molecular formula C10H8O4 B1349436 6-methoxybenzofuran-2-carboxylic Acid CAS No. 50551-61-6

6-methoxybenzofuran-2-carboxylic Acid

Cat. No.: B1349436
CAS No.: 50551-61-6
M. Wt: 192.17 g/mol
InChI Key: IQELKSYGXWBQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxybenzofuran-2-carboxylic Acid is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQELKSYGXWBQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358835
Record name 6-methoxybenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-61-6
Record name 6-Methoxy-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50551-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxybenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid and its 3-Methyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-methoxybenzofuran-2-carboxylic acid and its derivative, 6-methoxy-3-methylbenzofuran-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

A critical point of clarification is the distinction between two closely related compounds often associated with the name "this compound". The parent compound is this compound (CAS 50551-61-6), while a common derivative is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 10410-29-4). This guide will address both compounds, clearly delineating their respective properties.

This compound

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 50551-61-6[][2]
Molecular Formula C₁₀H₈O₄[][2]
Molecular Weight 192.17 g/mol []
IUPAC Name 6-methoxy-1-benzofuran-2-carboxylic acid[]
Melting Point 206 °C[3]
Boiling Point 352.4±22.0 °C at 760 mmHg[3]
Appearance Pale yellow solid
SMILES COC1=CC2=C(C=C1)C=C(O2)C(=O)O[]
InChI InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)[]
6-Methoxy-3-methylbenzofuran-2-carboxylic Acid

Table 2: Chemical Properties of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid

PropertyValueSource
CAS Number 10410-29-4[4]
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.19 g/mol [4]
IUPAC Name 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid[4]
Appearance
SMILES CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O[4]
InChI InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)[4]

Spectroscopic Data

Experimental Protocols: Synthesis

The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods, with the Perkin rearrangement being a notable approach.

General Synthesis via Perkin Rearrangement

The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to yield a benzofuran. This method can be adapted for the synthesis of this compound.

Experimental Workflow: Perkin Rearrangement

start Start with 3-Bromo-7-methoxy-2H-chromen-2-one reagents NaOH, Ethanol start->reagents Add reaction Reflux reagents->reaction Heat workup Acidification (HCl) reaction->workup Cool and add acid product 6-Methoxybenzofuran- 2-carboxylic acid workup->product Precipitation and filtration

Caption: General workflow for the Perkin rearrangement synthesis.

Protocol:

  • A mixture of the starting 3-halocoumarin (e.g., 3-bromo-7-methoxy-2H-chromen-2-one) and a base such as sodium hydroxide is prepared in a solvent like ethanol.[2]

  • The reaction mixture is heated to reflux for a specified period, typically around 3 hours for conventional heating, or significantly less with microwave assistance.

  • Upon completion, the reaction mixture is cooled.

  • Acidification with a strong acid, such as hydrochloric acid, is performed to precipitate the carboxylic acid product.

  • The solid product is then collected by filtration, washed, and dried.

Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid as a Fruquintinib Intermediate

6-Methoxy-3-methylbenzofuran-2-carboxylic acid is a key intermediate in the synthesis of the anticancer drug Fruquintinib.[5] A common synthetic route involves the following steps:

Experimental Workflow: Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid

start 2-(2-Formyl-5-methoxyphenoxy) propanoic acid reagents Acetic anhydride, Sodium acetate start->reagents Mix cyclization Heating (135-145°C) reagents->cyclization Heat hydrolysis Aqueous workup cyclization->hydrolysis Cool and extract product 6-Methoxy-3-methylbenzofuran- 2-carboxylic acid hydrolysis->product Isolation

Caption: Synthesis of the Fruquintinib intermediate.

Protocol:

  • A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid, acetic anhydride, and sodium acetate is heated to 135-145°C.[5]

  • After heating, the reaction mixture is cooled.

  • An aqueous workup is performed, often involving extraction with an organic solvent like methyl tertiary butyl ether.

  • The organic layers are combined, and the solvent is removed to yield the crude product.

  • Further purification steps, such as recrystallization or chromatography, may be employed to obtain the pure 6-methoxy-3-methylbenzofuran-2-carboxylic acid.

Biological Activity and Drug Development

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

General Biological Activities of Benzofuran Derivatives

Benzofuran cores are present in numerous natural products and synthetic compounds that exhibit a variety of pharmacological effects, including:

  • Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][8]

  • Anti-inflammatory Activity: Certain benzofuran compounds possess anti-inflammatory properties.

  • Antimicrobial Activity: Antibacterial and antifungal activities have been reported for several benzofuran derivatives.[6]

  • Antiviral Activity: Some derivatives have demonstrated potential as antiviral agents.[7]

Specific Biological Roles and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, the broader class of benzofuran derivatives has been implicated in key cancer-related pathways. For instance, some benzofuran-based compounds have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor progression and angiogenesis.

Signaling Pathway: Benzofuran Derivatives as HIF-1 Inhibitors

hypoxia Hypoxia hif1a_stabilization HIF-1α Stabilization hypoxia->hif1a_stabilization hif1_complex HIF-1α/HIF-1β Complex hif1a_stabilization->hif1_complex hre Hypoxia Response Element (HRE) Binding hif1_complex->hre target_genes Target Gene Transcription (e.g., VEGF) hre->target_genes tumor_progression Tumor Progression & Angiogenesis target_genes->tumor_progression benzofuran Benzofuran Derivatives benzofuran->hif1_complex Inhibition

Caption: Inhibition of the HIF-1 signaling pathway by benzofuran derivatives.

Furthermore, certain benzofuran derivatives have been investigated as Lysine-specific demethylase 1 (LSD1) inhibitors, a promising target in cancer therapy.[9]

Conclusion

This compound and its 3-methyl derivative are valuable compounds in the field of medicinal chemistry. While the parent compound's properties are still being fully elucidated, its methylated analog has a well-established role as a crucial building block in the synthesis of the targeted anticancer drug, Fruquintinib. The broader class of benzofuran derivatives continues to be a fertile ground for the discovery of new therapeutic agents targeting a range of diseases, with significant potential in oncology through the modulation of pathways such as HIF-1 signaling. Further research into the specific biological activities and mechanisms of action of these and related compounds is warranted to unlock their full therapeutic potential.

References

Elucidation of the Molecular Structure of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative of interest in medicinal chemistry. Benzofuran scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document details the spectroscopic characterization, synthesis, and potential biological relevance of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Structural Information

This compound (CAS No: 50551-61-6) possesses the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol .[3] The structure consists of a fused benzofuran ring system with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50551-61-6[3]
Molecular Formula C₁₀H₈O₄[3]
Molecular Weight 192.17 g/mol [3]
IUPAC Name 6-methoxy-1-benzofuran-2-carboxylic acid[3]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, and methoxy protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[4] The aromatic protons on the benzene ring will exhibit splitting patterns dependent on their substitution, and the proton on the furan ring will also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[4] The carbons of the aromatic and furan rings will appear in the aromatic region (δ 100-160 ppm), with the carbon attached to the methoxy group showing a characteristic upfield shift.

Table 2: Predicted NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~11.0 (br s, 1H)-COOH
~7.6 (d, 1H)H-7
~7.5 (s, 1H)H-3
~7.2 (d, 1H)H-4
~7.0 (dd, 1H)H-5
~3.9 (s, 3H)-OCH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and benzofuran functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹.[5][6] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching bands for the ether and carboxylic acid will be present in the 1300-1000 cm⁻¹ region.[5][6]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300-2500 (broad)O-HStretching (Carboxylic acid dimer)
~3100C-HStretching (Aromatic)
~1700C=OStretching (Carboxylic acid)
~1600, ~1480C=CStretching (Aromatic)
~1250C-OStretching (Aryl ether)
~1200C-OStretching (Carboxylic acid)
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.[3] Fragmentation patterns are expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da).

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[7]

Experimental Protocol: Perkin Rearrangement

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Appropriate 3-halo-6-methoxycoumarin

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve the 3-halo-6-methoxycoumarin in ethanol.

  • Add a solution of sodium hydroxide in ethanol.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow 3-Halo-6-methoxycoumarin 3-Halo-6-methoxycoumarin Reaction_Mixture Reaction_Mixture 3-Halo-6-methoxycoumarin->Reaction_Mixture + NaOH, Ethanol Reflux Reflux Reaction_Mixture->Reflux Heat Evaporation Evaporation Reflux->Evaporation Acidification Acidification Evaporation->Acidification + H₂O, HCl Precipitation Precipitation Acidification->Precipitation Purification Purification Precipitation->Purification 6-Methoxybenzofuran-2-carboxylic_Acid 6-Methoxybenzofuran-2-carboxylic_Acid Purification->6-Methoxybenzofuran-2-carboxylic_Acid

Caption: General workflow for the synthesis of this compound via Perkin rearrangement.

Potential Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, with many demonstrating significant potential as anticancer agents.[8][9] The mechanisms of action often involve interference with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. While specific studies on this compound are limited, its structural similarity to other biologically active benzofurans suggests it may also modulate these pathways.

Several key signaling pathways are frequently implicated in the therapeutic effects of benzofuran derivatives:

  • mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation. Some benzofuran derivatives have been shown to inhibit the mTOR pathway, leading to the suppression of tumor growth.[10][11]

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and cell survival. Inhibition of the NF-κB pathway by benzofuran compounds can lead to anti-inflammatory and pro-apoptotic effects.[12][13][14][15][16]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in transmitting signals from the cell surface to the nucleus, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and some benzofuran derivatives have been found to modulate MAPK signaling.[17][18][19]

G cluster_pathways Potential Signaling Pathways Modulated by Benzofuran Derivatives cluster_mTOR mTOR Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Benzofuran_Derivative Benzofuran_Derivative mTOR mTOR Benzofuran_Derivative->mTOR Inhibits NFkB NFkB Benzofuran_Derivative->NFkB Inhibits MAPK MAPK Benzofuran_Derivative->MAPK Modulates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Inflammation_Cell_Survival Inflammation_Cell_Survival NFkB->Inflammation_Cell_Survival Promotes Cell_Proliferation_Differentiation Cell_Proliferation_Differentiation MAPK->Cell_Proliferation_Differentiation Regulates

Caption: Potential signaling pathways targeted by benzofuran derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structural elucidation based on predicted spectroscopic data and established synthetic methodologies. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential, particularly in the context of cancer and inflammatory diseases through the modulation of key signaling pathways. The information presented herein serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid (CAS: 50551-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxybenzofuran-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 50551-61-6 , is a heterocyclic organic compound belonging to the benzofuran class. The benzofuran scaffold is a common motif in many natural products and synthetic molecules with a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its derivatives, with a focus on its emerging role as a modulator of key biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 50551-61-6[2]
Molecular Formula C₁₀H₈O₄[2]
Molecular Weight 192.17 g/mol [2]
Appearance Pale yellow solid[3]
Purity >95% - 98% (as commercially available)[3]
Canonical SMILES COC1=CC2=C(C=C1)C=C(O2)C(=O)O

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing analogous benzofuran-2-carboxylic acids. A common and effective method involves the Perkin rearrangement of a substituted coumarin, or the cyclization of a substituted salicylaldehyde with an alpha-haloacetate followed by hydrolysis.

Representative Experimental Protocol: Synthesis via Perkin Rearrangement

This protocol is adapted from general procedures for the synthesis of benzofuran-2-carboxylic acids.

Step 1: Synthesis of 7-Methoxycoumarin (Upstream Product)

The synthesis would typically start from a commercially available precursor like 2-hydroxy-4-methoxybenzaldehyde.[2]

Step 2: Halogenation of 7-Methoxycoumarin

The 7-methoxycoumarin is halogenated, typically brominated at the 3-position, to yield 3-bromo-7-methoxycoumarin.[2]

Step 3: Perkin Rearrangement to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-7-methoxycoumarin (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Base Addition: Add a strong base, such as sodium hydroxide (3 equivalents), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pale yellow solid.[3]

Biological Activities and Therapeutic Potential

Derivatives of benzofuran-2-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Monoacylglycerol Lipase (MAGL) Inhibition

Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of monoacylglycerol lipase (MAGL).[6] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7] Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[7][8] The inhibition of MAGL also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[8]

A patent for piperazine derivatives as MAGL inhibitors mentions a compound incorporating the this compound moiety, indicating its utility as a scaffold in designing MAGL inhibitors.[6] While a specific IC₅₀ value for this compound is not provided, the patent discloses that compounds of the described formula have IC₅₀ values for MAGL inhibition ranging from 0.000001 µM to 25 µM.[6]

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the consequences of its inhibition.

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptors Neuroprotection Neuroprotection Analgesia CB1_CB2->Neuroprotection MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid MAGL->AA Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->CB1_CB2 Activation Two_AG->MAGL Hydrolysis Prostaglandins Prostaglandins (e.g., PGE2) AA->Prostaglandins via COX enzymes Tumor_Growth Tumor Growth Metastasis AA->Tumor_Growth Inflammation Inflammation Pain Prostaglandins->Inflammation Inhibitor 6-Methoxybenzofuran- 2-carboxylic Acid Derivative Inhibitor->MAGL Inhibition

Caption: MAGL Inhibition Pathway.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[5][9][10] The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[11] For instance, a derivative of benzofuran-2-carboxamide showed potent anti-proliferative activity against several cancer cell lines, with the presence of a 6-methoxy group being crucial for its high potency.[5] Another study reported that a shikonin-benzo[b]furan derivative exhibited powerful anti-cancer activity against HT29 cells with an IC₅₀ value of 0.18 µM by inhibiting tubulin polymerization.[2]

The table below summarizes the anticancer activity of some benzofuran derivatives, highlighting the potential of this chemical class.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-2-carboxamide derivative (50g)HCT-1160.87[5]
HeLa0.73[5]
A5490.57[5]
Shikonin-benzo[b]furan derivative (6c)HT290.18[2]
3-methylbenzofuran derivative (16b)A5491.48[5]
Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[4][12] Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL.[4] Some derivatives also exhibited antifungal activity against Candida species.[4]

Experimental Protocols

MAGL Inhibition Assay (General Protocol)

This is a generalized protocol for determining the in vitro inhibitory activity of compounds against MAGL.

  • Enzyme and Substrate Preparation: Recombinant human MAGL and a suitable substrate (e.g., 4-nitrophenyl acetate or a fluorogenic substrate) are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer).

  • Inhibitor Preparation: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the MAGL enzyme, and the test compound at different concentrations.

    • Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate to each well.

    • Monitor the enzymatic reaction by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay - General Protocol)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its core structure is featured in compounds with promising activity as MAGL inhibitors, anticancer agents, and antimicrobial agents. Further research to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. The synthetic routes and experimental protocols provided in this guide offer a foundation for researchers to advance the investigation of this intriguing molecule.

References

The Biological Versatility of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This core structure is a recurring motif in a multitude of biologically active natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific biological data for the parent compound, this compound, is limited in the available literature, this guide summarizes the activities of its closely related derivatives to provide a comprehensive understanding of its potential therapeutic applications.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Benzofuran derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents onto the benzofuran scaffold has been shown to significantly influence their anticancer potency.

CompoundCell LineActivityValueReference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)IC₅₀6.3 ± 2.5 µM[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Hepatocellular Carcinoma)IC₅₀3.8 ± 0.5 µM[1]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)IC₅₀3.5 ± 0.6 µM[1]
6-Hydroxy-2-methylbenzofuran-4-carboxylic acidMbtI (Salicylate Synthase)IC₅₀51.9 ± 10.1 µM[2]
Antimicrobial and Antifungal Activity

Halogenated derivatives of benzofurancarboxylic acids have shown notable activity against Gram-positive bacteria and pathogenic fungi.

CompoundMicroorganismActivityValueReference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240)MIC50 - 200 µg/mL[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateStaphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240)MIC50 - 200 µg/mL[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans, Candida parapsilosisMIC100 µg/mL[3]
2-Salicyloylbenzofuran derivative 8hS. faecalis, MSSA, MRSAMIC0.06–0.12 mM[4]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Pim-1 Kinase Signaling Pathway

Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Pim1_gene Pim-1 Gene (Transcription) STAT3->Pim1_gene Induces Pim1_protein Pim-1 Kinase Pim1_gene->Pim1_protein Translates to Bad Bad Pim1_protein->Bad Phosphorylates (Inactivates) Bcl_xL Bcl-xL Bad->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Benzofuran 6-Methoxybenzofuran- 2-carboxylic acid derivative Benzofuran->Pim1_protein Inhibits

Pim-1 kinase signaling pathway and its inhibition.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_genes Inflammatory Genes (e.g., IL-6, COX-2) NFkB->Inflammatory_genes Induces Transcription Benzofuran 6-Methoxybenzofuran- 2-carboxylic acid derivative Benzofuran->IKK Inhibits

NF-κB signaling pathway and its inhibition.
BMP-2 Signaling Pathway

Certain 6-methoxybenzofuran derivatives have been found to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2), making them potential candidates for treating osteoporosis.[5]

BMP2_Signaling_Pathway cluster_nucleus BMP2 BMP-2 BMPR BMP Receptor (Type I & II) BMP2->BMPR Binds to SMAD Smad1/5/8 BMPR->SMAD Phosphorylates SMAD4 Smad4 SMAD->SMAD4 Forms complex with SMAD_complex Smad Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Osteogenic_genes Osteogenic Genes (e.g., Runx2) SMAD_complex->Osteogenic_genes Induces Transcription Bone_formation Bone Formation Osteogenic_genes->Bone_formation Leads to Benzofuran 6-Methoxybenzofuran derivative Benzofuran->BMP2 Upregulates

BMP-2 signaling pathway in osteogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzofuran derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24-72h) B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E 5. Solubilize Formazan (e.g., DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Pim-1 kinase, a specific substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.

  • Compound Addition: Add varying concentrations of the this compound derivative to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their possible application in the treatment of bone-related disorders. The provided experimental protocols offer a foundation for the further investigation and characterization of these compounds. Future research should focus on elucidating the specific molecular targets and further optimizing the benzofuran scaffold to enhance potency and selectivity for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Both natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including antiviral, antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The inherent versatility of this heterocyclic system allows for extensive structural modifications, making it an attractive template for drug discovery campaigns.

This guide focuses on the discovery of derivatives based on the 6-methoxybenzofuran-2-carboxylic acid core. We will explore various synthetic pathways, detail key experimental protocols, and present quantitative biological data for derivatives exhibiting potential as anticancer, antitubercular, and antimicrobial agents. Furthermore, we will delve into structure-activity relationships (SAR) and visualize key mechanisms of action to provide a comprehensive overview for researchers in the field.

Synthetic Strategies and Experimental Workflows

The synthesis of substituted benzofuran-2-carboxylic acid derivatives often involves multi-step reaction sequences, starting from commercially available precursors. Key strategies include intramolecular cyclization, halogenation, and functional group interconversion to generate a diverse library of compounds.

G cluster_start Starting Materials cluster_modification Core Modification & Derivatization cluster_end Final Products Start1 Substituted Phenol (e.g., 3,5-dihydroxybenzoate) Cyclization Intramolecular Cyclization (e.g., with Propargyl Bromide) Start1->Cyclization One-pot reaction Start2 Benzofuran Carboxylic Acid (e.g., 6-acetyl-5-hydroxy-2-methyl benzofuran-3-carboxylic acid) Esterification Esterification / Amidation (e.g., with Oxalyl Chloride, NH4OH) Start2->Esterification Procedure 1 Halogenation Halogenation (e.g., Br2, NBS) Start2->Halogenation Direct Bromination of methyl group Product1 Benzofuran Carboxylic Acid Derivatives Cyclization->Product1 Product2 Benzofuran Carboxamide Derivatives Esterification->Product2 Condensation Condensation Reaction (e.g., with Amines) Halogenation->Condensation Product3 Halogenated Derivatives Halogenation->Product3 Product4 Aminoalkyl Derivatives Condensation->Product4 Product2->Halogenation Bromination

Caption: Generalized workflow for the synthesis of benzofuran derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide [1] This protocol describes the conversion of a carboxylic acid to a carboxamide, a common step in creating derivatives for biological screening.

  • Acid Chloride Formation: To a solution of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid in a dry solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.

  • Amidation: After stirring, the solvent is evaporated under reduced pressure. The resulting crude acid chloride is dissolved in an appropriate solvent and slowly added to a cooled solution of ammonium hydroxide.

  • Purification: The reaction mixture is stirred, and the resulting precipitate is filtered, washed with water, and dried to yield the target carboxamide. The product is often purified further by recrystallization.

Protocol 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [3] This protocol outlines a two-step synthesis involving a one-pot cyclization followed by hydrolysis.

  • Cyclization/Ester Formation: Commercially available methyl 3,5-dihydroxybenzoate is dissolved in dry DMF. Propargyl bromide, anhydrous K₂CO₃, KI, and CuI are added under a nitrogen atmosphere. The mixture is heated (e.g., at 75 °C for 24 h). This reaction proceeds via a phenyl propargyl ether intermediate, which undergoes a Claisen rearrangement to form the 2-methylbenzofuran ester derivative.[3] The product is isolated by extraction with ethyl acetate.

  • Hydrolysis: The methyl ester derivative is dissolved in a mixture of methanol and water containing NaOH. The solution is stirred at an elevated temperature (e.g., 55 °C for 6 h). After removing methanol under vacuum, the pH is adjusted to 3-4 with 1 M HCl to precipitate the carboxylic acid, which is then collected by filtration.[3]

Protocol 3: Synthesis of Aminoalkyl Derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [4] This procedure involves bromination of the 2-methyl group followed by nucleophilic substitution.

  • Bromination: Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is dissolved in a solvent like CCl₄. N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added. The mixture is refluxed until the reaction is complete.

  • Condensation with Amines: The resulting methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate is dissolved in acetone. An appropriate amine and powdered anhydrous K₂CO₃ are added, and the mixture is stirred.

  • Purification and Salt Formation: The product is purified by column chromatography. The final amino derivatives are often converted to their hydrochloride salts by dissolving in a suitable solvent and treating with HCl.

Biological Activity and Therapeutic Potential

Derivatives of the benzofuran carboxylic acid scaffold have been investigated for several therapeutic applications, with promising results in oncology, infectious diseases, and beyond.

Anticancer Activity

Several bromo-derivatives of benzofuran have shown significant and selective cytotoxic activity against various human cancer cell lines.[1][5] The mechanism often involves the induction of apoptosis.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines [1][5]

Compound ID Cell Line IC₅₀ (µM)
1c K562 (Leukemia) 2.5 ± 0.2
MOLT-4 (Leukemia) 2.0 ± 0.1
HeLa (Cervical) 3.0 ± 0.2
1e K562 (Leukemia) 3.0 ± 0.3
MOLT-4 (Leukemia) 3.0 ± 0.2
HeLa (Cervical) 4.0 ± 0.3
2d K562 (Leukemia) 4.0 ± 0.3
MOLT-4 (Leukemia) 4.0 ± 0.2
HeLa (Cervical) 5.0 ± 0.4
3a K562 (Leukemia) 10.0 ± 0.5
MOLT-4 (Leukemia) 10.0 ± 0.6
HeLa (Cervical) 15.0 ± 0.8
3d K562 (Leukemia) 10.0 ± 0.7
MOLT-4 (Leukemia) 10.0 ± 0.5

| | HeLa (Cervical) | 15.0 ± 0.9 |

Data represents the mean ± SD from multiple experiments.

G Benzofuran Benzofuran Derivative (e.g., 1c, 1e) Mitochondria Mitochondria Benzofuran->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release (Intrinsic Pathway) Caspase9a Caspase-9 Caspase9->Caspase9a Activation Caspase37 Pro-Caspase-3/7 Caspase9a->Caspase37 Cleavage Caspase37a Caspase-3/7 Caspase37->Caspase37a Activation Apoptosis Apoptosis (Cell Death) Caspase37a->Apoptosis Execution

Caption: Proposed apoptotic pathway activated by cytotoxic benzofurans.[5]

Antitubercular Activity

A key strategy in developing new antitubercular agents is the identification of compounds that inhibit novel mycobacterial targets. Salicylate synthase (MbtI) is an essential enzyme for iron acquisition in Mycobacterium tuberculosis and represents a promising target.[3]

Table 2: Inhibition of Mycobacterial Salicylate Synthase (MbtI) [3]

Compound Target IC₅₀ (µM) % Residual Activity at 100 µM
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid (1) MbtI 51.9 ± 10.1 34.5 ± 10.1

| Methyl Ester Derivative (2) | MbtI | > 100 | 82.5 ± 11.1 |

The data highlights the necessity of the free carboxylic acid for inhibitory activity.

G Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Catalysis Mycobactin Mycobactin Siderophores Salicylate->Mycobactin Biosynthesis Iron Iron Acquisition Mycobactin->Iron Inhibitor 6-Hydroxy-2-methyl benzofuran-4-carboxylic acid Inhibitor->MbtI Inhibition

Caption: Inhibition of the MbtI enzyme in the mycobacterial iron acquisition pathway.

Antimicrobial and Antifungal Activity

Certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated notable activity against Gram-positive bacteria and pathogenic yeasts.[6]

Table 3: Antimicrobial Activity of Benzofuran Derivatives [6]

Compound ID Microorganism MIC (µg/mL)
III Staphylococcus aureus (Gram +) 50 - 200
Candida albicans (Yeast) 100
Candida parapsilosis (Yeast) 100
IV Staphylococcus aureus (Gram +) 50 - 200
VI Staphylococcus aureus (Gram +) 50 - 200

| | Candida albicans (Yeast) | 100 |

Structure-Activity Relationship (SAR) Analysis

The biological data gathered from these derivatives allows for the formulation of key structure-activity relationships that can guide future optimization efforts.

  • Importance of Halogenation: The introduction of bromine atoms, particularly onto a methyl or acetyl group attached to the benzofuran system, consistently increases cytotoxic activity against cancer cells.[1][5]

  • Role of the Carboxylic Acid: For antitubercular activity via MbtI inhibition, a free carboxylic acid is essential. The corresponding methyl ester is significantly less active, suggesting a critical interaction of the carboxylate group with the enzyme's active site.[3]

  • Substituent Positions: In one series of anticancer compounds, the specific arrangement of an acetyl group at the 2-position and a bromomethyl group at the 3-position was found to be crucial for both the activity and selectivity of the lead compound.[1]

Conclusion

The this compound scaffold and its related structures are exceptionally versatile platforms for the discovery of new therapeutic agents. Through straightforward and adaptable synthetic protocols, a wide range of derivatives can be generated. These compounds have demonstrated potent and varied biological activities, including selective cytotoxicity against cancer cells through apoptosis induction, inhibition of essential enzymes in M. tuberculosis, and broad-spectrum antimicrobial effects. The clear structure-activity relationships identified provide a logical framework for the rational design of next-generation derivatives with enhanced potency and improved pharmacological profiles. This body of research underscores the continued importance of the benzofuran core in modern drug discovery.

References

Spectroscopic Analysis of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-methoxybenzofuran-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the presented data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzofuran derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for this compound. These predictions are derived from data reported for analogous structures and general spectroscopic principles for carboxylic acids.

Table 1: Predicted ¹H-NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~7.4s-
H4~7.6d~8.8
H5~7.0dd~8.8, ~2.4
H7~7.2d~2.4
OCH₃~3.9s-
COOH~12-13br s-

Table 2: Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~145
C3~115
C3a~122
C4~124
C5~114
C6~158
C7~98
C7a~150
COOH~165
OCH₃~56

Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be confirmed by experimental analysis.

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C-NMR spectra of benzofuran-2-carboxylic acid derivatives, based on standard laboratory practices.[1]

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2.2. NMR Spectrometer Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H-NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.

  • ¹³C-NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of approximately 0 to 200 ppm.

2.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H-NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using NMR spectroscopy.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of 6-Methoxy- benzofuran-2-carboxylic Acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep Acquisition Data Acquisition (¹H-NMR & ¹³C-NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Elucidation Structural Elucidation Analysis->Elucidation FinalReport FinalReport Elucidation->FinalReport Final Report

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

References

The Osteogenic Potential of 6-Methoxybenzofuran-2-Carboxylic Acid Derivatives: A Technical Overview of Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 6-methoxybenzofuran-2-carboxylic acid derivatives, with a primary focus on their role in promoting bone formation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of osteoporosis and regenerative medicine. Recent studies have identified the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway as a key therapeutic target for this class of compounds, offering a promising avenue for the development of novel anabolic agents for skeletal disorders.

Core Therapeutic Target: Upregulation of Bone Morphogenetic Protein 2 (BMP-2)

The principal mechanism of action for osteogenic this compound derivatives is the upregulation of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor belonging to the transforming growth factor-β (TGF-β) superfamily, which plays a pivotal role in the induction of osteoblast differentiation and subsequent bone formation. By enhancing the expression of BMP-2, these compounds effectively stimulate the body's natural bone regenerative processes.

The downstream signaling cascade initiated by the upregulation of BMP-2 involves the activation of the ERK (Extracellular signal-Regulated Kinase) and ATF4 (Activating Transcription Factor 4) pathways. This BMP2–ERK–ATF4 axis is crucial for promoting the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts.

Lead Compounds and In Vivo Efficacy

Research has highlighted two promising derivatives of this compound:

  • Compound 125: Identified as N-(2-(dimethylamino)ethyl)-6-methoxybenzofuran-2-carboxamide methanesulfonate, this compound has demonstrated significant anti-osteoporotic effects by promoting bone formation.[1]

  • Compound I-9: A further optimized derivative that has shown superior efficacy in promoting bone formation compared to Compound 125.[2][3][4][5]

The chemical structures of these lead compounds are presented below:

Figure 1: Chemical Structures of Lead Compounds (Image derived from Zhou et al., 2024)[2][3]

(A) Lead Compound 1

(C) Compound I-9

Caption: Structures of key 6-methoxybenzofuran derivatives.

Quantitative Data Summary

The following table summarizes the quantitative in vivo efficacy data for Compound 125 and Compound I-9 in aged mouse models of osteoporosis.[2][3]

ParameterControl GroupCompound 125Compound I-9
Bone Volume / Total Volume (BV/TV) (%) 1.272.593.83
Trabecular Number (Tb.N) (1/mm) 0.210.350.55
Trabecular Separation (Tb.Sp) (mm) 0.72Not specified0.55
Bone Mineral Density (BMD) (g/cm³) Not specified0.1080.117
Osteoblast Number (per mm²) 4155.6768.67

Signaling Pathway Visualization

The signaling cascade initiated by this compound derivatives, leading to osteogenesis, is depicted below.

BMP2_ERK_ATF4_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 6-Methoxybenzofuran Derivative 6-Methoxybenzofuran Derivative BMP-2 Upregulation BMP-2 Upregulation 6-Methoxybenzofuran Derivative->BMP-2 Upregulation BMPR BMP Receptor ERK ERK BMPR->ERK p-ERK p-ERK ERK->p-ERK ATF4 ATF4 p-ERK->ATF4 p-ATF4 p-ATF4 ATF4->p-ATF4 Osteogenic Genes Osteogenic Genes p-ATF4->Osteogenic Genes Upregulates Osteoblast Differentiation Osteoblast Differentiation Osteogenic Genes->Osteoblast Differentiation BMP-2 Upregulation->BMPR Binds BMP2_SMAD_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus BMP-2 BMP-2 BMPR-II BMPR-II BMP-2->BMPR-II BMPR-I BMPR-I BMPR-II->BMPR-I Recruits & phosphorylates R-SMADs SMAD 1/5/8 BMPR-I->R-SMADs Phosphorylates p-R-SMADs p-SMAD 1/5/8 R-SMADs->p-R-SMADs SMAD Complex p-SMAD 1/5/8 + SMAD 4 p-R-SMADs->SMAD Complex Co-SMAD SMAD 4 Co-SMAD->SMAD Complex SMAD Complex_nuc p-SMAD 1/5/8 + SMAD 4 SMAD Complex->SMAD Complex_nuc Translocates Osteogenic Genes RUNX2, Osterix SMAD Complex_nuc->Osteogenic Genes Upregulates Osteoblast Differentiation Osteoblast Differentiation Osteogenic Genes->Osteoblast Differentiation Experimental_Workflow cluster_0 In Vitro Analysis Cell_Culture MC3T3-E1 Cell Culture Treatment Treatment with 6-Methoxybenzofuran Derivatives Cell_Culture->Treatment ALP_Assay Alkaline Phosphatase (ALP) Assay Treatment->ALP_Assay Mineralization_Assay Mineralization Assay (Alizarin Red S) Treatment->Mineralization_Assay Western_Blot Western Blot Analysis (p-ERK, ATF4, BMP-2) Treatment->Western_Blot

References

6-Methoxybenzofuran-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. Among its derivatives, 6-methoxybenzofuran-2-carboxylic acid stands out as a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the methoxy group on the benzene ring and the carboxylic acid function on the furan ring, provide key handles for chemical modification to modulate physicochemical properties and biological activity. This guide delves into the synthesis, chemical properties, and burgeoning applications of this compound in the quest for new drugs.

Synthesis and Chemical Properties

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous benzofuran-2-carboxylic acids. The Perkin rearrangement of a suitably substituted 3-halocoumarin is a well-established method for this transformation.

A proposed synthetic workflow is outlined below:

Synthesis of this compound A 4-Methoxyphenol C 7-Methoxycoumarin A->C Pechmann condensation B Diethyl malonate B->C D 3-Bromo-7-methoxycoumarin C->D Bromination (e.g., NBS) E This compound D->E Perkin rearrangement (NaOH, heat)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 7-Methoxycoumarin

This step would likely involve a Pechmann condensation of 4-methoxyphenol with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a condensing agent like sulfuric acid.

Step 2: Bromination of 7-Methoxycoumarin

The resulting 7-methoxycoumarin would then be brominated at the 3-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride, with a radical initiator like benzoyl peroxide.

Step 3: Perkin Rearrangement to this compound

The final step involves the Perkin rearrangement of the 3-bromo-7-methoxycoumarin.[1][2][3][4][5] This reaction is typically carried out by heating the halocoumarin with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide. The base catalyzes the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring, yielding this compound after acidification. Microwave-assisted conditions have been shown to significantly reduce reaction times for this rearrangement.[3][4]

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol
AppearanceLikely a solid
SolubilityExpected to be soluble in organic solvents like DMSO and methanol

Applications in Medicinal Chemistry

The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 6-methoxy group can enhance metabolic stability and modulate receptor binding.

1. Anticancer Agents:

Derivatives of benzofuran-2-carboxylic acid have shown significant potential as anticancer agents.[6][7] The carboxylic acid moiety can act as a key pharmacophore, forming crucial interactions with biological targets. The general workflow for utilizing this building block in anticancer drug discovery is depicted below.

Anticancer Drug Discovery Workflow A This compound B Amide/Ester Coupling A->B C Diverse Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidates F->G

Caption: Drug discovery workflow using the core scaffold.

Studies have shown that the introduction of a 6-methoxy group can be beneficial for the antiproliferative activity of benzofuran derivatives against various cancer cell lines.[6] For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives with a 6-methoxy group exhibited higher potency compared to their unsubstituted counterparts.[6]

Quantitative Data on Anticancer Activity of Benzofuran Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)
1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g)HCT-116 (Colon)0.87[6]
1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g)HeLa (Cervical)0.73[6]
1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g)A549 (Lung)0.57[6]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9)SQ20B (Head and Neck)0.46[8]
6-HMA-benzofuran derivative (compound 5)-Kᵢ = 88 nM (uPA inhibition)[8]

2. Enzyme Inhibitors:

The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimetic, leading to the design of inhibitors for protein tyrosine phosphatases like Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy.[9] Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.

LYP Inhibition Pathway TCR TCR Signaling LYP LYP TCR->LYP activates T_Cell_Activation T-Cell Activation LYP->T_Cell_Activation inhibits Benzofuran_Inhibitor Benzofuran-2-carboxylic acid Derivative Benzofuran_Inhibitor->LYP inhibits

Caption: Inhibition of LYP by benzofuran derivatives.

Derivatives of benzofuran-2-carboxylic acid have been developed as reversible inhibitors of LYP with Kᵢ values in the low micromolar range.[9]

3. Anti-inflammatory and Other Activities:

Beyond cancer and immunotherapy, benzofuran derivatives have demonstrated a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The core structure serves as a template for generating libraries of compounds for screening against various therapeutic targets.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the array of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The demonstrated success of related scaffolds in approved drugs further underscores the potential of this chemical entity. Future exploration of derivatives of this compound is warranted to unlock its full therapeutic potential in oncology, immunology, and beyond.

References

Investigating the Mechanism of Action of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of biological activities. While direct, in-depth studies on this specific molecule are limited, research on structurally related benzofuran-2-carboxylic acid derivatives points towards two primary mechanisms of action: the inhibition of lymphoid tyrosine phosphatase (LYP/PTPN22) and the modulation of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of these potential mechanisms, supported by experimental protocols and quantitative data from closely related analogues.

Potential Mechanisms of Action

Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its overexpression or gain-of-function mutations are associated with autoimmune diseases, while its inhibition is being explored as a strategy for cancer immunotherapy.[1][3] The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of LYP and inhibit its function.[1]

Inhibition of LYP by a molecule like this compound would be expected to enhance TCR signaling. This leads to increased T-cell activation, a crucial step in mounting an anti-tumor immune response.[1] Studies on related derivatives have shown that this inhibition is reversible and can be selective over other phosphatases.[1][3]

Below is a diagram illustrating the proposed signaling pathway.

LYP_Inhibition cluster_TCR_signaling T-Cell Receptor Signaling cluster_inhibition Inhibitory Action TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates SLP76_LAT SLP-76/LAT Signalosome ZAP70->SLP76_LAT phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, Akt) SLP76_LAT->Downstream TC_Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->TC_Activation LYP LYP (PTPN22) LYP->Lck dephosphorylates LYP->ZAP70 dephosphorylates Compound 6-Methoxybenzofuran- 2-carboxylic acid Compound->LYP inhibits

Inhibition of LYP by this compound enhances TCR signaling.
Modulation of Bone Morphogenetic Protein (BMP) Signaling

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in the formation of bone and cartilage.[4] The BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates intracellular SMAD proteins (SMAD1/5/8).[5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in osteoblast differentiation and bone formation.[4][5]

Certain benzofuran derivatives have been shown to upregulate the expression of BMP-2, a key ligand in this pathway. By increasing the availability of BMP-2, these compounds can promote osteogenesis, suggesting a potential therapeutic application in conditions like osteoporosis.

The following diagram outlines the BMP signaling cascade.

BMP_Signaling cluster_nucleus Nuclear Events Compound 6-Methoxybenzofuran- 2-carboxylic acid derivative BMP2_expression BMP-2 Expression Compound->BMP2_expression upregulates BMP2 BMP-2 Ligand BMP2_expression->BMP2 Receptor BMP Type I/II Receptor Complex BMP2->Receptor binds SMAD158 SMAD 1/5/8 Receptor->SMAD158 phosphorylates pSMAD158 p-SMAD 1/5/8 SMAD158->pSMAD158 Complex p-SMAD/SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Transcription Target Gene Transcription Complex->Gene_Transcription Nucleus Nucleus Osteogenesis Osteogenesis Gene_Transcription->Osteogenesis

Upregulation of BMP-2 expression by benzofuran derivatives leading to osteogenesis.

Quantitative Data

Table 1: Inhibitory Activity of Benzofuran Derivatives against LYP

Compound ReferenceStructureKi (μM)Inhibition Type
D14Benzofuran-2-carboxylic acid derivative1.34Reversible
D34Benzofuran-2-carboxylic acid derivative0.93Reversible
Compound 5266-hydroxybenzofuran-5-carboxylic acid derivative0.27-

Data sourced from studies on LYP inhibition by benzofuran derivatives.[1][2][3]

Table 2: Cytotoxic Activity of Benzofuran Derivatives (IC50 in μM)

Compound ReferenceA549 (Lung)HepG2 (Liver)SW620 (Colon)HUVEC (Normal)
Compound 76.3 ± 2.511 ± 3.2->1000
Compound 83.5 ± 0.63.8 ± 0.510.8 ± 0.9>1000

Data represents the concentration of the compound that inhibits 50% of cell growth and is sourced from studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.

LYP Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of a test compound against LYP.

Workflow Diagram:

LYP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LYP Enzyme - Test Compound - Substrate (e.g., pNPP) - Assay Buffer Start->Prepare_Reagents Incubate Incubate LYP with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (e.g., at 405 nm for pNPP) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate % Inhibition and IC50/Ki Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for an in vitro LYP enzymatic inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the recombinant LYP enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare a solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells.

    • Add the diluted LYP enzyme to each well and incubate for a predefined period (e.g., 15 minutes at room temperature) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation. For determining the inhibition constant (Ki), the assay should be repeated with varying substrate concentrations.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, HepG2) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the control (untreated cells).

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Osteogenic Differentiation Assay

This protocol assesses the ability of a compound to induce the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts.

Methodology:

  • Cell Culture:

    • Isolate and culture primary BMSCs from a suitable animal model (e.g., mouse or rat).

    • Culture the BMSCs in an appropriate growth medium until they reach a desired confluency.

  • Induction of Differentiation:

    • Switch the growth medium to an osteogenic differentiation medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.

    • Treat the cells with various concentrations of this compound.

  • Assessment of Osteogenic Markers:

    • Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., day 7), lyse the cells and measure the ALP activity using a colorimetric assay. ALP is an early marker of osteoblast differentiation.

    • Mineralization Assay (Alizarin Red Staining): After a longer period of treatment (e.g., day 14-21), fix the cells and stain with Alizarin Red S solution, which stains calcium deposits, indicating matrix mineralization, a late marker of osteogenic differentiation. Quantify the staining by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: At various time points, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes such as Runx2, ALP, and Osteocalcin.

Conclusion

The available evidence suggests that this compound likely exerts its biological effects through the inhibition of lymphoid tyrosine phosphatase and/or the modulation of the BMP signaling pathway. These mechanisms of action present exciting opportunities for the development of novel therapeutics for cancer immunotherapy and bone disorders, respectively. Further research is warranted to elucidate the precise molecular interactions and to perform a comprehensive structure-activity relationship analysis for this specific compound and its derivatives. The experimental protocols provided in this guide offer a robust framework for such future investigations.

References

An In-depth Technical Guide to the Synthesis and Applications of Benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The inherent versatility of the benzofuran scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. This technical guide provides a comprehensive review of the synthesis and applications of benzofuran-2-carboxylic acid, with a focus on detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of Benzofuran-2-carboxylic Acid

The synthesis of the benzofuran-2-carboxylic acid core can be achieved through several strategic routes, each offering distinct advantages in terms of starting material availability, substituent tolerance, and reaction conditions. Key methodologies include the Perkin rearrangement, palladium-catalyzed cyclizations, and syntheses starting from salicylaldehydes.

Perkin Rearrangement

A classic and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[1] This reaction proceeds via a base-catalyzed ring contraction, offering a high-yield pathway to the desired products. Microwave-assisted protocols have been shown to significantly reduce reaction times compared to traditional heating methods.[1]

Synthesis from Salicylaldehydes

Substituted salicylaldehydes are common starting materials for the synthesis of benzofuran-2-carboxylic acid derivatives. A typical approach involves the reaction of a salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base to form an intermediate phenoxyacetate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, yields the benzofuran-2-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

Palladium-Catalyzed Syntheses

Modern synthetic approaches frequently employ palladium-catalyzed reactions to construct the benzofuran ring system. These methods offer excellent functional group tolerance and opportunities for molecular diversity. One such strategy involves the C-H arylation of a benzofuran scaffold. For instance, starting from benzofuran-2-carboxylic acid, an 8-aminoquinoline (AQ) auxiliary can be installed to direct palladium-catalyzed C-H arylation at the C3 position.[2] Subsequent removal of the directing group provides access to a variety of C3-substituted benzofuran-2-carboxylic acid derivatives.[2]

Key Experimental Protocols

Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

Objective: To synthesize benzofuran-2-carboxylic acid from 3-bromocoumarin via a microwave-assisted Perkin rearrangement.

Materials:

  • 3-Bromo-4-methyl-6,7-dimethoxycoumarin

  • Ethanol

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).[1]

  • Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).[1]

  • Upon completion, concentrate the reaction mixture using a rotary evaporator.[1]

  • Dissolve the crude product in a minimum volume of water.[1]

  • Acidify the aqueous solution to a pH of 2 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the benzofuran-2-carboxylic acid.[1]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain the final product.

Synthesis of Ethyl 5,7-dichlorobenzofuran-2-carboxylate from 3,5-dichlorosalicylaldehyde

Objective: To synthesize a halogenated benzofuran-2-carboxylic acid ester from a substituted salicylaldehyde.

Materials:

  • 3,5-dichlorosalicylaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • Combine 3,5-dichlorosalicylaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), and anhydrous potassium carbonate (0.075 mol) in dry DMF (70 mL).[3]

  • Heat the mixture at 92-94°C with stirring for 4 hours.[3]

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield pure ethyl 5,7-dichlorobenzofuran-2-carboxylate.

Applications of Benzofuran-2-carboxylic Acid Derivatives

The benzofuran-2-carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.

Anticancer Activity

Numerous derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer properties. These compounds have shown potent cytotoxic effects against various human cancer cell lines.[4][5] For example, a series of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid demonstrated significant growth inhibitory activity against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[4][5]

A key mechanism of action for the anticancer activity of some benzofuran-2-carboxylic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome targeted for NF-κB->IκBα inhibited by NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates Benzofuran_Derivative Benzofuran-2- carboxylic acid derivative Benzofuran_Derivative->IKK_Complex inhibits Target_Genes Target Gene Expression NF-κB_active->Target_Genes activates Cell_Response Inflammation, Cell Proliferation, Survival Target_Genes->Cell_Response

Caption: Inhibition of the NF-κB signaling pathway by benzofuran-2-carboxylic acid derivatives.

Antimicrobial Activity

Derivatives of benzofuran-2-carboxylic acid have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of halogen atoms into the benzofuran ring system has been shown to enhance antimicrobial efficacy.

Other Applications

Beyond medicinal chemistry, benzofuran-2-carboxylic acid is utilized in the development of agrochemicals and specialty materials.[3][6] Its reactive nature allows for its incorporation into larger molecular frameworks, conferring desirable properties for applications such as crop protection and advanced material science.[3][6]

Quantitative Biological Data

The biological activity of benzofuran-2-carboxylic acid derivatives is typically quantified using various in vitro assays. The following tables summarize some of the reported data for their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Benzofuran-2-carboxylic Acid Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)ACHN (Renal)GI₅₀2.74[5]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)HCT15 (Colon)GI₅₀2.37[5]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)MM231 (Breast)GI₅₀2.20[5]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)NUGC-3 (Gastric)GI₅₀2.48[5]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)NCI-H23 (Lung)GI₅₀5.86[5]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)PC-3 (Prostate)GI₅₀2.68[5]

Table 2: Antimicrobial Activity of Benzofuran-2-carboxylic Acid Derivatives

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateCryptococcus neoformansMIC< 3.12[7]
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateAspergillus fumigatusMIC12.5[7]
Halogenated 3-benzofurancarboxylic acid derivative (III)Staphylococcus aureusMIC50
Halogenated 3-benzofurancarboxylic acid derivative (VI)Candida albicansMIC100

Experimental Workflow for Anticancer Drug Screening

The discovery of novel anticancer agents based on the benzofuran-2-carboxylic acid scaffold typically follows a structured experimental workflow, from initial high-throughput screening to in-depth mechanistic studies.

Anticancer_Screening_Workflow Start Compound Library (Benzofuran Derivatives) HTS High-Throughput Screening (HTS) (e.g., MTT, SRB assay) Start->HTS Hit_Identification Hit Identification (Potent & Selective Compounds) HTS->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/GI₅₀ Determination) Hit_Identification->Dose_Response Confirmed Hits Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism_of_Action->Pathway_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo In Vivo Animal Studies Lead_Optimization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A generalized experimental workflow for the screening of benzofuran-2-carboxylic acid derivatives for anticancer activity.

Conclusion

Benzofuran-2-carboxylic acid and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents and functional materials. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse compound libraries. The promising biological activities, particularly in the realms of anticancer and antimicrobial research, underscore the importance of this scaffold in drug development. Future research will likely focus on the development of more efficient and sustainable synthetic routes, as well as a deeper understanding of the molecular mechanisms underlying the biological effects of these versatile compounds.

References

The Ubiquitous Benzofuran: A Comprehensive Technical Guide to its Natural Occurrence, Biological Activity, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature.[1][2] Possessing a benzene ring fused to a furan ring, this core structure is the foundation for a vast array of natural products with diverse and potent biological activities.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of benzofuran derivatives, their quantitative biological activities, detailed experimental protocols for their isolation, and the signaling pathways through which they exert their effects.

Natural Sources of Benzofuran Derivatives

Benzofuran derivatives are biosynthesized by a wide range of organisms, from higher plants to fungi and marine life.[1] In plants, they are particularly abundant in the Asteraceae, Rutaceae, and Moraceae families.[3] Fungi, especially species from the genera Penicillium and Aspergillus, are also prolific producers of these compounds.[4] Marine organisms, though less explored, have also been identified as a source of unique benzofuran structures.

Biological Activities of Naturally Occurring Benzofuran Derivatives

The structural diversity of naturally occurring benzofuran derivatives is mirrored by their broad spectrum of pharmacological activities. These compounds have garnered significant attention in drug discovery for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Moracin DProstate and Breast Cancer CellsInduces apoptosis[3]
AilanthoidolHepG2 (Hepatoblastoma)Suppresses TGF-β1-promoted progression[3]
Compound 3b SK-Hep-1 (Hepatocellular Carcinoma)-[5]
3-Methylbenzofuran derivative 16b A549 (Lung Carcinoma)1.48[6]
Benzo[b]furan derivative 26 MCF-7 (Breast Cancer)0.057[7]
Benzo[b]furan derivative 36 MCF-7 (Breast Cancer)0.051[7]
Anti-inflammatory Activity

Benzofuran derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory signaling pathways.

Compound/DerivativeAssayIC₅₀ (µM)Reference
Piperazine/benzofuran hybrid 5d NO production in RAW-264.7 cells52.23[8]
DK-1014IL-6 suppression in Raw264.7 cells16.19[9]
Antimicrobial and Antifungal Activity

The antimicrobial properties of benzofuran derivatives make them attractive candidates for the development of new antibiotics and antifungals.

Compound/DerivativeOrganismMIC (µM)Reference
2-Salicyloylbenzofuran derivative 51 Gram-positive bacterial strains0.06–0.12 mM[10]

Experimental Protocols

General Protocol for Extraction and Isolation of Benzofuran Derivatives from Plant Material

This protocol outlines a general procedure for the extraction and isolation of benzofuran derivatives from dried plant material. Optimization of solvents and chromatographic conditions may be required for specific plant species and target compounds.

1. Preparation of Plant Material:

  • The plant material (e.g., roots, stems, leaves) is air-dried in the shade and then coarsely powdered using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction. Common solvents used for extracting benzofurans include methanol, ethanol, ethyl acetate, and chloroform.[11]
  • Maceration: The plant material is soaked in the chosen solvent at room temperature for a period of several days with occasional agitation.[12]
  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously extracted with fresh, distilled solvent.[13]
  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation of the Crude Extract:

  • The concentrated crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

4. Chromatographic Purification:

  • The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.
  • Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with gradient elution using solvent systems such as hexane-ethyl acetate or chloroform-methanol.
  • Preparative Thin-Layer Chromatography (pTLC): This technique is useful for the separation of small quantities of compounds.
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) or normal-phase HPLC is often used for the final purification of the isolated compounds.

5. Structure Elucidation:

  • The structure of the purified benzofuran derivatives is elucidated using a combination of spectroscopic techniques:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.
  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

General Protocol for Isolation of Benzofuran Derivatives from Fungal Cultures

This protocol provides a general method for the isolation of benzofuran derivatives from fungal fermentation broths.

1. Fungal Fermentation:

  • The fungal strain is cultured in a suitable liquid or solid medium under optimal conditions for the production of secondary metabolites.

2. Extraction:

  • Liquid Culture: The fermentation broth is separated from the mycelia by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with a solvent like methanol or acetone.
  • Solid Culture: The solid substrate culture is extracted with a suitable organic solvent.

3. Concentration and Fractionation:

  • The organic extracts are combined and concentrated under reduced pressure. The resulting crude extract is then fractionated as described in the plant extraction protocol.

4. Purification and Structure Elucidation:

  • The purification and structure elucidation of the isolated compounds are carried out using the same chromatographic and spectroscopic techniques described for plant-derived compounds.

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran derivatives are underpinned by their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Signaling Pathways: NF-κB and MAPK

The NF-κB and MAPK signaling pathways are central regulators of inflammation. Several benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways.[8][14]

anti_inflammatory_pathway cluster_nucleus Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Benzofuran Benzofuran Derivatives Benzofuran->IKK Benzofuran->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Benzofuran derivatives can inhibit the phosphorylation of IKKα/β, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[8] They can also suppress the phosphorylation of MAPKs such as p38, JNK, and ERK, thereby inhibiting the activation of the transcription factor AP-1.[8]

Anticancer Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Benzofuran derivatives have been identified as potent inhibitors of this pathway.[7][15]

anticancer_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Benzofuran Benzofuran Derivatives Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

By inhibiting key components of the PI3K/Akt/mTOR pathway, benzofuran derivatives can induce cell cycle arrest and apoptosis in cancer cells.[7]

Biosynthesis of Benzofuran Derivatives

The biosynthesis of the benzofuran core in nature proceeds through different pathways in plants and fungi.

Biosynthesis in Fungi: The Polyketide Pathway

In many fungi, the benzofuran skeleton is derived from the polyketide pathway.[16][17] This pathway involves the sequential condensation of acetate units by a polyketide synthase (PKS) to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the benzofuran ring.

fungal_biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Poly-β-keto Chain PKS->PolyketideChain Cyclization Cyclization & Aromatization PolyketideChain->Cyclization BenzofuranCore Benzofuran Core Cyclization->BenzofuranCore Tailoring Tailoring Enzymes BenzofuranCore->Tailoring FinalProduct Diverse Benzofuran Derivatives Tailoring->FinalProduct

Caption: General overview of the fungal polyketide pathway for benzofuran biosynthesis.

Conclusion

Naturally occurring benzofuran derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their wide range of pharmacological activities, coupled with their prevalence in nature, makes them a compelling area of research for drug discovery and development. This guide has provided a comprehensive overview of their natural sources, biological activities, isolation methodologies, and mechanisms of action, offering a valuable resource for researchers in the field. Further exploration of the vast chemical space of natural benzofurans is likely to yield novel lead compounds for the treatment of a variety of diseases.

References

The Pivotal Role of the 6-Methoxy Group in Modulating Benzofuran's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Among the various substitutions on the benzofuran ring, the presence of a methoxy group at the 6-position has emerged as a critical determinant of pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) conferred by the 6-methoxy group, with a focus on its impact on anticancer, anti-osteoporotic, and antimicrobial activities. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways to facilitate further research and drug development efforts.

Enhanced Anticancer Efficacy

The introduction of a 6-methoxy group to the benzofuran scaffold has been consistently linked to a significant enhancement of its anticancer properties.[5][6] Methoxy-substituted benzofuran derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5]

One of the primary mechanisms of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization, a crucial process for cell division.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Cytotoxicity of 6-Methoxybenzofuran Derivatives Against Human Cancer Cell Lines

Compound IDSubstituent(s)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
Unsubstituted Analogues
49a-i (general)Unsubstituted BenzofuranHCT-116, HeLa, HepG2, A549Lower potency[5]
6-Methoxy-Substituted Derivatives
50g6-MethoxyA5490.57[5]
50g6-MethoxyHeLa0.73[5]
50g6-MethoxyHCT-1160.87[5]
50g6-MethoxyHepG25.74[5]
266-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl)A5490.08[5]
84-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde derivativeA375 Melanoma22.8[7][8]
124-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde derivativeA375 Melanoma32.7[7][8]
8k6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivativeTHP-1, MOLM-13, HCT-116Potent anti-proliferative effects[9]

Promising Activity in Bone Formation and Osteoporosis

Recent studies have highlighted the potential of 6-methoxybenzofuran derivatives in the treatment of senile osteoporosis (SOP).[10][11][12] These compounds have been shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2).[10][11][12] This mechanism accelerates bone turnover and increases the proportion of osteoblasts, addressing the significant bone mass deficiency characteristic of SOP.[10][11]

In preclinical models, certain 6-methoxybenzofuran derivatives have demonstrated efficacy superior to existing treatments. For instance, derivative I-9 showed significantly higher efficacy than both compound 125 and teriparatide in a zebrafish osteoporosis model.[10][11]

Table 2: Efficacy of 6-Methoxybenzofuran Derivatives in Osteoporosis Models

CompoundModelKey FindingReference
Compound 125Aged C57 and SAMP-6 miceTherapeutic and preventive effects on SOP.[10][11][12]
Derivative I-9Zebrafish osteoporosis modelSignificantly higher efficacy than compound 125 and teriparatide.[10][11]

Diverse Antimicrobial Profile

The 6-methoxy group also plays a role in the antimicrobial activity of benzofuran derivatives, although the effect can be more nuanced and dependent on the overall substitution pattern. Various studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens.[2][7][13]

For example, a derivative of 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians.[7][8] Another compound, 6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), showed significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[13]

Table 3: Antimicrobial Activity of 6-Methoxybenzofuran Derivatives

CompoundTarget OrganismActivityReference
Compound 6 (diester derivative)Rhodococcus fasciansMIC of 0.1 mg/mL[7][8]
AU-23MRSA 43300Inhibition Zone of 18.33±0.4 mm (30 µ g/disc )[13]
AU-23MSSA 25923Inhibition Zone of 14.67±0.6 mm (30 µ g/disc )[13]
AU-23MRSA 33591Inhibition Zone of 13.50±0.3 mm (30 µ g/disc )[13]
AU-23P. aeruginosa 9027Significant antimicrobial activity[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently cited in the evaluation of 6-methoxybenzofuran derivatives.

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-methoxybenzofuran derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Antimicrobial Susceptibility Testing (e.g., Agar Diffusion Assay)

This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

  • Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.

  • Compound Application: A sterile disc impregnated with a known concentration of the test compound is placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of 6-methoxybenzofuran derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Tubulin Polymerization in Cancer

As previously mentioned, a key mechanism for the anticancer effect of these compounds is the disruption of microtubule formation. This leads to mitotic arrest and subsequent apoptosis.

Tubulin_Polymerization_Inhibition 6-Methoxybenzofuran 6-Methoxybenzofuran Tubulin Dimers Tubulin Dimers 6-Methoxybenzofuran->Tubulin Dimers Binds to Microtubule Microtubule 6-Methoxybenzofuran->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by 6-methoxybenzofuran derivatives.

Upregulation of BMP-2 Signaling in Osteoporosis

In the context of osteoporosis, 6-methoxybenzofuran derivatives promote bone formation by enhancing the BMP-2 signaling pathway, which is crucial for osteoblast differentiation and function.

BMP2_Signaling_Upregulation 6-Methoxybenzofuran 6-Methoxybenzofuran BMP-2 Upregulation BMP-2 Upregulation 6-Methoxybenzofuran->BMP-2 Upregulation Promotes Osteoblast Differentiation Osteoblast Differentiation BMP-2 Upregulation->Osteoblast Differentiation Stimulates Bone Formation Bone Formation Osteoblast Differentiation->Bone Formation Increased Bone Mass Increased Bone Mass Bone Formation->Increased Bone Mass

Caption: Upregulation of BMP-2 signaling by 6-methoxybenzofuran derivatives.

General Experimental Workflow for Biological Evaluation

The evaluation of novel benzofuran derivatives typically follows a structured workflow from synthesis to in-depth biological characterization.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis of Derivatives Synthesis of Derivatives Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Synthesis of Derivatives->Structural Elucidation (NMR, MS) Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Structural Elucidation (NMR, MS)->Cytotoxicity Assays (e.g., MTT) Antimicrobial Assays Antimicrobial Assays Structural Elucidation (NMR, MS)->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Structural Elucidation (NMR, MS)->Enzyme Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays (e.g., MTT)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cytotoxicity Assays (e.g., MTT)->Apoptosis Assays Western Blotting Western Blotting Apoptosis Assays->Western Blotting Signaling Pathway Analysis Signaling Pathway Analysis Western Blotting->Signaling Pathway Analysis Animal Models (e.g., Xenograft, Osteoporosis) Animal Models (e.g., Xenograft, Osteoporosis) Signaling Pathway Analysis->Animal Models (e.g., Xenograft, Osteoporosis) Toxicity Studies Toxicity Studies Animal Models (e.g., Xenograft, Osteoporosis)->Toxicity Studies

Caption: General experimental workflow for evaluating benzofuran derivatives.

References

Methodological & Application

Application Note: A Three-Step Synthesis of 6-methoxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-methoxybenzofuran-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis commences from 4-methoxyphenol, which is first converted to 5-methoxysalicylaldehyde. This intermediate subsequently undergoes O-alkylation with ethyl bromoacetate, followed by an intramolecular cyclization and subsequent saponification to yield the target compound. This multi-step route is robust and relies on established chemical transformations, providing a clear pathway for obtaining this important benzofuran derivative.

Introduction

Benzofuran-2-carboxylic acid derivatives are prevalent structural motifs in numerous biologically active compounds and natural products. Their utility as key intermediates in drug discovery programs necessitates reliable and well-documented synthetic procedures. This document outlines a validated three-step synthetic pathway to this compound, starting from a readily available substituted phenol. The described protocols are intended for laboratory-scale synthesis and can be adapted for further analogue development.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

  • Formylation of 4-methoxyphenol to yield 5-methoxysalicylaldehyde via the Reimer-Tiemann reaction.

  • Formation of the benzofuran ring through O-alkylation of 5-methoxysalicylaldehyde with ethyl bromoacetate, followed by an intramolecular Perkin-type cyclization to give ethyl 6-methoxybenzofuran-2-carboxylate.

  • Saponification of the ethyl ester to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Reimer-Tiemann Formylation4-MethoxyphenolChloroform, Sodium Hydroxide5-Methoxysalicylaldehyde~75-80%
2aO-Alkylation5-MethoxysalicylaldehydeEthyl bromoacetate, K₂CO₃Ethyl 2-((2-formyl-4-methoxyphenoxy)acetate)~60-70%
2bIntramolecular CyclizationEthyl 2-((2-formyl-4-methoxyphenoxy)acetate)Acetic anhydride, Sodium acetateEthyl 6-methoxybenzofuran-2-carboxylate~80-90%
3SaponificationEthyl 6-methoxybenzofuran-2-carboxylateSodium HydroxideThis compound>95%

Experimental Protocols

Step 1: Synthesis of 5-Methoxysalicylaldehyde

This procedure is based on the Reimer-Tiemann reaction.[1]

  • Reagents and Materials:

    • 4-Methoxyphenol

    • Sodium hydroxide (NaOH)

    • Chloroform (CHCl₃)

    • Ethanol

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve sodium hydroxide (40 g, 1.0 mol) in water (60 mL).

    • Add 4-methoxyphenol (24.8 g, 0.2 mol) to the flask and heat the mixture to 60-65°C with stirring until the phenol dissolves.

    • Slowly add chloroform (20 mL, 0.25 mol) dropwise over a period of 1 hour, maintaining the temperature at 60-65°C. The mixture will become a thick paste.

    • After the addition is complete, continue to heat and stir the mixture for an additional 2 hours.

    • Cool the reaction mixture and remove the excess chloroform by steam distillation or under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). A dark oil will separate.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol/water to yield 5-methoxysalicylaldehyde as a crystalline solid.

Step 2: Synthesis of Ethyl 6-Methoxybenzofuran-2-carboxylate

This step involves an initial O-alkylation followed by a Perkin-type intramolecular cyclization.

  • Part A: O-Alkylation [2]

    • Reagents and Materials:

      • 5-Methoxysalicylaldehyde

      • Ethyl bromoacetate

      • Anhydrous potassium carbonate (K₂CO₃)

      • Acetonitrile (CH₃CN)

      • Round-bottom flask with reflux condenser

    • Procedure:

      • To a 250 mL round-bottom flask, add 5-methoxysalicylaldehyde (15.2 g, 0.1 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and acetonitrile (150 mL).

      • Stir the suspension vigorously for 10 minutes at room temperature.

      • Add ethyl bromoacetate (18.4 g, 0.11 mol) to the mixture.

      • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

      • After completion, cool the mixture to room temperature and filter off the inorganic salts.

      • Wash the salts with acetonitrile.

      • Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate), which can be used in the next step without further purification.

  • Part B: Intramolecular Cyclization

    • Reagents and Materials:

      • Crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate)

      • Acetic anhydride

      • Anhydrous sodium acetate (NaOAc)

    • Procedure:

      • In a round-bottom flask, mix the crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate) from the previous step with acetic anhydride (50 mL) and anhydrous sodium acetate (10 g, 0.12 mol).

      • Heat the mixture to 140-150°C and maintain for 4-6 hours with stirring.

      • Cool the reaction mixture and pour it carefully into ice-water (300 mL) with vigorous stirring.

      • The product will precipitate as a solid. Stir for 30 minutes to ensure complete hydrolysis of the excess acetic anhydride.

      • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

      • The crude product can be recrystallized from ethanol to give pure ethyl 6-methoxybenzofuran-2-carboxylate.

Step 3: Saponification to this compound

This is a standard ester hydrolysis procedure.[3][4][5]

  • Reagents and Materials:

    • Ethyl 6-methoxybenzofuran-2-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve ethyl 6-methoxybenzofuran-2-carboxylate (22.0 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.

    • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

    • Heat the mixture to reflux for 2-3 hours. The reaction completion can be monitored by TLC.

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • The this compound will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Benzofuran Formation cluster_2 Step 3: Saponification A 4-Methoxyphenol B 5-Methoxysalicylaldehyde A->B  Reimer-Tiemann  (CHCl3, NaOH) C Ethyl 2-((2-formyl-4- methoxyphenoxy)acetate) B->C  O-Alkylation  (BrCH2CO2Et, K2CO3) D Ethyl 6-methoxybenzo- furan-2-carboxylate C->D  Intramolecular Cyclization  (Ac2O, NaOAc) E 6-Methoxybenzofuran- 2-carboxylic acid D->E  Hydrolysis  (NaOH, then HCl)

Caption: Overall synthetic workflow for this compound.

Perkin_Mechanism start Ethyl 2-((2-formyl-4-methoxyphenoxy)acetate) with Acetic Anhydride & Sodium Acetate enolate Formation of enolate intermediate at the alpha-carbon start->enolate Base (Acetate) cyclization Intramolecular aldol-type addition of enolate onto the aldehyde enolate->cyclization intermediate Cyclized intermediate cyclization->intermediate elimination Dehydration (elimination of water) to form the furan ring intermediate->elimination Heat product Ethyl 6-methoxybenzofuran-2-carboxylate elimination->product

Caption: Simplified mechanism for the intramolecular Perkin-type cyclization.

References

Application Notes and Protocols: Acylation of Benzofurans using Trifluoroacetic Anhydride (TFAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acylation of benzofurans using trifluoroacetic anhydride (TFAA), a powerful reagent in synthetic organic chemistry. The protocols detailed below are intended for use by trained professionals in a laboratory setting.

Introduction

Benzofuran derivatives are key structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of acyl groups onto the benzofuran scaffold is a critical transformation for the synthesis of these molecules, enabling further functionalization and the exploration of structure-activity relationships. Trifluoroacetic anhydride (TFAA) serves as a highly reactive and versatile reagent for the acylation of benzofurans, offering distinct advantages in terms of reactivity and, in some cases, regioselectivity.

This document outlines two primary applications of TFAA in the acylation of benzofurans: the direct trifluoroacetylation of activated benzofurans and the TFAA-mediated acylation with carboxylic acids for the regioselective introduction of other acyl groups.

Key Applications of TFAA in Benzofuran Acylation

Trifluoroacetic anhydride can be employed in several ways to achieve the acylation of benzofuran rings:

  • Direct C-7 Trifluoroacetylation of Activated Benzofurans: In electron-rich benzofuran systems, such as those bearing multiple methoxy substituents, TFAA can be used to directly install a trifluoroacetyl group. This reaction typically proceeds at the C-7 position, guided by the electronic effects of the activating groups.

  • TFAA-Mediated C-2 Acylation with Carboxylic Acids: A notable application of TFAA is as a mediator in the acylation of benzofurans with various carboxylic acids. This method provides a regioselective route to 2-acylbenzofurans without the need for a Lewis acid catalyst. The reaction is believed to proceed through the formation of a mixed anhydride, which is a potent acylating agent.

Data Presentation

The following tables summarize quantitative data for the acylation of benzofurans using TFAA under different conditions.

Table 1: C-7 Trifluoroacetylation of 4,6-Dimethoxy-2-phenylbenzofurans with TFAA

EntrySubstrateProductYield (%)
14,6-Dimethoxy-2-phenylbenzofuran7-Trifluoroacetyl-4,6-dimethoxy-2-phenylbenzofuran93
24,6-Dimethoxy-2-(4-methylphenyl)benzofuran7-Trifluoroacetyl-4,6-dimethoxy-2-(4-methylphenyl)benzofuran94
34,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran7-Trifluoroacetyl-4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran85
44,6-Dimethoxy-2-(4-chlorophenyl)benzofuran7-Trifluoroacetyl-4,6-dimethoxy-2-(4-chlorophenyl)benzofuran50
54,6-Dimethoxy-2-(4-bromophenyl)benzofuran7-Trifluoroacetyl-4,6-dimethoxy-2-(4-bromophenyl)benzofuran62

Data extracted from literature reports on the trifluoroacetylation of activated benzofuran systems.

Table 2: TFAA-Mediated C-2 Acylation of Benzofuran with Carboxylic Acids

EntryCarboxylic AcidProductSolventTemp (°C)Time (h)Yield (%)
1Acetic acid2-AcetylbenzofuranDCM401285
2Propionic acid2-PropionylbenzofuranDCM401282
3Phenylacetic acid2-PhenylacetylbenzofuranDCE601278
42-Bromophenylacetic acid2-(2-Bromophenylacetyl)benzofuranDCE601275
5Benzoic acid2-BenzoylbenzofuranDMF802472

Data compiled from studies on the TFAA-mediated acylation of unsubstituted benzofuran.

Experimental Protocols

Protocol 1: General Procedure for the C-7 Trifluoroacetylation of 4,6-Dimethoxybenzofurans

This protocol is adapted from the literature for the trifluoroacetylation of activated benzofuran derivatives.

Materials:

  • Substituted 4,6-dimethoxybenzofuran (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (3.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 4,6-dimethoxybenzofuran (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the pure 7-trifluoroacetylbenzofuran derivative.

Protocol 2: General Procedure for the TFAA-Mediated C-2 Acylation of Benzofuran

This protocol describes a general method for the regioselective acylation of benzofuran at the 2-position using a carboxylic acid and TFAA.

Materials:

  • Benzofuran (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Trifluoroacetic anhydride (TFAA) (5.0 equiv)

  • Anhydrous solvent (DCM, DCE, or DMF depending on the carboxylic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzofuran (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in the appropriate anhydrous solvent, add trifluoroacetic anhydride (5.0 equiv) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to the temperature indicated in Table 2 and stir for the specified time. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 2-acylbenzofuran.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization TFAA Trifluoroacetic Anhydride (TFAA) AcyliumIon Acylium Ion (Electrophile) TFAA->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl3) Benzofuran Benzofuran SigmaComplex Sigma Complex (Resonance Stabilized) Benzofuran->SigmaComplex Nucleophilic Attack AcylatedBenzofuran Acylated Benzofuran SigmaComplex->AcylatedBenzofuran Deprotonation ProtonLoss -H+

Caption: Mechanism of Friedel-Crafts Acylation on Benzofuran.

TFAA_Mediated_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzofuran Benzofuran Mixing Mix reactants in anhydrous solvent Benzofuran->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing TFAA TFAA TFAA->Mixing Heating Heat to specified temperature Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with NaHCO3 (aq) Monitoring->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure 2-Acylbenzofuran Chromatography->Product

Application Notes and Protocols for the Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various cyclization methods employed in the synthesis of 6-methoxybenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound is a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this scaffold a significant area of research. This document outlines two primary cyclization methodologies for its preparation: the Perkin reaction involving the cyclization of a phenoxyacetic acid derivative and the Perkin rearrangement of a substituted coumarin.

Method 1: Perkin Reaction of 2-(2-Formyl-4-methoxyphenoxy)acetic Acid

This classical method involves the intramolecular cyclization of a substituted phenoxyacetic acid, which can be prepared from 2-hydroxy-4-methoxybenzaldehyde. The cyclization is typically achieved by heating with acetic anhydride and a weak base like sodium acetate.

Synthesis Pathway

cluster_0 Step 1: Synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic Acid cluster_1 Step 2: Cyclization to 6-Methoxybenzofuran cluster_2 Step 3: Carboxylation (Conceptual) A 2-Hydroxy-4-methoxybenzaldehyde C 2-(2-Formyl-4-methoxyphenoxy)acetic acid ethyl ester A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D 2-(2-Formyl-4-methoxyphenoxy)acetic acid C->D NaOH, H2O/EtOH, Reflux then H+ D_clone 2-(2-Formyl-4-methoxyphenoxy)acetic acid E 6-Methoxybenzofuran D_clone->E Acetic anhydride, Sodium acetate, 135-145°C E_clone 6-Methoxybenzofuran F This compound E_clone->F Further functionalization (e.g., Vilsmeier-Haack followed by oxidation)

Caption: Synthesis of this compound via Perkin reaction.

Experimental Protocols

Step 1: Synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-methoxyphenoxy)acetate.

  • To the crude ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

  • Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 2-(2-formyl-4-methoxyphenoxy)acetic acid.

Step 2: Cyclization to 6-Methoxybenzofuran

  • A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid (1 equivalent), acetic anhydride (3.3 equivalents), and sodium acetate (2 equivalents) is heated to 135-145°C.[1]

  • The reaction is stirred at this temperature for the specified time, monitoring for the completion of the reaction.[1]

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-methoxybenzofuran.

  • Purify the crude product by column chromatography or recrystallization.

Note: The direct synthesis of this compound via this Perkin-type cyclization may lead to decarboxylation. Therefore, subsequent carboxylation at the 2-position might be necessary.

Quantitative Data
StepProductStarting MaterialReagentsConditionsYieldReference
26-Methoxy-2-methylbenzofuran2-(2-Formyl-5-methoxyphenoxy) propanoic acidAcetic anhydride, Sodium acetate135-145°C~70%[1]

Method 2: Microwave-Assisted Perkin Rearrangement of 6-Methoxy-3-bromocoumarin

This modern and efficient method utilizes microwave irradiation to facilitate the Perkin rearrangement of a 3-halocoumarin precursor to the desired benzofuran-2-carboxylic acid. This approach significantly reduces reaction times compared to conventional heating.[2]

Synthesis Pathway

cluster_0 Step 1: Synthesis of 6-Methoxycoumarin cluster_1 Step 2: Bromination cluster_2 Step 3: Perkin Rearrangement A 2-Hydroxy-4-methoxybenzaldehyde C 6-Methoxycoumarin A->C Pyridine, Aniline (catalyst), Heat B Malonic acid B->C C_clone 6-Methoxycoumarin D 6-Methoxy-3-bromocoumarin C_clone->D N-bromosuccinimide, Acetonitrile, Microwave (250W, 80°C, 5 min) D_clone2 6-Methoxy-3-bromocoumarin E This compound D_clone2->E NaOH, Ethanol, Microwave (300W, 79°C, 5 min)

Caption: Microwave-assisted synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-3-bromocoumarin (Precursor)

  • Preparation of 6-Methoxycoumarin: Synthesize 6-methoxycoumarin from 2-hydroxy-4-methoxybenzaldehyde and malonic acid via the Knoevenagel condensation followed by cyclization.

  • Bromination: In a microwave vessel, dissolve 6-methoxycoumarin (1 equivalent) in acetonitrile.[2]

  • Add N-bromosuccinimide (NBS) (1.5 equivalents).[2]

  • Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80°C.[2]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The precipitate of 6-methoxy-3-bromocoumarin is collected by vacuum filtration and can be recrystallized.[2]

Step 2: Microwave-Assisted Perkin Rearrangement

  • Place 6-methoxy-3-bromocoumarin (1 equivalent) in a microwave vessel.[2]

  • Add ethanol and sodium hydroxide (3 equivalents).[2]

  • Seal the vessel and irradiate in a microwave reactor at 300W for 5 minutes at a temperature of 79°C with stirring.[2]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.[2]

  • Dissolve the crude product in a minimum volume of water.[2]

  • Acidify the solution with concentrated hydrochloric acid to pH 1, which will precipitate the product.[2]

  • Collect the solid by vacuum filtration and dry to obtain this compound.[2]

Quantitative Data
StepProductStarting MaterialReagentsConditionsYieldReference
13-Bromo-4-methyl-6,7-dimethoxycoumarin4-Methyl-6,7-dimethoxycoumarinN-bromosuccinimideMicrowave, 250W, 80°C, 5 min89%[2]
25,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid3-Bromo-4-methyl-6,7-dimethoxycoumarinSodium hydroxide, EthanolMicrowave, 300W, 79°C, 5 min99%[2]

Note: The provided data is for a structurally similar compound and high yields are expected for the 6-methoxy analog under these optimized conditions.

Summary and Comparison of Methods

FeaturePerkin ReactionMicrowave-Assisted Perkin Rearrangement
Starting Materials 2-Hydroxy-4-methoxybenzaldehyde, Chloroacetic acid derivative2-Hydroxy-4-methoxybenzaldehyde, Malonic acid, NBS
Key Transformation Intramolecular aldol-type condensation and dehydrationBase-catalyzed ring fission and intramolecular nucleophilic substitution
Reaction Conditions High temperature (135-145°C), Conventional heatingMicrowave irradiation, Moderate temperature (79-80°C)
Reaction Time HoursMinutes
Yields Moderate to goodVery high
Advantages Classical, well-established methodRapid, highly efficient, high yielding
Disadvantages Longer reaction times, potential for decarboxylationRequires specialized microwave equipment

Conclusion

Both the Perkin reaction and the microwave-assisted Perkin rearrangement are viable methods for the synthesis of this compound. The choice of method will depend on the available equipment, desired reaction time, and scale of the synthesis. The microwave-assisted Perkin rearrangement offers a significantly more efficient and higher-yielding route, making it an attractive option for modern synthetic laboratories. For large-scale production, the classical Perkin reaction may still be considered due to its simplicity and lack of specialized equipment, though optimization would be crucial to maximize yield and minimize side products.

References

Application Note and Protocol: Purification of 6-Methoxybenzofuran-2-carboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxybenzofuran-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Column chromatography is a widely used and effective technique for the purification of this compound from reaction mixtures, removing impurities such as starting materials, byproducts, and decomposition products.[1][2][3]

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles of chromatography for carboxylic acids and related benzofuran derivatives.[4][5][6]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For the purification of this compound, a polar stationary phase, silica gel, is employed. The separation is achieved by optimizing the polarity of the mobile phase. Due to the presence of the polar carboxylic acid group, this compound adsorbs strongly to the silica gel. To ensure a successful separation and prevent peak tailing, which is common with carboxylic acids, a small amount of a weak acid, such as acetic acid, is often added to the mobile phase.[6] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the acidic silica gel surface and resulting in a sharper elution band.

Experimental Protocol

This protocol outlines the steps for the purification of this compound using column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade), Acetic acid (glacial)

  • Apparatus: Glass chromatography column, Separatory funnel (for solvent reservoir), Round bottom flasks, Beakers, TLC plates (silica gel 60 F254), UV lamp (254 nm), Capillary tubes, Filter paper, Rotary evaporator.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7]

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add 0.5-1% acetic acid to each system.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]

  • Select the solvent system that gives the desired Rf value for the column chromatography.

Column Preparation (Slurry Method)
  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.

  • Continuously add the slurry until the desired column height is reached.

  • Add a layer of sand (approx. 1 cm) on top of the packed silica gel to prevent disturbance during solvent addition.

  • Wash the packed column with 2-3 column volumes of the mobile phase.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.

  • Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is adsorbed.

Elution and Fraction Collection
  • Carefully fill the top of the column with the mobile phase.

  • Begin the elution by opening the stopcock to allow the solvent to flow through the column at a steady rate.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • If the separation between the desired compound and impurities is not sufficient, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).

Isolation of the Purified Compound
  • Combine the fractions containing the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and purity of the final product.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound by column chromatography.

ParameterValue
Column Dimensions
Diameter4 cm
Length40 cm
Stationary Phase
AdsorbentSilica Gel (60-120 mesh)
Mass100 g
Mobile Phase
Eluent SystemGradient: 10% to 30% Ethyl Acetate in Hexane + 1% Acetic Acid
Sample
Crude Mass2.0 g
TLC Analysis
Rf of this compound~0.35 (in 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid)
Rf of Major Impurity~0.50 (in 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid)
Results
Mass of Purified Product1.7 g
Yield85%
Purity (by HPLC)>98%

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc_dev TLC Method Development col_pack Column Packing (Silica Gel Slurry) tlc_dev->col_pack sample_prep Sample Preparation (Dissolution) col_pack->sample_prep sample_load Sample Loading sample_prep->sample_load elution Elution (Gradient) sample_load->elution fraction_collect Fraction Collection elution->fraction_collect tlc_analysis TLC Analysis of Fractions fraction_collect->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotovap) combine_fractions->solvent_removal final_product Purified Product solvent_removal->final_product

Purification Workflow Diagram

Troubleshooting

  • Streaking of the compound on the TLC plate or column: This is a common issue with carboxylic acids. Ensure that 0.5-1% acetic acid is added to the mobile phase to suppress deprotonation.

  • Poor separation: If the Rf values of the desired compound and impurities are too close, try a different solvent system or use a finer mesh silica gel for better resolution. A slower flow rate can also improve separation.

  • Compound crashing out on the column: This can happen if the sample is not fully soluble in the mobile phase. Ensure the sample is completely dissolved before loading, using a minimal amount of a slightly more polar solvent if necessary.

  • Cracking of the silica bed: This can occur if the column runs dry. Always ensure the solvent level is above the top of the stationary phase.

By following this detailed protocol, researchers can effectively purify this compound, ensuring high quality material for subsequent research and development activities.

References

Application Note: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 6-methoxybenzofuran-2-carboxylic acid amides, compounds of interest in medicinal chemistry and drug development due to the prevalence of the benzofuran scaffold in biologically active molecules. The synthesis is a two-step process commencing with the formation of this compound via a Perkin rearrangement, followed by its conversion to the corresponding amide. This document outlines the detailed experimental procedures, data characterization, and includes a visual workflow to guide researchers.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that are fundamental moieties in numerous natural products and synthetic drugs. Their wide range of pharmacological activities has made them attractive targets for synthetic chemists. This protocol details a reliable method for the synthesis of this compound and its subsequent conversion to various amide derivatives. Amidation of the carboxylic acid is a key step, often accomplished by activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a desired amine.

Synthesis Workflow

The overall synthetic strategy involves two main stages:

  • Synthesis of this compound: This is achieved through a Perkin rearrangement of a substituted coumarin precursor, which can be synthesized from commercially available starting materials.

  • Amide Formation: The synthesized carboxylic acid is converted to an amide by first activating it with a chlorinating agent like oxalyl chloride, followed by the addition of the desired amine.

Synthesis_Workflow start Substituted Salicylaldehyde coumarin 3-Bromocoumarin Derivative start->coumarin Multi-step synthesis acid This compound coumarin->acid Perkin Rearrangement (NaOH, Ethanol, Microwave) acyl_chloride Acyl Chloride Intermediate acid->acyl_chloride Oxalyl Chloride, cat. DMF amide This compound Amide acyl_chloride->amide amine Primary or Secondary Amine amine->amide Addition

Caption: Overall workflow for the synthesis of this compound amides.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure is adapted from a microwave-assisted Perkin rearrangement method.[1]

Materials:

  • 3-Bromo-6-methoxycoumarin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Microwave synthesis reactor

Procedure:

  • To a microwave reaction vessel, add 3-bromo-6-methoxycoumarin (1 equivalent).

  • Add ethanol and a solution of sodium hydroxide (3 equivalents) in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5-10 minutes, maintaining a temperature of approximately 80°C with stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate it using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting crude product in a minimum amount of water.

  • Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in an oven at 80°C.

Part 2: Synthesis of this compound Amides

This general procedure involves the formation of an acyl chloride followed by reaction with an amine.[2]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Aqueous ammonium solution (for primary amide)

  • Water

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride (1.2 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • In a separate flask, dissolve the desired amine (1.5 equivalents) in DCM.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative yields for the key steps of the synthesis.

StepProductTypical Yield (%)
Perkin RearrangementThis compound90-99%
Amidation with BenzylamineN-benzyl-6-methoxybenzofuran-2-carboxamide75-85%
Amidation with Morpholine(6-methoxybenzofuran-2-yl)(morpholino)methanone70-80%
Amidation with Aqueous Ammonia6-methoxybenzofuran-2-carboxamide65-75%

Note: Yields are representative and may vary based on the specific amine used and purification methods.

Amide Formation Mechanism

The conversion of the carboxylic acid to the amide proceeds through an activated acyl chloride intermediate.

Amidation_Mechanism RCOOH R-COOH (Carboxylic Acid) AcylChloride R-COCl (Acyl Chloride) RCOOH->AcylChloride (COCl)2, cat. DMF Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Amine R'-NH2 (Amine) Amine->Tetrahedral Nucleophilic Attack Amide R-CONH-R' (Amide) Tetrahedral->Amide Collapse, -Cl- HCl HCl

Caption: Mechanism for the conversion of a carboxylic acid to an amide via an acyl chloride.

Conclusion

The protocols described in this application note provide a robust and efficient pathway for the synthesis of this compound amides. The microwave-assisted Perkin rearrangement offers a rapid and high-yield synthesis of the carboxylic acid intermediate. The subsequent amidation via an acyl chloride is a versatile method that can be adapted for a wide range of primary and secondary amines, making it a valuable tool for researchers in drug discovery and development.

References

Application Notes: 6-Methoxybenzofuran-2-carboxylic Acid in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxybenzofuran-2-carboxylic acid is a versatile scaffold for the development of novel anticancer therapeutics. Its core structure is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] Derivatives of this molecule have shown significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and microtubule dynamics. This document provides an overview of the application of this compound in the synthesis of anticancer agents, along with detailed protocols for their synthesis and biological evaluation.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Several benzofuran derivatives are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

  • Modulation of the mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5] Certain benzofuran derivatives have been identified as inhibitors of the mTORC1 complex, which plays a crucial role in protein synthesis and cell cycle progression.[6]

  • Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Some benzofuran-based compounds act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics.[7] This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[8]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various benzofuran derivatives synthesized from precursors related to this compound.

Table 1: Cytotoxic Activity of Benzofuran-2-carboxamide Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
50g HCT-116 (Colon)0.87[1]
HeLa (Cervical)0.73[1]
HepG2 (Liver)5.74[1]
A549 (Lung)0.57[1]
37e A549 (Lung)<10
HeLa (Cervical)<10
SGC7901 (Gastric)<10
HCT116 (Colon)<10
MCF-7 (Breast)<10

Table 2: VEGFR-2 Inhibitory Activity of Benzofuran Derivatives

Compound ReferenceTargetIC50 (nM)
5c VEGFR-21.07[3]
6 VEGFR-212.1[9]
Sorafenib (Reference) VEGFR-278.9[9]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-6-methoxybenzofuran-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl-6-methoxybenzofuran-2-carboxamide derivatives, a class of compounds that has shown promising anticancer activity.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted aniline

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-6-methoxybenzofuran-2-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HCC1806)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzofuran derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compounds in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Signaling Pathway Diagrams

VEGFR_Signaling_Pathway VEGF/VEGFR-2 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Benzofuran 6-Methoxybenzofuran Derivative Benzofuran->VEGFR2 Inhibits mTOR_Signaling_Pathway mTOR Signaling Pathway Inhibition cluster_upstream Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Benzofuran 6-Methoxybenzofuran Derivative Benzofuran->mTORC1 Inhibits ProteinSynthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibits Experimental_Workflow Experimental Workflow for Anticancer Agent Synthesis and Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 6-Methoxybenzofuran- 2-carboxylic acid activation Acid Activation (e.g., with Oxalyl Chloride) start->activation coupling Amide Coupling (with substituted aniline) activation->coupling purification Column Chromatography coupling->purification product Purified Benzofuran Derivative purification->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Kinase Assays) data_analysis->mechanism_studies

References

Application Notes and Protocols: Development of Antifungal Derivatives from 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and antifungal evaluation of derivatives of 6-methoxybenzofuran-2-carboxylic acid. While specific antifungal data for derivatives of this compound are not extensively available in public literature, this document outlines established protocols for the synthesis of analogous benzofuran compounds, their conversion into various derivatives, and standardized methods for assessing their antifungal activity.

Introduction

Benzofuran scaffolds are prevalent in a variety of biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including antifungal, antibacterial, and anti-inflammatory activities. The derivatization of the benzofuran core, particularly at the carboxylic acid moiety, allows for the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency. This document focuses on the esters and amides derived from a this compound backbone. Potential mechanisms of antifungal action for benzofuran derivatives include the disruption of calcium homeostasis and the inhibition of fungal N-myristoyltransferase.

Data Presentation

The following tables provide an illustrative summary of the kind of quantitative data that would be generated from the antifungal screening of novel this compound derivatives. The data presented here are hypothetical and based on activities reported for other substituted benzofuran derivatives against common fungal pathogens.

Table 1: Antifungal Activity of 6-Methoxybenzofuran-2-carboxylate Esters

Compound IDR (Ester Group)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusMIC (µg/mL) vs. C. neoformans
6-MeO-BFC-E1 Methyl6412864
6-MeO-BFC-E2 Ethyl326432
6-MeO-BFC-E3 Isopropyl6464128
6-MeO-BFC-E4 Benzyl163216
Fluconazole -86416
Amphotericin B -110.5

Table 2: Antifungal Activity of 6-Methoxybenzofuran-2-carboxamide Amides

Compound IDR (Amide Group)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusMIC (µg/mL) vs. C. neoformans
6-MeO-BFC-A1 Propylamino326432
6-MeO-BFC-A2 Cyclohexylamino163264
6-MeO-BFC-A3 Phenylamino8168
6-MeO-BFC-A4 4-Chlorophenylamino484
Fluconazole -86416
Amphotericin B -110.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of a benzofuran-2-carboxylic acid scaffold.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • Diethyl bromomalonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equivalents).

  • Add diethyl bromomalonate (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude intermediate is then subjected to hydrolysis by refluxing in a 10% NaOH solution for 4 hours.

  • After cooling, the aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified to pH 2-3 with 1 M HCl, leading to the precipitation of the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield the pure product.

Protocol 2: General Procedure for the Synthesis of 6-Methoxybenzofuran-2-carboxylate Esters (Fischer Esterification)

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of 6-Methoxybenzofuran-2-carboxamide Amides

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0°C.

  • Add a catalytic amount of DMF and stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred solution of the acid chloride at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized benzofuran derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer or McFarland standards

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (C. albicans, C. neoformans), subculture the strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For molds (A. fumigatus), grow the culture on Potato Dextrose Agar until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

    • Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often defined as a ≥50% reduction in turbidity. For other fungicidal compounds, it may be the lowest concentration with no visible growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antifungal Evaluation start 6-Methoxybenzofuran- 2-carboxylic Acid esterification Esterification (Protocol 2) start->esterification amidation Amidation (Protocol 3) start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides screening Broth Microdilution Assay (Protocol 4) esters->screening amides->screening data_analysis MIC Determination screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Identification of Lead Compounds

Caption: Workflow for the synthesis and antifungal evaluation of this compound derivatives.

putative_moa cluster_fungal_cell Fungal Cell benzofuran Benzofuran Derivative ca_channel Calcium Channel benzofuran->ca_channel Disrupts nmt N-Myristoyl- transferase (NMT) benzofuran->nmt Inhibits ergosterol Ergosterol Biosynthesis benzofuran->ergosterol Inhibits (Potential) membrane Cell Membrane intracellular_ca ↑ Intracellular Ca2+ ca_channel->intracellular_ca protein_myristoylation Protein Myristoylation nmt->protein_myristoylation ergosterol->membrane apoptosis Apoptosis intracellular_ca->apoptosis cell_wall Cell Wall Synthesis protein_myristoylation->cell_wall cell_wall->apoptosis

Caption: Putative antifungal mechanisms of action for benzofuran derivatives.

Application Notes and Protocols: Leveraging 6-Methoxybenzofuran-2-Carboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 6-methoxybenzofuran-2-carboxylic acid as a key scaffold in the synthesis of potential anti-inflammatory compounds. The benzofuran nucleus is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The derivatization of the carboxylic acid group into esters and amides presents a facile and effective strategy for generating novel chemical entities with enhanced anti-inflammatory potential.[1][2]

Rationale for Use: The Benzofuran Scaffold in Inflammation

The anti-inflammatory activity of benzofuran derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis of Anti-Inflammatory Compounds

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, primarily through esterification and amidation reactions.

General Synthesis Workflow

Synthesis Workflow start 6-Methoxybenzofuran- 2-carboxylic acid esterification Esterification (e.g., Alcohol, H+) start->esterification R-OH amidation Amidation (e.g., Amine, Coupling agent) start->amidation R-NH2 esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides evaluation Biological Evaluation (Anti-inflammatory assays) esters->evaluation amides->evaluation

Caption: General workflow for the synthesis of anti-inflammatory compounds from this compound.

Key Derivatives and Their Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including those with structural similarities to this compound derivatives.

Benzofuran-2-Carboxamides

The synthesis of benzofuran-2-carboxamide derivatives has been shown to yield compounds with significant in vivo anti-inflammatory, analgesic, and antipyretic activities.[2]

2-Aroylbenzofurans

Derivatives of 2-aroylbenzofuran, particularly those with hydroxyl substitutions on the benzofuran ring (structurally related to the methoxy group), have demonstrated potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages.[3] Overproduction of NO is a hallmark of inflammation.

Aurones (2-Benzylidenebenzofuran-3(2H)-ones)

A synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), which contains the 6-methoxybenzofuran core, has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated RAW 264.7 cells.[4][5]

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of representative benzofuran derivatives from various studies.

Compound ClassSpecific Derivative/CompoundAssayTarget/MediatorActivity (IC50 or % Inhibition)Reference
2-Aroylbenzofurans Compound with 6-OHNitric Oxide ProductioniNOSPotent Inhibition[3]
Aurones (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)Cytokine Expression (PCR)IL-6, IL-1β, iNOS, TNF-αDownregulation[4][5]
Fluorinated Benzofurans Carboxylic acid derivativesProstaglandin E2 (PGE2) productionCOX-2IC50: 1.1 - 20.5 µM[6]
Fluorinated Benzofurans Carboxylic acid derivativesInterleukin-6 (IL-6) secretionIL-6IC50: 1.2 - 9.04 µM[6]
Fluorinated Benzofurans Carboxylic acid derivativesNitric Oxide (NO) productioniNOSIC50: 2.4 - 5.2 µM[6]

Experimental Protocols

Protocol 1: General Synthesis of Benzofuran-2-Carboxamides

This protocol is a generalized procedure based on the successful synthesis of analogous compounds.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Appropriate amine (R-NH₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol is based on methods used to evaluate the anti-inflammatory activity of benzofuran derivatives.[3]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammation Induction:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for each active compound.

Signaling Pathway in Inflammation

The anti-inflammatory effects of many benzofuran derivatives are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to the expression of COX-2 and iNOS.

Inflammatory Signaling Pathway cluster_0 Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB gene_expression Gene Expression NFkB->gene_expression translocation nucleus Nucleus COX2 COX-2 gene_expression->COX2 iNOS iNOS gene_expression->iNOS PGs Prostaglandins (Inflammation) COX2->PGs NO Nitric Oxide (Inflammation) iNOS->NO Benzofuran 6-Methoxybenzofuran Derivatives Benzofuran->NFkB_pathway Inhibition Benzofuran->COX2 Inhibition Benzofuran->iNOS Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of intervention for 6-methoxybenzofuran derivatives.

Conclusion

This compound represents a promising and versatile starting material for the development of novel anti-inflammatory agents. The derivatization of its carboxylic acid group into amides and esters provides a straightforward approach to generate a library of compounds for biological screening. The demonstrated anti-inflammatory activities of structurally related benzofurans, particularly their ability to inhibit key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, underscore the potential of this scaffold in drug discovery. Further synthesis and evaluation of derivatives of this compound are warranted to explore their therapeutic potential in treating inflammatory diseases.

References

Application Notes and Protocols: Esterification of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The esterification of 6-methoxybenzofuran-2-carboxylic acid is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. Benzofuran derivatives are known to exhibit a wide range of pharmacological properties, and the corresponding esters are often key building blocks in drug discovery and development. This document provides detailed protocols for the conversion of this compound to its corresponding esters, primarily focusing on the widely used Fischer-Tropsch esterification method and an alternative alkylation approach.

Reaction Principle: Fischer-Tropsch Esterification

Fischer-Tropsch esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[1][3] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][5]

Experimental Protocols

Protocol 1: Fischer-Tropsch Esterification with Methanol

This protocol describes the synthesis of methyl 6-methoxybenzofuran-2-carboxylate using methanol as the alcohol and sulfuric acid as the catalyst.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, or used as the solvent).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture. The addition should be done carefully as it is an exothermic process.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[6] Let the reaction proceed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 6-methoxybenzofuran-2-carboxylate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.[7]

Protocol 2: Esterification using Dimethyl Sulfate (Alternative Method)

This protocol is an alternative for methylation, particularly useful when Fischer-Tropsch conditions are not suitable. It utilizes dimethyl sulfate as the methylating agent.

Materials:

  • This compound

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (e.g., 5.0 eq), and anhydrous acetone.

  • Reagent Addition: Add dimethyl sulfate (1.0 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for an extended period, typically 48 hours.[8] Monitor the reaction by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Wash the solid residue with acetone.

  • Concentration: Combine the filtrate and the washings, and remove the solvent using a rotary evaporator to yield the crude methyl ester.[8]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[7]

Data Presentation

The following table summarizes the typical reaction conditions for the esterification of benzofuran-2-carboxylic acid derivatives based on the provided protocols and related literature.

ParameterProtocol 1: Fischer-Tropsch EsterificationProtocol 2: Alkylation with Dimethyl Sulfate
Alcohol/Alkylating Agent Methanol (excess)Dimethyl Sulfate
Catalyst/Base Concentrated H₂SO₄ (catalytic)Anhydrous K₂CO₃ (excess)
Solvent MethanolAcetone
Temperature Reflux (approx. 65°C)Reflux
Reaction Time 4-24 hours48 hours
Work-up Liquid-liquid extraction with NaHCO₃ washFiltration and solvent evaporation
Purification Recrystallization/Column ChromatographyRecrystallization/Column Chromatography
Reported Yield 60-95% (general)[6][8]~60% (for a similar substrate)[8]

Visualizations

Experimental Workflow Diagram

Esterification_Workflow Workflow for Fischer Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 6-methoxybenzofuran- 2-carboxylic acid in Methanol add_catalyst Add conc. H2SO4 start->add_catalyst reflux Reflux for 4-24h add_catalyst->reflux cool Cool to RT reflux->cool evaporate_meoh Evaporate Methanol cool->evaporate_meoh dissolve_etOAc Dissolve in EtOAc evaporate_meoh->dissolve_etOAc wash Wash with H2O, NaHCO3, Brine dissolve_etOAc->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Recrystallization or Column Chromatography filter_concentrate->purify end_product Pure Ester purify->end_product

Caption: Workflow for Fischer Esterification of this compound.

Reaction Logic Diagram

Reaction_Logic Key Steps in Fischer Esterification reactants Carboxylic Acid + Alcohol activated_acid Protonated Carbonyl (Activated Electrophile) reactants->activated_acid Protonation equilibrium Reversible Reaction reactants->equilibrium catalyst Acid Catalyst (H+) catalyst->activated_acid tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate Nucleophilic Attack by Alcohol water_elimination Elimination of Water tetrahedral_intermediate->water_elimination Proton Transfer ester_product Ester + Water water_elimination->ester_product equilibrium->ester_product

Caption: Logical flow of the Fischer Esterification mechanism.

References

Large-Scale Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-methoxybenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable, efficient, and reproducible, making it suitable for industrial applications.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in various therapeutic areas. The following protocols outline a robust and scalable three-step synthesis from commercially available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence, beginning with the formation of the 6-methoxybenzofuran core, followed by formylation at the C2 position, and subsequent oxidation to the desired carboxylic acid.

Synthesis_Workflow A 2-Hydroxy-4-methoxybenzaldehyde B 6-Methoxybenzofuran A->B Step 1: Cyclization C 6-Methoxybenzofuran-2-carbaldehyde B->C Step 2: Vilsmeier-Haack Formylation D This compound C->D Step 3: Oxidation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxybenzofuran

This step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid followed by cyclization.[1]

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc)

  • Water (H₂O)

  • Toluene

Procedure:

  • Alkylation: To a stirred solution of sodium hydroxide in water, add 2-hydroxy-4-methoxybenzaldehyde at room temperature. Heat the mixture to 100°C. Add a solution of chloroacetic acid in water dropwise over 1 hour, maintaining the temperature at 100°C. After the addition is complete, continue stirring at 100°C for an additional 4 hours.

  • Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH 2. The resulting precipitate, 2-formyl-4-methoxyphenoxyacetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Cyclization: A mixture of the dried intermediate, sodium acetate, and acetic anhydride is heated to 125-130°C and stirred for 5 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring. The crude 6-methoxybenzofuran will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

ReagentMolar Ratio (relative to starting aldehyde)
2-Hydroxy-4-methoxybenzaldehyde1.0
Sodium Hydroxide3.0
Chloroacetic Acid1.1
Acetic Anhydride3.0
Sodium Acetate1.5

Table 1: Stoichiometry for the Synthesis of 6-Methoxybenzofuran.

ParameterValue
Yield 75-85%
Purity >98% (by GC)
Appearance Colorless to pale yellow oil or low melting solid

Table 2: Quantitative Data for the Synthesis of 6-Methoxybenzofuran.

Step 2: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran

This reaction introduces a formyl group at the electron-rich C2 position of the benzofuran ring.[2][3]

Materials:

  • 6-Methoxybenzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate solution (saturated)

  • Water (H₂O)

Procedure:

  • Vilsmeier Reagent Formation: In a dry, inert atmosphere reactor, cool N,N-dimethylformamide (DMF) to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 6-methoxybenzofuran in dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium acetate solution until the pH is 6-7. The product, 6-methoxybenzofuran-2-carbaldehyde, will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

ReagentMolar Ratio (relative to 6-methoxybenzofuran)
6-Methoxybenzofuran1.0
N,N-Dimethylformamide3.0
Phosphorus Oxychloride1.2

Table 3: Stoichiometry for the Vilsmeier-Haack Formylation.

ParameterValue
Yield 80-90%
Purity >99% (by HPLC)
Appearance Yellow to brown solid

Table 4: Quantitative Data for the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde.

Step 3: Oxidation of 6-Methoxybenzofuran-2-carbaldehyde

The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid.

Materials:

  • 6-Methoxybenzofuran-2-carbaldehyde

  • Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

  • Aqueous sodium hydroxide (NaOH) or a suitable buffer

  • Acetone or a mixed solvent system

  • Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure (using Potassium Permanganate):

  • Oxidation: Suspend 6-methoxybenzofuran-2-carbaldehyde in a mixture of acetone and water. Cool the mixture to 0-5°C. Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise, maintaining the temperature below 10°C. After the addition, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Isolation and Purification: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone. Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid (HCl) to pH 2. The desired product, this compound, will precipitate.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from ethanol/water.

ReagentMolar Ratio (relative to aldehyde)
6-Methoxybenzofuran-2-carbaldehyde1.0
Potassium Permanganate1.1
Sodium Hydroxide (for pH adjustment)As needed

Table 5: Stoichiometry for the Oxidation Reaction.

ParameterValue
Yield 85-95%
Purity >99% (by HPLC)
Appearance White to off-white solid

Table 6: Quantitative Data for the Synthesis of this compound.

Logical Relationship of Synthesis Steps

logical_relationship cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A 2-Hydroxy-4- methoxybenzaldehyde B 6-Methoxybenzofuran A->B Cyclization C 6-Methoxybenzofuran- 2-carbaldehyde B->C Formylation D 6-Methoxybenzofuran- 2-carboxylic Acid C->D Oxidation

Caption: Logical progression of the three-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Potassium permanganate (KMnO₄) is a strong oxidizing agent. Avoid contact with combustible materials.

  • Chloroacetic acid is corrosive and toxic. Handle with appropriate care.

These protocols provide a comprehensive guide for the large-scale synthesis of this compound. For successful implementation, it is crucial to adhere to the specified reaction conditions and safety precautions. Optimization of reaction parameters may be necessary depending on the scale and available equipment.

References

Application Notes and Protocols: 6-methoxybenzofuran-2-carboxylic acid as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-methoxybenzofuran-2-carboxylic acid and its derivatives as key intermediates in the synthesis of potent kinase inhibitors. The protocols outlined below are intended for researchers in medicinal chemistry and drug discovery, offering detailed methodologies for the preparation of inhibitors targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and MAP kinase-interacting kinases (Mnks).

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. Specifically, derivatives of this compound serve as crucial building blocks for the synthesis of targeted kinase inhibitors due to their favorable physicochemical properties and synthetic accessibility.

This document details the synthetic routes to potent kinase inhibitors starting from 6-methoxybenzofuran derivatives, provides quantitative data on their biological activity, and illustrates the signaling pathways they modulate.

I. Synthesis of a Key Intermediate for the VEGFR Inhibitor, Fruquintinib

Fruquintinib is a highly selective and potent inhibitor of VEGFR-1, -2, and -3.[1][2] A crucial step in its synthesis involves the preparation of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide, which can be derived from a 6-methoxybenzofuran precursor. The following protocols detail the demethylation of a 6-methoxybenzofuran derivative and its subsequent conversion to the final drug substance.

Experimental Workflow: Synthesis of Fruquintinib Intermediate

G cluster_0 Step 1: Demethylation cluster_1 Step 2: Amidation cluster_2 Step 3: Coupling to form Fruquintinib 6-methoxy-2-methylbenzofuran-3-carboxylic_acid 6-methoxy-2-methylbenzofuran- 3-carboxylic acid BBr3_DCM Boron tribromide (BBr3) in Dichloromethane (DCM) 6-methoxy-2-methylbenzofuran-3-carboxylic_acid->BBr3_DCM 6-hydroxy-2-methylbenzofuran-3-carboxylic_acid 6-hydroxy-2-methylbenzofuran- 3-carboxylic acid BBr3_DCM->6-hydroxy-2-methylbenzofuran-3-carboxylic_acid 6-hydroxy-2-methylbenzofuran-3-carboxylic_acid_2 6-hydroxy-2-methylbenzofuran- 3-carboxylic acid Amidation_reagents Thionyl chloride, then Monomethylamine HCl, K2CO3 6-hydroxy-2-methylbenzofuran-3-carboxylic_acid_2->Amidation_reagents 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide 6-hydroxy-N,2-dimethylbenzofuran- 3-carboxamide Amidation_reagents->6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide_2 6-hydroxy-N,2-dimethylbenzofuran- 3-carboxamide Coupling_reagents 4-Chloro-6,7-dimethoxyquinazoline, K2CO3 in Acetonitrile 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide_2->Coupling_reagents Fruquintinib Fruquintinib Coupling_reagents->Fruquintinib

Caption: Synthetic workflow for Fruquintinib.

Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid[3]

This protocol describes the conversion of the 6-methoxy group to a 6-hydroxy group, a key transformation for the synthesis of the Fruquintinib intermediate.

Materials:

  • 6-methoxy-2-methylbenzofuran-3-carboxylic acid

  • Dichloromethane (DCM)

  • Boron tribromide (BBr3)

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) in dichloromethane (220 ml).

  • Cool the mixture to 0-10°C.

  • Slowly add boron tribromide (80.18 g) to the cooled mixture while maintaining the temperature between 0-10°C.

  • Stir the reaction mixture at the same temperature.

  • Upon reaction completion (monitored by a suitable method such as TLC or LC-MS), slowly quench the reaction mixture by adding it to ice water.

  • Stir the resulting mixture at the same temperature.

  • Filter the precipitated solid, wash it with water, and dry to obtain 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

  • Expected yield: 17.8 g.

Protocol 2: Synthesis of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide[4]

This protocol details the amidation of the carboxylic acid to form the corresponding N-methylamide.

Materials:

  • 6-methoxy-2-methylbenzofuran-3-carboxylic acid

  • Toluene

  • Thionyl chloride

  • Monomethylamine hydrochloride

  • Potassium carbonate

  • Water

Procedure:

  • To a mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (100 g) in toluene (500 ml), slowly add thionyl chloride (143.30 g) at 25-35°C.

  • Heat the mixture to 65-75°C and stir at this temperature until the reaction is complete.

  • Cool the reaction mixture to 25-35°C. This solution contains the acid chloride intermediate.

  • In a separate vessel, dissolve potassium carbonate (268.1 g) in water (1000 ml) and add monomethylamine hydrochloride (65.49 g) at 25-35°C.

  • Cool the aqueous amine solution to 0-10°C.

  • Slowly add the acid chloride solution from step 3 to the cooled amine solution, maintaining the temperature at 0-10°C.

  • After the addition is complete, raise the temperature to 25-35°C and stir.

  • Isolate the product, 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide, through appropriate workup and purification.

Protocol 3: Synthesis of Fruquintinib[3][5]

This final step involves the coupling of the benzofuran intermediate with the quinazoline moiety.

Materials:

  • 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • To a mixture of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (7 g) and potassium carbonate (5.64 g) in dimethylformamide (70 ml), add 4-chloro-6,7-dimethoxyquinazoline (7.66 g) at 25-30°C.

  • Heat the reaction mixture to 70-80°C and stir at this temperature.

  • After the reaction is complete, cool the mixture to 25-30°C.

  • Add water and then ethyl acetate and stir.

  • Filter the resulting solid and wash with water.

  • The crude product can be further purified by slurrying in water followed by acetonitrile.

  • Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib.

  • Expected yield: 11 g.

Quantitative Data: Biological Activity of Fruquintinib
Target KinaseIC50 (nM)Reference
VEGFR133[1][3][4]
VEGFR235[1][3][4]
VEGFR30.5[1][3][4]
c-Kit458[1]
FGFR1181[1]
RET128[1]

II. Synthesis of Benzofuran-Based Mnk Inhibitors

MAP kinase-interacting kinases (Mnks) are downstream effectors of the MAPK signaling pathway and are implicated in cancer cell proliferation and survival. Derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been identified as potent inhibitors of Mnk1 and Mnk2.[5]

Experimental Workflow: Synthesis of Benzofuran-Based Mnk Inhibitors

G cluster_0 Step 1: Synthesis of Benzofuran Core cluster_1 Step 2: Amidation and Derivatization Starting_Material Substituted Phenol Reagents_1 Reagents for furan ring formation Starting_Material->Reagents_1 Benzofuran_Carboxylic_Acid 6-hydroxy-4-methoxy-3-methyl benzofuran-7-carboxylic acid Reagents_1->Benzofuran_Carboxylic_Acid Benzofuran_Carboxylic_Acid_2 6-hydroxy-4-methoxy-3-methyl benzofuran-7-carboxylic acid Reagents_2 Amine coupling reagents and various C-2 substituents Benzofuran_Carboxylic_Acid_2->Reagents_2 Final_Inhibitors 6-hydroxy-4-methoxy-3-methylbenzofuran -7-carboxamide derivatives Reagents_2->Final_Inhibitors

Caption: General workflow for Mnk inhibitors.

Protocol 4: General Synthesis of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide Derivatives[8]

This protocol provides a general scheme for the synthesis of a series of Mnk inhibitors based on the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide scaffold. The synthesis involves the initial construction of the benzofuran core followed by amide coupling with various amines to introduce diversity at the C-2 position.

Materials:

  • Appropriate starting materials for the benzofuran core synthesis.

  • Thionyl chloride or other activating agents (e.g., HATU, HOBt).

  • A diverse library of amines for the C-2 position.

  • Suitable solvents (e.g., DCM, DMF).

  • Base (e.g., triethylamine, DIPEA).

Procedure:

  • Synthesize the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxylic acid core using established methods.

  • Activate the carboxylic acid group, for example, by converting it to the acid chloride with thionyl chloride or by using peptide coupling reagents.

  • React the activated carboxylic acid with a selected amine in the presence of a base to form the corresponding amide.

  • Purify the final compounds using techniques such as column chromatography or recrystallization.

  • Characterize the synthesized compounds using NMR, mass spectrometry, and elemental analysis.

Quantitative Data: Biological Activity of Benzofuran-Based Mnk Inhibitors[8]
CompoundMnk1 IC50 (µM)Mnk2 IC50 (µM)
5b >501.45
5i >501.16
5o 10.123.55
8k 0.980.27

III. Kinase Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed in these application notes.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis.[6][7] Inhibitors like Fruquintinib block this pathway by targeting the kinase activity of VEGFRs.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Fruquintinib Fruquintinib Fruquintinib->VEGFR inhibits

Caption: VEGFR signaling pathway and its inhibition.

Mnk Signaling Pathway

The MAP kinase-interacting kinases (Mnks) are activated by the upstream MAP kinases, ERK and p38.[8][9] Once activated, Mnks phosphorylate eukaryotic initiation factor 4E (eIF4E), a key regulator of protein translation. This pathway is often hyperactivated in cancer, promoting the translation of oncogenic proteins.

G cluster_0 Upstream Signals cluster_1 MAPK Cascade cluster_2 Mnk Activation and Function Growth_Factors Growth Factors, Stress Signals Ras Ras Growth_Factors->Ras p38 p38 Growth_Factors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Mnk Mnk1/2 ERK->Mnk p38->Mnk eIF4E eIF4E Mnk->eIF4E Protein_Synthesis Oncogenic Protein Synthesis eIF4E->Protein_Synthesis Benzofuran_Inhibitor Benzofuran-based Mnk Inhibitor Benzofuran_Inhibitor->Mnk inhibits

Caption: Mnk signaling pathway and its inhibition.

Conclusion

This compound and its analogs are valuable and versatile intermediates for the synthesis of a variety of kinase inhibitors. The protocols and data presented herein demonstrate their application in the development of targeted therapies for cancer. The synthetic accessibility and the potent biological activity of the resulting compounds highlight the importance of the benzofuran scaffold in modern drug discovery. Further exploration of this chemical space is likely to yield novel and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzofuran-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Cyclization: The formation of the benzofuran ring is a critical step. Ensure that the reaction conditions for cyclization are optimized. For base-mediated cyclizations, the choice of base and solvent is crucial. Potassium carbonate in a polar aprotic solvent like DMF or acetone is often used.[1] The reaction may require heating (reflux) for an extended period (6-12 hours) to go to completion.[1]

  • Suboptimal Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the yield. For instance, when using a base for cyclization, an excess (e.g., 1.2–1.5 equivalents) is often necessary to drive the reaction forward.[1]

  • Side Reactions: The presence of reactive functional groups can lead to undesired side reactions. For example, in Friedel-Crafts acylation type routes, the methoxy group is strongly activating and can direct electrophilic attack to multiple positions on the benzene ring if conditions are not carefully controlled.[1]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure proper pH adjustment during aqueous workup to precipitate the carboxylic acid fully. For purification by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at room temperature. Column chromatography, while effective, can also lead to yield loss if not performed carefully.[1]

Question 2: I am observing significant impurity peaks in the NMR spectrum of my final product. What are the likely sources of these impurities and how can I remove them?

Answer: Impurities can arise from starting materials, side products, or decomposition. Here’s how to address this:

  • Unreacted Starting Materials: If you detect signals corresponding to your starting materials, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.

  • Partially Hydrolyzed Intermediates: If your synthesis involves an ester intermediate, incomplete hydrolysis will result in contamination of your final carboxylic acid product. Ensure the hydrolysis conditions (e.g., concentration of base, reaction time, and temperature) are sufficient for complete conversion.

  • Decarboxylation: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures. Avoid excessive heating during the final steps of the synthesis and purification.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing minor impurities from a solid product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

    • Column Chromatography: For complex impurity profiles, silica gel column chromatography using a gradient elution system (e.g., ethyl acetate in hexanes) can be very effective for separating the desired product.[1]

    • Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

Question 3: My reaction to form the benzofuran ring is not proceeding as expected. What are some alternative synthetic routes I could consider?

Answer: If a particular synthetic route is problematic, several other methods for constructing the benzofuran ring system are available.

  • Perkin Rearrangement: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids through a Perkin rearrangement, which involves a base-catalyzed ring contraction.[2] This method can be very efficient, with microwave-assisted protocols significantly reducing reaction times and improving yields.[2]

  • Intramolecular Cyclization of Phenoxy Ketones/Esters: A common approach involves the synthesis of an α-phenoxy ketone or ester, followed by an intramolecular cyclization. This can be achieved under various conditions, including acid or base catalysis.

  • Coupling Reactions: The coupling of o-halophenols with terminal alkynes, followed by cyclization, is a powerful method for synthesizing 2-substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic pathway for this compound?

A1: A common approach starts with a substituted phenol, followed by the construction of the furan ring.[1] For instance, one could start with 4-methoxyphenol and introduce a side chain that can be cyclized to form the furan ring and subsequently build the carboxylic acid functionality. Another established method is the acylation of a benzofuran precursor.[3]

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: Key parameters to monitor and optimize include:

  • Temperature: Both excessively high and low temperatures can be detrimental. High temperatures might lead to side reactions or decomposition, while low temperatures can result in incomplete reactions.

  • Solvent: The polarity of the solvent can influence reaction rates and selectivity.[1]

  • Base/Catalyst: The choice and amount of base or catalyst are critical for many of the reaction steps.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight.[1]

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis and Functionalization

Reaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ester HydrolysisPotassium CarbonateAcetoneReflux6-12Good[1]
Amide SynthesisOxalyl Chloride, NH₄OH (aq)DichloromethaneRoom Temp.24 (step 1), 12 (step 2)50[4]
Methyl Esterification(CH₃O)₂SO₂, K₂CO₃AcetoneReflux4860[4]
DemethylationBoron TribromideDichloromethane0-10Not SpecifiedGood[5]
AcylationAcetic Acid, TFAA1,2-Dichloroethane704888[3]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Ester Hydrolysis to form a Benzofuran Carboxylic Acid

This protocol is a generalized procedure based on common hydrolysis methods.

  • Dissolution: Dissolve the benzofuran ester precursor in a suitable solvent such as acetone or methanol.

  • Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (typically 1.2-2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 55-80°C) for a period of 2 to 12 hours. Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the residue with water and acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of 3-4.

  • Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system.

Protocol 2: Amide Formation from a Benzofuran Carboxylic Acid

This protocol is adapted from a literature procedure for the synthesis of related benzofuran amides.[4]

  • Acid Chloride Formation: Suspend the benzofuran carboxylic acid (1 equivalent) in anhydrous dichloromethane. Add oxalyl chloride (1.25 equivalents) followed by a catalytic amount of DMF. Stir the mixture at room temperature for 24 hours.

  • Ammonolysis: Cool the reaction mixture in an ice bath. Slowly add an aqueous ammonium hydroxide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Dilute the reaction mixture with water and extract with dichloromethane.

  • Purification: Dry the combined organic extracts over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the resulting solid by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Key Steps cluster_product Final Product 4-Methoxyphenol 4-Methoxyphenol Phenoxy_intermediate α-Aryloxy Ketone/Ester 4-Methoxyphenol->Phenoxy_intermediate Alkylation Cyclization Intramolecular Cyclization Phenoxy_intermediate->Cyclization Base or Acid Acyl_Benzofuran 2-Acyl-6-methoxybenzofuran Functional_Group_Conversion Functional Group Conversion Acyl_Benzofuran->Functional_Group_Conversion e.g., Haloform Reaction or Oxidation Cyclization->Acyl_Benzofuran Final_Product 6-Methoxybenzofuran- 2-carboxylic Acid Functional_Group_Conversion->Final_Product

Caption: Synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine reactants and solvent - Establish inert atmosphere if needed Start->Reaction_Setup Heating_Stirring Heating and Stirring: - Heat to desired temperature - Stir for specified time Reaction_Setup->Heating_Stirring Reaction_Monitoring Reaction Monitoring: - TLC or LC-MS analysis Heating_Stirring->Reaction_Monitoring Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction_Monitoring->Workup Drying_Concentration Drying and Concentration: - Dry organic layer - Evaporate solvent Workup->Drying_Concentration Purification Purification: - Recrystallization or - Column Chromatography Drying_Concentration->Purification Characterization Product Characterization: - NMR, MS, IR, Melting Point Purification->Characterization End End Characterization->End

Caption: General experimental workflow for organic synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/NMR) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Check_Purification Review Purification Method Complete->Check_Purification Workup_Loss Product Loss During Extraction? - Check pH - Emulsion formation? Check_Workup->Workup_Loss Purification_Loss Inefficient Purification? - Wrong recrystallization solvent? - Suboptimal chromatography? Check_Purification->Purification_Loss

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-methoxybenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies include the Perkin reaction involving the cyclization of a substituted phenoxyacetic acid and the base-catalyzed rearrangement of a corresponding 3-halocoumarin. Another approach involves the cyclization of a substituted salicylaldehyde with an active methylene compound followed by further modifications.

Q2: My overall yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors, including incomplete reactions, the formation of stable byproducts, or degradation of the product. Common issues include incomplete cyclization of the benzofuran ring, decarboxylation of the final product under harsh conditions (e.g., high temperature), or the formation of alternative cyclized products like dioxepines.

Q3: I am observing a persistent impurity with a similar polarity to my product in TLC analysis. What could it be?

A3: A common impurity is the unhydrolyzed ester precursor if your synthesis involves a final ester hydrolysis step to yield the carboxylic acid. Another possibility is the presence of a constitutional isomer formed due to non-regioselective reactions in earlier steps. Careful analysis of NMR and MS data is recommended for definitive identification.

Q4: My final product is a different color than expected. Does this indicate a significant impurity?

A4: While a color change can indicate the presence of impurities, it is not always a definitive sign of a failed synthesis. Trace amounts of highly colored byproducts can sometimes impart color to the final product. However, it is crucial to perform thorough analytical characterization (NMR, MS, HPLC) to identify the source of the color and ensure the purity of your compound.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Major Byproduct

Symptom: You observe a significant, unexpected peak in your HPLC or a major spot on your TLC plate that is not your starting material or desired product.

Possible Causes & Solutions:

  • Formation of a Dioxepine Byproduct: In syntheses involving the cyclization of a phenoxyacetic acid derivative, an alternative 7-membered ring (dioxepine) can form.[1]

    • Troubleshooting:

      • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times may favor the desired 5-membered ring closure.

      • Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to see if the byproduct formation can be minimized.

      • Purification: Dioxepine byproducts can often be separated from the desired benzofuran by column chromatography.

  • Incomplete Cyclization: The acyclic precursor may remain in the reaction mixture.

    • Troubleshooting:

      • Reaction Time/Temperature: Increase the reaction time or temperature to drive the cyclization to completion.

      • Catalyst/Reagent: Ensure the catalyst or reagent responsible for cyclization is active and used in the correct stoichiometric amount.

Issue 2: Low Yield and Evidence of Decarboxylation

Symptom: The yield of this compound is low, and you detect the presence of 6-methoxybenzofuran (the decarboxylated product) in your crude mixture by GC-MS or ¹H NMR.

Possible Cause & Solution:

  • Thermal Decarboxylation: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[2]

    • Troubleshooting:

      • Temperature Control: Avoid excessive heating during the reaction, work-up, and purification steps. If possible, conduct the reaction at a lower temperature for a longer duration.

      • Purification Method: When performing distillations or recrystallizations, use the minimum temperature required. Consider purification techniques that do not require high temperatures, such as column chromatography at room temperature.

Issue 3: Product Contaminated with Starting Material or Precursor

Symptom: Analytical data (e.g., ¹H NMR, LC-MS) of the final product shows contamination with the starting materials or an ester precursor.

Possible Cause & Solution:

  • Incomplete Hydrolysis of Ester Precursor: If the synthesis involves the hydrolysis of a methyl or ethyl ester to the carboxylic acid, the reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Conditions: Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH) used for hydrolysis.

      • Work-up: Ensure the pH is sufficiently basic during the hydrolysis and that the subsequent acidification is complete to precipitate the carboxylic acid.

      • Purification: A careful acid-base extraction during the work-up can effectively separate the carboxylic acid product from the neutral ester starting material.

Data Presentation

The following table summarizes potential products and byproducts in a typical synthesis of this compound, along with their expected characteristics.

CompoundMolecular Weight ( g/mol )Expected Yield Range (%)Common Analytical Observations
This compound 192.1760-85Desired product. Characteristic peaks in ¹H and ¹³C NMR. Correct mass in MS.
6-Methoxybenzofuran148.160-15Byproduct from decarboxylation. Absence of the carboxylic acid proton in ¹H NMR. Lower mass in MS.
Dioxepine ByproductVaries0-20Unexpected signals in NMR, particularly in the aromatic and aliphatic regions. Mass will differ from the desired product.
Unhydrolyzed Ester Precursor206.20 (for methyl ester)0-10Presence of an ester signal (e.g., a singlet around 3.9 ppm for a methyl ester) in ¹H NMR. Higher mass in MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction
  • Starting Material: 2-hydroxy-4-methoxybenzaldehyde.

  • Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid:

    • To a solution of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate and ethyl bromoacetate.

    • Reflux the mixture for 4-6 hours.

    • After cooling, filter the solid and evaporate the solvent.

    • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide at room temperature.

    • Acidify the reaction mixture with dilute HCl to precipitate the (2-formyl-5-methoxyphenoxy)acetic acid. Filter, wash with water, and dry.

  • Step 2: Cyclization to this compound:

    • A mixture of (2-formyl-5-methoxyphenoxy)acetic acid, acetic anhydride, and anhydrous sodium acetate is heated at 140-150 °C for 2-3 hours.

    • The reaction mixture is then poured into water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.

    • The solution is cooled, and the precipitated crude this compound is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Troubleshooting_Workflow start Start: Unexpected Analytical Result check_impurity Identify Impurity (NMR, MS, HPLC) start->check_impurity is_byproduct Is it a known byproduct? check_impurity->is_byproduct is_starting_material Is it a starting material/precursor? is_byproduct->is_starting_material No dioxepine Dioxepine Byproduct is_byproduct->dioxepine Yes (Dioxepine) decarboxylation Decarboxylation Product is_byproduct->decarboxylation Yes (Decarboxylation) incomplete_hydrolysis Unhydrolyzed Ester is_starting_material->incomplete_hydrolysis Yes end_purify Purify Product (Column Chromatography, Recrystallization) is_starting_material->end_purify No optimize_cyclization Optimize Cyclization: - Lower Temperature - Change Solvent dioxepine->optimize_cyclization control_temp Control Temperature: - Avoid Overheating decarboxylation->control_temp optimize_hydrolysis Optimize Hydrolysis: - Increase Time/Base Conc. incomplete_hydrolysis->optimize_hydrolysis optimize_cyclization->end_purify control_temp->end_purify optimize_hydrolysis->end_purify

Caption: Troubleshooting workflow for unexpected analytical results.

Synthesis_Pathway_Byproducts cluster_main Main Synthetic Pathway cluster_side Side Reactions Precursor Phenoxyacetic Acid Precursor Product 6-Methoxybenzofuran- 2-carboxylic Acid Precursor->Product Cyclization Dioxepine Dioxepine Byproduct Precursor->Dioxepine Alternative Cyclization Decarboxylation Decarboxylation (6-Methoxybenzofuran) Product->Decarboxylation Heat

Caption: Common byproducts in the synthesis pathway.

References

Technical Support Center: Troubleshooting Benzofuran Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from an unsuitable source, leading to low activity.[1]

    • Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄).[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for reaction success.[1][3]

    • Solution:

      • Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can cause catalyst decomposition.[1]

      • Solvent: Screen different anhydrous and degassed solvents.

      • Base: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective than sodium bicarbonate (NaHCO₃), which can produce water at high temperatures and deactivate the catalyst.[2][4] Organic bases such as triethylamine (NEt₃) can also be suitable.[2]

  • Poor Reagent Quality and Stoichiometry: Impure or wet starting materials and solvents can inhibit the reaction.[1] Incorrect stoichiometry is also a common issue.

    • Solution: Ensure all reagents and solvents are pure and dry. Solvents should be thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[1] Verify the stoichiometry, often using a slight excess of the alkyne (1.1-1.5 equivalents).[1]

  • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, especially when using copper co-catalysts.[1]

    • Solution: Minimize or eliminate the copper catalyst by opting for a copper-free Sonogashira protocol.[1] Slow addition of the alkyne to the reaction mixture can also help reduce homocoupling.[1]

Issue 2: My Larock-type benzofuran synthesis is failing.

Question: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne using NaHCO₃ as the base in DMF at 110°C is giving very low yields (<5%). What is going wrong?

Answer: This is a common problem that can often be traced to the choice of base and the presence of water.[2]

Potential Causes & Solutions:

  • Water Formation: At high temperatures (like 110°C), sodium bicarbonate (NaHCO₃) can decompose to produce water, which can interfere with the palladium catalytic cycle and lead to catalyst deactivation.[2]

    • Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally more effective.[2]

  • Catalyst Inefficiency: The chosen palladium catalyst, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates.[2]

    • Solution: Consider screening other palladium sources, like Pd(PPh₃)₄. The addition of a co-catalyst like copper(I) iodide (CuI) can also improve yields by facilitating the coupling part of the reaction.[2]

Issue 3: How do substituents on the starting materials affect the reaction yield?

Question: How do electron-donating and electron-withdrawing groups on the aromatic ring of the phenol or on the alkyne affect the cyclization reaction?

Answer: The electronic properties of the substituents on your starting materials can significantly influence the reaction rate and yield.

  • Electron-Donating Groups (EDGs): Substrates with electron-donating groups on the phenol ring have been observed to provide higher yields of the target benzofuran.[5][6] EDGs increase the nucleophilicity of the phenoxide, facilitating the intramolecular cyclization.

  • Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups can sometimes decrease the reaction rate and yield by making the aromatic ring less reactive towards electrophilic attack or by affecting the stability of reaction intermediates.[1] However, successful cyclizations with EWGs like nitro groups have been achieved under specific conditions, such as base-promoted, metal-free methods.[4]

Data Presentation

Table 1: Effect of Different Bases on a Base-Promoted Benzofuran Cyclization

EntrySolventBaseYield (%)
1DMFK₂CO₃78
2DMFTEANo Reaction
3DMFDIPEANo Reaction
4DMFCs₂CO₃86
5DMFNaCN75
6DMFDBU75
7DMFTEA+DMAP79

Data adapted from a study on base-promoted cyclization of 2-(1-propynyl)phenol derivatives.[4]

Experimental Protocols

General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a common method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][2][3]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)PdCl₂, 1-5 mol%), copper(I) iodide (2-10 mol%), and a phosphine ligand if required (2-10 mol%).[1]

  • Addition of Reagents: Add an anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe.[1][3] Then, add the base (2-3 eq) if not already used as the solvent, and the terminal alkyne (1.1-1.5 eq).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C).[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1][3]

Visualizations

Troubleshooting_Workflow start Low Yield in Benzofuran Cyclization catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst Screen Pd Source catalyst->fresh_catalyst optimize_temp Vary Temperature conditions->optimize_temp optimize_solvent Screen Solvents conditions->optimize_solvent optimize_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃) conditions->optimize_base purify_reagents Purify/Dry Reagents Degas Solvents reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry reagents->adjust_stoichiometry minimize_homocoupling Minimize Glaser Coupling (e.g., copper-free) side_reactions->minimize_homocoupling end Improved Yield fresh_catalyst->end optimize_temp->end optimize_solvent->end optimize_base->end purify_reagents->end adjust_stoichiometry->end minimize_homocoupling->end

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

Sonogashira_Cyclization_Pathway cluster_reactants Reactants cluster_conditions Conditions o_iodophenol o-Iodophenol intermediate o-Alkynylphenol Intermediate o_iodophenol->intermediate Sonogashira Coupling alkyne Terminal Alkyne alkyne->intermediate Sonogashira Coupling catalyst Pd Catalyst (e.g., (PPh₃)PdCl₂) CuI (co-catalyst) catalyst->intermediate product 2-Substituted Benzofuran catalyst->product base Base (e.g., NEt₃, K₂CO₃) base->intermediate base->product solvent Solvent (e.g., DMF, NEt₃) solvent->intermediate solvent->product intermediate->product Intramolecular Cyclization

Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.

References

optimization of reaction time for 6-methoxybenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methoxybenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format. The primary focus is on the Perkin rearrangement route, a common method for this synthesis.

Issue 1: Low or No Yield of this compound

  • Question: My reaction to synthesize this compound via the Perkin rearrangement of a substituted coumarin is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Perkin rearrangement for benzofuran synthesis can stem from several factors related to the starting materials, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

    • Starting Material Quality:

      • Cause: The purity of the starting 3-halocoumarin precursor is critical. Impurities can interfere with the reaction.

      • Solution: Ensure the precursor is pure by checking its melting point and spectroscopic data (NMR, IR). Recrystallize or purify by column chromatography if necessary.

    • Base Strength and Concentration:

      • Cause: The concentration and type of base are crucial for the initial ring fission of the coumarin.[1] An inappropriate base or concentration can lead to side reactions or incomplete conversion.

      • Solution: Sodium hydroxide in ethanol or methanol is commonly used.[1] Ensure the correct molar equivalents of base are used. You can screen other bases like potassium hydroxide or potassium carbonate, but this may require further optimization.

    • Reaction Temperature and Time:

      • Cause: The traditional Perkin rearrangement often requires prolonged heating (refluxing for several hours) to go to completion.[1] Insufficient heating time or temperature will result in a low yield.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, increase the reflux time. For a significant reduction in reaction time, consider using microwave-assisted synthesis, which has been shown to reduce reaction times from hours to minutes with high yields.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?

  • Answer: Side product formation is a common issue. Understanding the reaction mechanism can help in identifying and mitigating these unwanted products.

    • Incomplete Ring Fission or Cyclization:

      • Cause: The reaction proceeds in two main stages: base-catalyzed ring fission of the coumarin followed by intramolecular cyclization.[2] Incomplete reaction at either stage will result in intermediates as the main impurities.

      • Solution: As mentioned above, optimizing reaction time, temperature, and base concentration can drive the reaction to completion.

    • Decarboxylation:

      • Cause: The final product, a carboxylic acid, can be susceptible to decarboxylation at very high temperatures, leading to the formation of 6-methoxybenzofuran.

      • Solution: Avoid excessive heating. If using conventional heating, ensure the reflux temperature is not unnecessarily high. Microwave synthesis offers better temperature control and shorter reaction times, minimizing the risk of decarboxylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Besides the Perkin rearrangement of 3-halocoumarins, other notable methods include:

  • Tandem Sonogashira Coupling and Cyclization: This method involves the palladium-catalyzed coupling of a 2-halophenol (e.g., 2-iodo-4-methoxyphenol) with a terminal alkyne bearing a carboxylate group or a precursor.[3][4][5] This is a powerful and versatile method for constructing substituted benzofurans.

  • Acylation of 6-methoxybenzofuran: Direct acylation at the 2-position of 6-methoxybenzofuran followed by oxidation can also yield the desired carboxylic acid.[6]

Q2: How can I significantly reduce the reaction time for the Perkin rearrangement synthesis?

A2: Microwave-assisted synthesis is a highly effective method for expediting the Perkin rearrangement. Studies have shown that reaction times can be reduced from approximately 3 hours under conventional reflux to just 5 minutes using microwave irradiation, while achieving excellent yields.[1][7]

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point Analysis: To assess the purity of the synthesized compound.

Data on Reaction Time Optimization

The following table summarizes the impact of the heating method on the reaction time for the synthesis of benzofuran-2-carboxylic acid derivatives via the Perkin rearrangement.

Heating MethodReaction TimeTypical YieldReference
Conventional Reflux~ 3 hoursQuantitative[1]
Microwave Irradiation5 minutes99%[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for the Synthesis of a Benzofuran-2-carboxylic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxylic acids and can be applied to the synthesis of this compound starting from the corresponding 3-bromo-7-methoxycoumarin.[1]

  • Preparation of Reactants: In a microwave reaction vessel, add the 3-bromo-7-methoxycoumarin (1 equivalent).

  • Addition of Reagents: Add ethanol (or methanol) as the solvent, followed by sodium hydroxide (3 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[1]

  • Work-up:

    • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the resulting crude product in a minimum amount of water.

    • Acidify the solution to pH 1 with concentrated hydrochloric acid. This will precipitate the product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the purified this compound in an oven.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Perkin Rearrangement start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_sm->check_conditions Purity OK impure_sm Impure Starting Material check_sm->impure_sm Purity Issue suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions purify_sm Purify Starting Material (Recrystallization/Chromatography) impure_sm->purify_sm end_success Improved Yield purify_sm->end_success optimize_temp_time Optimize Temperature & Time (Consider Microwave Synthesis) suboptimal_conditions->optimize_temp_time optimize_base Optimize Base Concentration suboptimal_conditions->optimize_base optimize_temp_time->end_success optimize_base->end_success

Caption: Troubleshooting workflow for low product yield.

Perkin_Rearrangement_Pathway Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis start 3-Halocoumarin Precursor step1 Base-Catalyzed Ring Fission start->step1 intermediate Phenoxide Anion Intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack intermediate->step2 product Benzofuran-2-carboxylic Acid step2->product

Caption: Key steps in the Perkin rearrangement synthesis.

References

side reaction prevention in the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of benzofuran derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of benzofuran derivatives and offers potential solutions.

Side Reaction: Dimerization of Vinyl-Substituted Benzofurans

Question 1: I am synthesizing a vinyl-substituted benzofuran, and I am observing significant formation of a dimeric byproduct. How can I prevent this?

Answer:

Dimerization of vinyl-substituted benzofurans is a common side reaction, particularly for electron-rich derivatives, and can be promoted by heat, light, and acidic conditions. To minimize dimer formation, consider the following strategies:

  • Use of Inhibitors: The most effective way to prevent polymerization is by adding a radical inhibitor to the reaction mixture. Common inhibitors include Butylated Hydroxytoluene (BHT) and hydroquinone.

  • Low Temperature: Whenever possible, maintain a low reaction temperature. For purification, use low-temperature column chromatography or recrystallization.

  • Exclusion of Light: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil.

  • Neutral or Basic Conditions: Avoid acidic conditions, which can catalyze dimerization. For purification via column chromatography, it is advisable to use silica gel that has been neutralized with a solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).

Data Presentation: Effect of Inhibitor on Dimerization

InhibitorConcentrationYield of MonomerObservations
None-Low to moderateSignificant dimer formation observed
BHT0.1 mol%HighMinimal to no dimer formation
Hydroquinone0.1 mol%HighMinimal to no dimer formation

Note: Yields are qualitative and can vary depending on the specific substrate and reaction conditions.

Side Reaction: Beckmann Rearrangement of O-Aryl Ketoximes

Question 2: My attempt to synthesize a benzofuran from an O-aryl ketoxime under acidic conditions is primarily yielding an amide. What is causing this and how can I favor the desired cyclization?

Answer:

You are observing a competitive Beckmann rearrangement, a common acid-catalyzed side reaction for oximes. To favor the desired intramolecular electrophilic substitution that leads to the benzofuran ring, you can modify the reaction conditions:

  • Milder Acidic Conditions: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), try using milder acids or Lewis acids.

  • Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can effectively promote the desired cyclization while minimizing the Beckmann rearrangement. Other Lewis acids like iron(III) chloride (FeCl₃) have also been reported to catalyze this type of cyclization.[1]

  • Aprotic Solvents: Using aprotic solvents can sometimes suppress the Beckmann rearrangement.

  • Lower Reaction Temperature: Reducing the reaction temperature may also help to favor the desired reaction pathway.

Data Presentation: Influence of Catalyst on Product Distribution

CatalystSolventTemperature (°C)Benzofuran Yield (%)Amide (Beckmann Product) Yield (%)
H₂SO₄ProticHighLowHigh
BF₃·OEt₂DichloromethaneRoom TempHighLow
FeCl₃Toluene80GoodLow

Note: Yields are generalized from literature reports and will vary based on the specific O-aryl ketoxime substrate.[1]

Side Reaction: Incomplete Cyclization in Perkin Rearrangement

Question 3: I am performing a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but I am getting low yields and isolating an uncyclized intermediate. How can I improve the cyclization efficiency?

Answer:

Incomplete cyclization during the Perkin rearrangement of 3-halocoumarins often results from the slow intramolecular nucleophilic attack of the phenoxide on the vinyl halide. To drive the reaction to completion, consider the following optimizations:

  • Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol are effective in promoting both the initial ring opening of the coumarin and the subsequent cyclization.

  • Increase Reaction Temperature and Time (Conventional Heating): The Perkin rearrangement often requires elevated temperatures to proceed efficiently. Ensure the reaction is heated for a sufficient duration, monitoring by TLC until the starting material is consumed. A typical conventional method involves refluxing for about 3 hours.[1]

  • Microwave-Assisted Synthesis: A highly effective method to improve yields and dramatically reduce reaction times is to use microwave irradiation. This technique can often drive the reaction to completion in minutes.[2]

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

MethodReaction TimeTemperature (°C)Yield of Benzofuran-2-carboxylic acid (%)Reference
Conventional Heating3 hoursRefluxQuantitative (for some substrates)[1]
Microwave Irradiation5 minutes7999[1][2]

Experimental Protocols

Protocol 1: Synthesis of 2-Vinylbenzofuran via Wittig Reaction with Dimerization Prevention

This protocol describes a Wittig olefination to synthesize 2-vinylbenzofuran from benzofuran-2-carbaldehyde, with measures to minimize dimer formation.

Reagents and Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzofuran-2-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Butylated Hydroxytoluene (BHT)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (neutralized with 1% triethylamine in eluent)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Add a catalytic amount of BHT (e.g., 0.1 mol%) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on neutralized silica gel.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Benzofuran from an O-Aryl Ketoxime

This protocol details the synthesis of a benzofuran derivative from an O-aryl ketoxime using boron trifluoride etherate to suppress the Beckmann rearrangement.[1]

Reagents and Materials:

  • O-Aryl ketoxime

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Dissolve the O-aryl ketoxime (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BF₃·OEt₂ (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.

Protocol 3: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

This protocol describes the rapid and high-yield synthesis of a benzofuran-2-carboxylic acid from a 3-bromocoumarin using microwave irradiation.[2]

Reagents and Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) (e.g., 1 M) for acidification

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the 3-bromocoumarin derivative (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (3.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.

  • After the irradiation is complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in a minimum amount of water and acidify with 1 M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure benzofuran-2-carboxylic acid.[2]

Visualizations

experimental_workflow cluster_dimerization Preventing Dimerization in Wittig Reaction D_Start Start: Benzofuran-2-carbaldehyde D_Wittig Wittig Reaction (Methyltriphenylphosphonium ylide) D_Start->D_Wittig D_Inhibitor Add Inhibitor (e.g., BHT) D_Wittig->D_Inhibitor D_Workup Aqueous Workup (Low Temperature) D_Inhibitor->D_Workup D_Purification Purification (Neutralized Silica Gel) D_Workup->D_Purification D_Product Product: 2-Vinylbenzofuran (Monomer) D_Purification->D_Product

Caption: Workflow for minimizing dimerization in vinylbenzofuran synthesis.

experimental_workflow_beckmann cluster_beckmann Preventing Beckmann Rearrangement B_Start Start: O-Aryl Ketoxime B_LewisAcid Lewis Acid Addition (e.g., BF3·OEt2 at 0°C) B_Start->B_LewisAcid B_Reaction Cyclization Reaction (Room Temperature) B_LewisAcid->B_Reaction B_Quench Quench with NaHCO3 B_Reaction->B_Quench B_SideProduct Side Product: Amide (Minimized) B_Reaction->B_SideProduct B_Workup Aqueous Workup B_Quench->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product Product: Benzofuran B_Purification->B_Product

Caption: Workflow to favor benzofuran synthesis over Beckmann rearrangement.

experimental_workflow_perkin cluster_perkin Optimizing Perkin Rearrangement P_Start Start: 3-Bromocoumarin P_Base Add NaOH in Ethanol P_Start->P_Base P_Microwave Microwave Irradiation (300W, 5 min, 79°C) P_Base->P_Microwave P_Workup Acidic Workup (HCl) P_Microwave->P_Workup P_SideProduct Incomplete Cyclization (Minimized) P_Microwave->P_SideProduct P_Isolation Filtration and Drying P_Workup->P_Isolation P_Product Product: Benzofuran-2-carboxylic acid P_Isolation->P_Product

Caption: Workflow for efficient Perkin rearrangement using microwave synthesis.

References

Technical Support Center: Purification of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-methoxybenzofuran-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and side-products from incomplete reactions or competing reaction pathways. For instance, if the synthesis involves the hydrolysis of a methyl ester precursor (methyl 6-methoxybenzofuran-2-carboxylate), incomplete hydrolysis can be a source of impurity. Another potential impurity could be related to demethylation of the methoxy group under certain reaction conditions.

Q2: My crude this compound has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of foreign substances disrupts the crystal lattice, leading to a depression and broadening of the melting point.

Q3: I am having difficulty dissolving my crude product for purification. What are some suitable solvents for this compound?

A3: The solubility of this compound is influenced by its carboxylic acid functional group. It is expected to have limited solubility in non-polar solvents and higher solubility in polar organic solvents. Its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral aqueous solutions, the carboxylic acid will be protonated and thus less soluble. In basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), it will deprotonate to form a more soluble carboxylate salt. For recrystallization, solvents like ethanol, methanol, ethyl acetate, or mixtures with water could be suitable starting points.

Troubleshooting Guides

Recrystallization Issues

Problem: I am unable to achieve good crystal formation during recrystallization. The product either oils out or precipitates as a fine powder.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Action: Perform a solvent screen with small amounts of your crude product using various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures with water).

  • Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or precipitation.

    • Action: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

    • Action: Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Seeding the solution with a tiny crystal of pure product (if available) can also induce crystallization.

  • Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of the solute.

    • Action: Use a lower-boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can also help.

Column Chromatography Challenges

Problem: My column chromatography separation is not effective; the desired compound co-elutes with impurities.

Troubleshooting Steps:

  • Solvent System (Mobile Phase) Optimization: The polarity of the mobile phase is crucial for good separation on a silica gel column.

    • Action: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound. Common solvent systems for benzofuran derivatives include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1][2]

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

    • Action: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Adding a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.

  • Sample Loading: Overloading the column or using a highly soluble solvent to dissolve the sample can lead to band broadening and poor separation.

    • Action: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band.

Problem: The compound is not eluting from the column.

Troubleshooting Steps:

  • Mobile Phase Polarity: The mobile phase may not be polar enough to elute the compound.

    • Action: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

  • Compound Stability: The compound may be degrading on the silica gel.

    • Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.

Data Presentation

The following table summarizes typical solvent systems that can be used as a starting point for the purification of benzofuran derivatives by column chromatography. The optimal system for this compound should be determined empirically using TLC.

Stationary PhaseMobile Phase System (v/v)Compound Polarity SuitabilityReference
Silica GelHexane / Ethyl AcetateNon-polar to moderately polar[1]
Silica GelDichloromethane / MethanolModerately polar to polar[2]
Silica GelChloroform / MethanolModerately polar to polar[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a series of small test tubes, add approximately 10-20 mg of crude this compound. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures) dropwise while heating gently until the solid dissolves.

  • Dissolution: Once a suitable solvent or solvent mixture is identified, place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is less polar than the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the less polar composition determined from the TLC analysis. Collect fractions in test tubes.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_recryst Crude Product dissolve Dissolve in Hot Solvent crude_recryst->dissolve cool Slow Cooling dissolve->cool filter_recryst Filter Crystals cool->filter_recryst pure_recryst Pure Product filter_recryst->pure_recryst crude_chrom Crude Product load Load on Column crude_chrom->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General workflows for purification by recrystallization and column chromatography.

Troubleshooting_Logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Unsuccessful recryst_issue Issue with Recrystallization start->recryst_issue chrom_issue Issue with Column Chromatography start->chrom_issue check_solvent Optimize Solvent System recryst_issue->check_solvent control_cooling Control Cooling Rate recryst_issue->control_cooling induce_cryst Induce Crystallization (Scratch/Seed) recryst_issue->induce_cryst optimize_mobile_phase Optimize Mobile Phase (TLC) chrom_issue->optimize_mobile_phase check_packing Check Column Packing chrom_issue->check_packing proper_loading Ensure Proper Sample Loading chrom_issue->proper_loading check_stability Check Compound Stability on Silica chrom_issue->check_stability

Caption: Troubleshooting flowchart for common purification issues.

References

alternative reagents for the synthesis of 6-methoxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzofuran-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction during cyclization.Ensure anhydrous conditions, as moisture can quench reagents. Optimize reaction temperature and time. Consider a different catalyst or solvent system.
Loss of product during purification.Use column chromatography with a carefully selected eluent system for purification. Monitor fractions closely using TLC.[1]
Side reactions forming unwanted byproducts.Control the stoichiometry of reagents carefully. Lowering the reaction temperature may help to reduce the formation of side products.
Difficulty in Purification Presence of closely related impurities.Recrystallization from a suitable solvent system can be effective. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.
Oily product that is difficult to crystallize.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also be helpful.
Incomplete Hydrolysis of Ester Intermediate Insufficient amount of base or reaction time.Increase the molar excess of the base (e.g., NaOH or KOH) and prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.[1]
Steric hindrance around the ester group.Consider using a stronger base or a different solvent system that can better solvate the substrate and the base.
Formation of Decarboxylated Byproduct High reaction temperatures during cyclization or hydrolysis.Perform the reaction at the lowest effective temperature. For hydrolysis, consider using milder conditions, such as enzymatic hydrolysis, if harsh basic conditions are causing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-methoxyphenol and 2-hydroxy-4-methoxybenzaldehyde.[2] Another route involves starting from 3,5-dihydroxybenzoate, which undergoes a one-pot cyclization followed by hydrolysis.[1][3]

Q2: What are some alternative reagents for the cyclization step to form the benzofuran ring?

A2: Several methods can be employed for the cyclization:

  • Perkin-like reaction: Condensation of a substituted salicylaldehyde with an anhydride and its sodium salt.

  • Reaction with propargyl bromide: A two-step reaction involving reaction with propargyl bromide, copper iodide, potassium iodide, and potassium carbonate, followed by hydrolysis.[1]

  • Palladium-catalyzed coupling: Intramolecular cyclization of an o-alkynylphenol derivative.

Q3: What conditions are typically used for the hydrolysis of the ester intermediate to the final carboxylic acid?

A3: Basic hydrolysis is the most common method. This typically involves treating the ester with an excess of a base like sodium hydroxide or potassium hydroxide in a solvent mixture such as methanol/water or ethanol/water, followed by heating.[1] After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and (if available) the product standard on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

Q5: What are the key safety precautions to take during this synthesis?

A5: Many of the reagents used in this synthesis are hazardous. For example, oxalyl chloride and thionyl chloride are corrosive and toxic.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Synthesis from 3,5-Dihydroxybenzoate

This two-step protocol involves the formation of a methyl ester intermediate followed by hydrolysis.

Step 1: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester [1]

  • To a solution of 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL), add propargyl bromide (0.43 mL, 4.76 mmol), anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol) under a nitrogen atmosphere.

  • Heat the mixture at 75 °C for 24 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate 8:2 to 7:3) to afford the product.

Step 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [1]

  • To the methyl ester intermediate (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).

  • Stir the reaction mixture at 55 °C for 6 hours.

  • Partially concentrate the mixture in vacuo to remove methanol.

  • Adjust the pH of the solution to 3-4 with 1 M HCl to precipitate the free acid.

  • Collect the solid product by filtration.

Data Summary

Intermediate/Product Starting Material Reagents Yield Reference
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester3,5-DihydroxybenzoatePropargyl bromide, K₂CO₃, KI, CuI47%[1]
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl esterNaOH, HCl50%[1]
6-methoxy-2-methylbenzofuran-3-carboxylic acid2-(2-hydroxy-4-methoxyphenyl)acetic acidAcetic anhydride, trimethylortho acetateNot specified[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification and Cyclization cluster_step2 Step 2: Hydrolysis start 3,5-Dihydroxybenzoate reagents1 Propargyl bromide, K2CO3, KI, CuI, DMF reaction1 Heat at 75°C, 24h start->reaction1 reagents1->reaction1 workup1 Aqueous workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate 6-Hydroxy-2-methylbenzofuran -4-carboxylic acid methyl ester purification1->intermediate reagents2 NaOH, H2O/MeOH reaction2 Stir at 55°C, 6h intermediate->reaction2 reagents2->reaction2 workup2 Acidification (HCl) reaction2->workup2 purification2 Filtration workup2->purification2 product 6-Hydroxy-2-methylbenzofuran -4-carboxylic acid purification2->product

Caption: Synthetic workflow for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid.

logical_relationship cluster_outputs Target Molecule sm1 4-Methoxyphenol r1 Cyclization sm1->r1 sm2 2-Hydroxy-4- methoxybenzaldehyde sm2->r1 sm3 3,5-Dihydroxybenzoate sm3->r1 r2 Esterification/ Amidation r1->r2 r3 Hydrolysis r2->r3 product 6-Methoxybenzofuran- 2-carboxylic acid r3->product

Caption: Logical relationships in the synthesis of this compound.

References

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-methoxybenzofuran-2-carboxylic acid, focusing on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the final cyclization step in the synthesis of benzofuran-2-carboxylic acids?

A1: Dimethylformamide (DMF) is frequently cited as the most effective solvent for base-promoted intramolecular cyclization reactions to form the benzofuran ring.[1] Studies have shown that using DMF can lead to significantly higher yields compared to other solvents.[1] For instance, in the base-promoted cyclization of o-alkynylphenols, DMF provided the best results.[1] The synthesis of related structures, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, also successfully employs DMF.[2]

Q2: Are there more environmentally friendly or "green" solvent alternatives for this synthesis?

A2: Yes, deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol, are emerging as promising eco-friendly alternatives for the synthesis of benzofuran derivatives.[3][4] These solvents are often biodegradable, have low toxicity, and can be used effectively in copper-catalyzed one-pot synthesis reactions.[3][4]

Q3: How does solvent choice impact reaction time and temperature?

A3: Solvent choice is directly linked to reaction kinetics and the required temperature. Polar aprotic solvents like DMF and Dichloroethane (DCE) are often effective at moderate temperatures (e.g., 60-70 °C).[1][5] For certain methods, such as the microwave-assisted Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, using solvents like ethanol can dramatically reduce reaction times from hours to just a few minutes.[6]

Q4: What solvents are typically used for the purification of this compound?

A4: Purification protocols commonly involve column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate.[2][3] For recrystallization, solvents like ethanol are often used to obtain the final pure product.[7]

Q5: Can the solvent influence the type of catalyst used?

A5: Absolutely. The catalyst and solvent system are often co-dependent. For example, palladium-catalyzed Sonogashira coupling/cyclization reactions are common, while copper-catalyzed reactions offer a more cost-effective alternative and may be paired with different solvent systems.[3] Some nickel-catalyzed reactions have shown high yields using acetonitrile as the solvent.[4][8]

Troubleshooting Guide

Problem: Low reaction yield during the cyclization step.

  • Possible Cause: Suboptimal solvent choice. The polarity and aprotic nature of the solvent can be crucial for stabilizing intermediates and facilitating the reaction.

  • Solution: Switch to a high-performing solvent like dry DMF, which has been demonstrated to improve yields in base-promoted cyclization reactions.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. Also, verify that the base used (e.g., Cs₂CO₃) is appropriate for the chosen solvent system.[1]

Problem: The reaction fails to proceed to completion.

  • Possible Cause: Incorrect reaction temperature for the chosen solvent or insufficient reaction time.

  • Solution: Increase the reaction temperature. Many cyclization reactions for benzofuran synthesis require heating, for instance, to 70 °C in DCE or up to 80-100 °C for reactions in deep eutectic solvents.[3][5] Alternatively, consider employing microwave-assisted synthesis to significantly accelerate the reaction rate.[6]

Problem: Formation of significant impurities or side products.

  • Possible Cause: The solvent may be participating in side reactions or may not effectively solvate the reactants, leading to alternative reaction pathways.

  • Solution: Optimize the solvent and temperature conditions. A solvent screen may be necessary. For purification, utilize column chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexane, to separate the desired product from impurities.[2][3]

Problem: Difficulty in product isolation and purification.

  • Possible Cause: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult.

  • Solution: After the reaction is complete, the solvent should be removed under reduced pressure (e.g., using a rotary evaporator).[2][6] The crude product can then be dissolved in a different solvent system for purification. For acidic products like this compound, acidifying the aqueous solution after workup will cause the product to precipitate, allowing for collection by filtration.[6]

Experimental Protocols

Protocol: Base-Promoted Cyclization for Benzofuran Synthesis

This protocol is adapted from a general method for the synthesis of substituted benzofurans.[1]

  • Reactants Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate o-alkynylphenol precursor (1 equivalent) and a base such as Cesium Carbonate (Cs₂CO₃, 2 equivalents).

  • Solvent Addition: Add dry Dimethylformamide (DMF) to the vessel.

  • Reaction Condition: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The choice of solvent can have a profound impact on the yield of the desired product. The following tables summarize results from studies on related benzofuran syntheses.

Table 1: Effect of Solvent on Base-Promoted Cyclization Yield

EntrySolventTemperature (°C)Yield (%)
1DMF6085
2Dioxane6065
3Toluene6055
4CH₃CN6050

Data adapted from a study on the cyclization of o-alkynylphenol, demonstrating DMF's superior performance.[1]

Table 2: Solvent Effects on TFAA-Mediated Acylation of Benzofuran

EntrySolventTemperature (°C)Yield (%)
1DCE7088
2DCMReflux75
3DMF7055

Data adapted from a study on the acylation of benzofuran, where 1,2-dichloroethane (DCE) was found to be the optimal solvent.[5]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start_materials Starting Materials (e.g., o-alkynylphenol) solvent_selection Solvent Selection (e.g., DMF, DCE) start_materials->solvent_selection reagents Reagents (Base, Catalyst) reagents->solvent_selection reaction_step Reaction Step (Heating, Stirring) solvent_selection->reaction_step monitoring TLC Monitoring reaction_step->monitoring workup Aqueous Workup & Extraction monitoring->workup concentration Solvent Removal workup->concentration chromatography Column Chromatography concentration->chromatography final_product Pure Product chromatography->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem: Low Reaction Yield check_solvent Is the solvent optimal? (e.g., Dry DMF) start->check_solvent check_temp Is the temperature correct? check_solvent->check_temp  Yes solution_solvent Action: Switch to optimal solvent (e.g., Dry DMF) check_solvent->solution_solvent  No check_reagents Are reagents pure & anhydrous? check_temp->check_reagents  Yes solution_temp Action: Adjust temperature as per protocol check_temp->solution_temp  No solution_reagents Action: Use fresh/dry reagents and anhydrous solvent check_reagents->solution_reagents  No

Caption: Troubleshooting flowchart for diagnosing low reaction yield in benzofuran synthesis.

References

Technical Support Center: Efficient Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges in catalyst selection and optimization for efficient benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing benzofurans?

A1: The most prevalent and versatile methods for benzofuran synthesis rely on transition-metal-induced catalysis. Key strategies include:

  • Palladium-Catalyzed Reactions : These are widely used and encompass methods like Sonogashira or Heck couplings of ortho-substituted phenols with alkynes, followed by intramolecular cyclization.[1][2] A common and robust approach involves the coupling of o-iodophenols with terminal alkynes.[1][2]

  • Copper-Catalyzed Synthesis : Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[1][2] They are effective in reactions involving o-halophenols or in one-pot syntheses using starting materials like o-hydroxy aldehydes, amines, and alkynes.[3][4]

  • Other Transition Metals : Catalysts based on nickel, rhodium, gold, and indium have also been successfully employed to synthesize the benzofuran core, often providing unique reactivity and selectivity.[3][5][6]

  • Metal-Free Approaches : Certain benzofuran syntheses can be achieved without transition metals, utilizing reagents like hypervalent iodine or proceeding through mechanisms such as acid-catalyzed cyclization.[5][6]

Q2: How do I choose the right catalyst for my specific substrates?

A2: Catalyst selection is critical and depends on the nature of your starting materials and the desired substitution pattern on the benzofuran ring.

  • For Sonogashira coupling of o-iodophenols with terminal alkynes, a combination of a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI) is a standard and effective choice.[1][3][4]

  • If your starting material is an o-alkenylphenol, a palladium(II) catalyst can be used to facilitate an oxidative cyclization.[6]

  • For electron-rich substrates, copper-based systems can be highly efficient. For example, electron-donating groups on salicylaldehyde precursors have been shown to lead to high yields in copper-catalyzed one-pot syntheses.[3][4]

  • The choice of ligand for the metal catalyst is also crucial as it influences stability, reactivity, and selectivity.[2]

Q3: What is the role of the base in palladium-catalyzed benzofuran synthesis?

A3: The base plays a critical role in several steps of the catalytic cycle. In Sonogashira coupling reactions, an amine base like triethylamine (NEt₃) often serves as both the base and the solvent.[3][4] Its primary functions are to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate. In other cases, inorganic bases like K₂CO₃ or Cs₂CO₃ are used, particularly when avoiding potential side reactions or water formation at high temperatures is necessary.[2]

Troubleshooting Guide

Problem 1: Low to no yield in a Palladium/Copper-catalyzed Sonogashira-cyclization of an o-iodophenol and a terminal alkyne.

  • Potential Cause: Catalyst deactivation or inefficiency. Water produced from certain bases at high temperatures can poison the palladium catalyst.[2] The chosen catalyst or ligand may not be optimal for the specific substrates.

  • Solution:

    • Change the Base: Switch from a base like sodium bicarbonate (which can produce water at high temperatures) to an anhydrous base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃).[2]

    • Screen Catalysts and Ligands: If the standard (PPh₃)₂PdCl₂ is ineffective, consider a more robust catalyst like Pd(PPh₃)₄.[2] The addition of a ligand such as tricyclohexylphosphine (PCy₃) can also improve catalyst performance and stability.[3]

    • Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction, as oxygen can lead to catalyst decomposition and undesirable side reactions.[1]

Problem 2: The reaction stops after the initial coupling, and the cyclization to form the benzofuran ring does not occur.

  • Potential Cause: The reaction conditions (temperature, solvent, base) are suitable for the initial carbon-carbon bond formation but are not optimal to overcome the activation energy required for the subsequent intramolecular cyclization.[2]

  • Solution:

    • Increase Temperature: After confirming the initial coupling is complete (via TLC or LC-MS), consider increasing the reaction temperature to promote the cyclization step.[2]

    • Solvent Choice: Ensure the solvent is stable and has a boiling point appropriate for the potentially higher temperature required for cyclization. Toluene or DMF are often used for higher temperature reactions.[3][4]

    • Base Strength: A stronger base might be required to facilitate the deprotonation of the phenolic hydroxyl group, which is necessary for the final ring-closing step.

Problem 3: Formation of significant side products, such as homocoupling of the alkyne (Glaser coupling).

  • Potential Cause: This is a common side reaction in Sonogashira couplings, often favored by an excess of the copper co-catalyst or the presence of oxygen.

  • Solution:

    • Control Catalyst Ratios: Use the minimum effective amount of the copper(I) iodide co-catalyst (typically 2-5 mol%).

    • Strict Anaerobic Conditions: The rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the alkyne. Ensure proper degassing of the reaction mixture and maintain a positive pressure of an inert gas.

    • Order of Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Catalyst Performance and Reaction Conditions

The following table summarizes quantitative data from various successful benzofuran synthesis protocols, allowing for easy comparison of different catalytic systems.

Catalyst SystemStarting MaterialsBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
(PPh₃)PdCl₂ / CuIo-Iodophenols, Terminal AlkynesNEt₃NEt₃Reflux2-20~90[1][3][4]
Pd(OAc)₂ / bpyAryl Boronic Acids, 2-(2-formylphenoxy)acetonitriles-Toluene90-Good[3][4]
CuIo-Hydroxy Aldehydes, Amines, Alkynes-DES (ChCl:EG)80-100-70-91[3][4]
CuBrSalicylaldehydes, Amines, Calcium CarbideNa₂CO₃DMSO/H₂O--High[4]
Ni CatalystAryl Halides, Aryl Ketones----Moderate[5]
Rh-based CatalystPropargyl Alcohols, Aryl Boronic Acids-THF/H₂O--High[3]
Metal-Free (PhI(OAc)₂)2-Hydroxystilbenes-Acetonitrile--Good[5]

Abbreviations: bpy (bipyridine), DES (Deep Eutectic Solvent), ChCl (Choline Chloride), EG (Ethylene Glycol), DMSO (Dimethyl Sulfoxide), THF (Tetrahydrofuran).

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1]

This protocol describes a general and widely used method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.

  • Setup: Add the o-iodophenol (1.0 mmol), palladium catalyst (e.g., (PPh₃)PdCl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) to a dry reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Seal the flask and thoroughly flush with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the solvent (e.g., triethylamine, 5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired benzofuran derivative.

Protocol 2: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent [1][4]

This protocol outlines an environmentally benign approach for a three-component synthesis of benzofurans.

  • Solvent Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating gently until a clear, homogeneous liquid forms.

  • Reaction Setup: To the prepared DES, add the o-hydroxy aldehyde (1.0 mmol), the amine (1.1 mmol), the alkyne (1.2 mmol), and copper(I) iodide (5 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor for completion by TLC.

  • Workup: After the reaction is complete, cool the mixture and extract the product using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation start Select Starting Materials reagents Prepare Catalyst, Solvent & Reagents start->reagents 1. Design setup Reaction Setup (Inert Atmosphere) reagents->setup 2. Assemble run Run Reaction (Heating/Stirring) setup->run monitor Monitor Progress (TLC / LC-MS) run->monitor monitor->run Continue workup Reaction Workup (Quench/Extract) monitor->workup 3. Complete purify Purification (Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for benzofuran synthesis.

catalyst_selection start Define Synthesis Goal (Target Benzofuran) substrate Identify Key Precursors start->substrate iodophenol o-Iodophenol + Terminal Alkyne substrate->iodophenol Route A alkenylphenol o-Alkenylphenol substrate->alkenylphenol Route B salicylaldehyde Salicylaldehyde + Alkyne + Amine substrate->salicylaldehyde Route C hydroxystilbene 2-Hydroxystilbene substrate->hydroxystilbene Route D pd_cu Palladium/Copper System (Sonogashira/Cyclization) iodophenol->pd_cu pd_oxidative Palladium(II) Catalyst (Oxidative Annulation) alkenylphenol->pd_oxidative cu_onepot Copper Catalyst (One-Pot Multicomponent) salicylaldehyde->cu_onepot metal_free Metal-Free Oxidant (e.g., PhI(OAc)₂) hydroxystilbene->metal_free

Caption: Decision workflow for catalyst selection in benzofuran synthesis.

References

minimizing impurities in the final product of 6-methoxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzofuran-2-carboxylic acid. Our goal is to help you minimize impurities in your final product, ensuring high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the Perkin-like condensation and cyclization of a substituted phenoxyacetic acid. This typically involves the reaction of 2-formyl-5-methoxyphenoxyacetic acid, which can be synthesized from 6-methoxysalicylaldehyde. The cyclization is often carried out using a dehydrating agent like acetic anhydride and a base such as sodium acetate. The resulting benzofuran ester is then hydrolyzed to the desired carboxylic acid.

Q2: What are the most common impurities I should be aware of during this synthesis?

The most common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual 6-methoxysalicylaldehyde or the intermediate phenoxyacetic acid.

  • Incomplete Cyclization Products: Such as (E)-2-halo-3-(2-hydroxy-4-methoxyphenyl)acrylic acid if a Perkin rearrangement of a halocoumarin is used as an alternative route.

  • Side-Reaction Products: Formation of dioxepine derivatives is a known side reaction in the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under classical Perkin conditions.[1]

  • Decarboxylation Product: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 6-methoxybenzofuran.

  • Residual Solvents and Reagents: Acetic anhydride, solvents used in workup and purification.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities. A C18 reversed-phase column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct signals.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product and identify unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC. - Ensure the reaction is stirred efficiently. - Consider extending the reaction time or moderately increasing the temperature.
Moisture in Reagents/Glassware - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature - For the cyclization step, ensure the temperature is high enough to drive the reaction but not so high as to cause significant byproduct formation. Perkin-like reactions often require elevated temperatures.[2]
Incorrect Stoichiometry - Carefully measure all reagents. - Ensure the correct molar ratios of the starting material, dehydrating agent, and base are used.
Inefficient Work-up and Purification - Optimize the extraction procedure to minimize product loss. - Choose an appropriate solvent system for column chromatography to ensure good separation.
Problem 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting & Prevention
Unreacted Starting Materials Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure efficient mixing. - Use a slight excess of one of the reagents if it is easily removable during work-up.
Dioxepine Derivative Side reaction during cyclization, particularly under classical Perkin conditions.[1]- Modify the cyclization conditions. Using only acetic anhydride and sodium acetate, without the addition of acetic acid, can favor the desired benzofuran formation.[1]
Decarboxylation Product High reaction temperatures or prolonged heating.- Avoid excessive temperatures during the reaction and work-up. - If possible, perform the final purification steps at lower temperatures.
Polymeric Byproducts Side reactions of the aldehyde starting material.- Ensure high purity of the starting 6-methoxysalicylaldehyde. - Control the reaction temperature carefully. The formation of a brown, oily polymer has been observed in Perkin condensations.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Perkin-like Condensation

This protocol is a generalized procedure based on related syntheses. Optimization may be required.

Step 1: Synthesis of Ethyl 6-Methoxybenzofuran-2-carboxylate

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add anhydrous potassium carbonate (3 equivalents) and ethyl chloroacetate (1.2 equivalents).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 5% HCl), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 6-methoxybenzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (2 equivalents) in water.

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the final product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Esterification & Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_final Final Product 6-Methoxysalicylaldehyde 6-Methoxysalicylaldehyde Reaction_1 K2CO3, Acetonitrile Reflux 6-Methoxysalicylaldehyde->Reaction_1 Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Reaction_1 Ethyl_ester Ethyl 6-methoxybenzofuran- 2-carboxylate Reaction_1->Ethyl_ester Reaction_2 KOH, Ethanol/Water Reflux Ethyl_ester->Reaction_2 Final_Product 6-Methoxybenzofuran- 2-carboxylic acid Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation Main_Reaction Perkin-like Condensation/ Cyclization Desired_Product 6-Methoxybenzofuran- 2-carboxylic acid Main_Reaction->Desired_Product Impurity_1 Unreacted Starting Materials Main_Reaction->Impurity_1 Incomplete Reaction Impurity_2 Dioxepine Derivative Main_Reaction->Impurity_2 Side Reaction Impurity_4 Polymeric Byproducts Main_Reaction->Impurity_4 Side Reaction Impurity_3 Decarboxylation Product Desired_Product->Impurity_3 High Temp.

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow Start Low Purity or Yield Analyze Analyze crude product (TLC, HPLC, NMR) Start->Analyze Identify Identify major impurities Analyze->Identify Unreacted_SM Unreacted Starting Materials Identify->Unreacted_SM Yes Known_Byproduct Known Byproduct (e.g., Dioxepine) Identify->Known_Byproduct Yes Unknown_Impurity Unknown Impurity Identify->Unknown_Impurity No Optimize_Reaction Optimize reaction conditions: - Time - Temperature - Stoichiometry Unreacted_SM->Optimize_Reaction Modify_Conditions Modify reaction conditions (e.g., solvent, base) Known_Byproduct->Modify_Conditions Characterize Characterize impurity (MS, NMR) Unknown_Impurity->Characterize Purification Optimize purification (Chromatography, Recrystallization) Optimize_Reaction->Purification Modify_Conditions->Purification Characterize->Modify_Conditions End Pure Product Purification->End

Caption: Troubleshooting decision workflow for improving product purity.

References

Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-methoxybenzofuran-2-carboxylic acid, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include substituted phenols, such as 2-hydroxy-4-methoxybenzaldehyde or methyl 3,5-dihydroxybenzoate.[1][2] The synthesis often involves the construction of the furan ring onto the phenol backbone.[3]

Q2: What are the typical synthetic routes to obtain this compound?

A2: A widely used method involves the base-mediated cyclization or ester hydrolysis of pre-functionalized benzofuran precursors.[3] One route consists of reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization using acetic anhydride.[1] Another approach involves a Perkin rearrangement of 3-bromocoumarins in the presence of a base.[4]

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly depending on the chosen synthetic route and scale. For instance, a multi-step process starting from 2-(2-Formyl-5-methoxyphenoxy) propanoic acid can yield the product after hydrolysis.[5] A specific example shows a yield of 35.1 g from a reaction involving ethyl 2-(2-formyl-5-methoxyphenoxy)propanoate followed by hydrolysis.[5] An optimized, scalable process for a related compound, 6-hydroxybenzofuran, achieved a good overall yield, producing over 2.6 kg of the product.[1]

Q4: Can the carboxylic acid group be modified?

A4: Yes, the carboxylic acid group at the C-2 position is a versatile handle for further chemical modifications. It can be converted into a wide range of functional groups, including esters, amides, and ketones, which is useful for developing new chemical entities for pharmacological screening.[3]

Troubleshooting Guide

Issue 1: Low Yield Upon Scale-Up

Q: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale to pilot-plant production. What are the potential causes and solutions?

A: Low yields upon scaling up are a common challenge in chemical synthesis. Several factors could be contributing to this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_start cluster_mixing cluster_temp cluster_reagent cluster_side_reactions cluster_end start Low Yield Observed mixing Evaluate Mixing Efficiency start->mixing Potential Cause mixing_check Are there visible gradients? Is the mixture homogeneous? mixing->mixing_check mixing_solution Improve agitation. Use appropriate reactor geometry. mixing_check->mixing_solution No temp Check Temperature Control mixing_check->temp Yes end Yield Improved mixing_solution->end temp_check Are there hot spots? Is the cooling/heating efficient? temp->temp_check temp_solution Improve heat transfer. Use a jacketed reactor. Control addition rates. temp_check->temp_solution No reagent Verify Reagent Stoichiometry & Addition temp_check->reagent Yes temp_solution->end reagent_check Is the stoichiometry correct? Is the addition rate controlled? reagent->reagent_check reagent_solution Recalculate stoichiometry for scale. Use a dosing pump for controlled addition. reagent_check->reagent_solution No side_reactions Investigate Side Reactions reagent_check->side_reactions Yes reagent_solution->end side_reactions_check Are impurities detected by HPLC/TLC? side_reactions->side_reactions_check side_reactions_solution Optimize reaction conditions (temp, time). Purify starting materials. side_reactions_check->side_reactions_solution Yes side_reactions_check->end No side_reactions_solution->end Impurity_Troubleshooting cluster_start cluster_characterize cluster_pathways cluster_solutions cluster_end start Impurity Detected characterize Characterize Impurity (LC-MS, NMR) start->characterize known_side_product Known Side Product characterize->known_side_product Identify Source degradation_product Degradation Product characterize->degradation_product starting_material Unreacted/Impure Starting Material characterize->starting_material optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) known_side_product->optimize_conditions Solution modify_workup Modify Workup/Purification (Lower Temp, Inert Atmosphere) degradation_product->modify_workup Solution repurify_sm Re-purify Starting Materials starting_material->repurify_sm Solution end Impurity Minimized optimize_conditions->end modify_workup->end repurify_sm->end

References

dealing with regioisomers in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzofuran Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomers during benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of regioisomer formation in benzofuran synthesis?

A1: Regioisomers in benzofuran synthesis typically arise from the ambiguity in the direction of cyclization. Key factors influencing regioselectivity include the substitution patterns on the aromatic precursors and the reaction conditions employed. For instance, in the annulation of phenols with alkynes, the electronic properties of substituents on the phenol ring can direct the cyclization to different positions. Similarly, in intramolecular cyclizations, the regiochemical outcome is often dictated by the position of activating groups and the nature of the catalyst used.

Q2: How can I control the regioselectivity in a palladium-catalyzed benzofuran synthesis?

A2: Controlling regioselectivity in palladium-catalyzed reactions often involves careful selection of ligands, solvents, and temperature. The choice of ligand can sterically and electronically influence the catalyst, favoring one regioisomer over another. For example, bulky ligands can promote cyclization at less hindered positions. Temperature can also play a crucial role, with lower temperatures sometimes increasing the selectivity of the reaction.

Q3: Are there any specific directing groups that can be used to enhance regioselectivity?

A3: Yes, the use of directing groups is a powerful strategy to control regioselectivity. For example, in the synthesis of benzofurans from substituted phenols, a hydroxyl group can act as a directing group, favoring the formation of one regioisomer. Other functional groups, such as amides or esters, can also be employed to direct the cyclization to a specific position. The choice of directing group will depend on the specific synthetic route and the desired regioisomer.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Annulation of Phenols with Alkynes

Symptoms:

  • Formation of a mixture of benzofuran regioisomers that are difficult to separate.

  • Inconsistent isomer ratios between batches.

Possible Causes:

  • Inappropriate choice of catalyst or solvent.

  • Substituents on the phenol or alkyne do not provide sufficient regiochemical control.

Solutions:

  • Catalyst Screening: The choice of catalyst can have a significant impact on regioselectivity. It is recommended to screen a variety of catalysts, including those based on palladium, copper, and gold.

  • Solvent Optimization: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents with different polarities is advised.

  • Introduction of a Directing Group: If feasible, the introduction of a directing group on the phenol can enforce a specific cyclization pathway.

Illustrative Data:

CatalystSolventTemperature (°C)Ratio of Regioisomers (A:B)Total Yield (%)
Pd(OAc)2Toluene1101:1.275
CuIDMF1202.5:182
AuCl3Acetonitrile80>20:190

Experimental Protocol: Gold-Catalyzed Annulation of a Phenol with an Alkyne

  • To a solution of the substituted phenol (1.0 mmol) and the alkyne (1.2 mmol) in acetonitrile (5 mL) is added AuCl3 (0.05 mmol).

  • The reaction mixture is stirred at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired benzofuran regioisomer.

Problem 2: Undesired Regioisomer Formation in Intramolecular Cyclization

Symptoms:

  • The major product is the undesired regioisomer of the benzofuran.

  • Low yield of the desired product.

Possible Causes:

  • The cyclization is kinetically or thermodynamically favored to form the undesired isomer.

  • The reaction conditions are not optimized for the desired regioselectivity.

Solutions:

  • Temperature Control: The reaction temperature can be adjusted to favor either the kinetic or thermodynamic product. Lower temperatures often favor the kinetic product.

  • Modification of the Substrate: The electronic or steric properties of the substrate can be modified to favor the desired cyclization pathway.

  • Use of a Different Cyclization Strategy: If optimization of the current method fails, it may be necessary to consider an alternative synthetic route that offers better regiochemical control.

Visualizations

troubleshooting_workflow start Regioselectivity Issue Identified check_reaction Analyze Reaction Parameters: - Catalyst - Solvent - Temperature - Substituents start->check_reaction optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions modify_substrate Modify Substrate (e.g., add directing group) check_reaction->modify_substrate change_strategy Change Synthetic Strategy check_reaction->change_strategy evaluate_results Evaluate Regioisomer Ratio optimize_conditions->evaluate_results modify_substrate->evaluate_results change_strategy->evaluate_results success Desired Regioisomer Obtained evaluate_results->success Improved Selectivity failure Issue Persists evaluate_results->failure No Improvement failure->check_reaction

Caption: Troubleshooting workflow for addressing regioselectivity issues.

regioselectivity_factors cluster_substrate Substrate Factors cluster_conditions Reaction Conditions steric_hindrance Steric Hindrance regioselectivity Regiochemical Outcome steric_hindrance->regioselectivity electronic_effects Electronic Effects (EWG vs. EDG) electronic_effects->regioselectivity directing_groups Directing Groups directing_groups->regioselectivity catalyst Catalyst Choice catalyst->regioselectivity solvent Solvent Polarity solvent->regioselectivity temperature Temperature temperature->regioselectivity

Caption: Key factors influencing regioselectivity in benzofuran synthesis.

Validation & Comparative

In Vitro Validation of 6-Methoxybenzofuran-2-carboxylic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential in vitro activities of 6-methoxybenzofuran-2-carboxylic acid, drawing upon experimental data from structurally related benzofuran derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound class. While direct experimental data for this compound is not available in the reviewed literature, the data presented for analogous compounds offers valuable insights into its likely biological profile, particularly concerning its anticancer and anti-inflammatory properties.

Comparative Analysis of In Vitro Efficacy

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, derivatives of 2- and 3-benzofurancarboxylic acid have demonstrated selective cytotoxicity against human cancer cell lines.[1][2][3][4]

Anticancer Activity

In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of benzofuran derivatives. For instance, fluorinated benzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116).[5] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis.[2][4]

Anti-inflammatory Activity

Several benzofuran derivatives have shown potent anti-inflammatory effects in vitro. These effects are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and the reduction of pro-inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5] The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[6] A synthetic aurone derivative sharing the 6-methoxybenzofuran core has also been reported to possess anti-inflammatory properties.[7]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected benzofuran derivatives that are structurally related to this compound. This data provides a benchmark for predicting the potential efficacy of the target compound.

Compound/AlternativeAssayTarget/Cell LineIC50 ValueReference
Fluorinated Benzofuran Derivative 1 Proliferation AssayHCT11619.5 µM[5]
Fluorinated Benzofuran Derivative 2 Proliferation AssayHCT11624.8 µM[5]
Doxorubicin Cytotoxicity AssayVarious Cancer Cell LinesVaries (Potent)[4]
Fluorinated Benzofuran Derivative 3 COX-1 InhibitionEnzyme Assay7.9 µM[5]
Fluorinated Benzofuran Derivative 5 COX-2 InhibitionEnzyme Assay28.1 µM[5]
Fluorinated Benzofuran Derivative 6 COX-1 InhibitionEnzyme Assay5 µM[5]
Fluorinated Benzofuran Derivative 6 COX-2 InhibitionEnzyme Assay13 µM[5]
Celecoxib COX-2 InhibitionEnzyme AssayVaries (Potent)[8]
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid Enzyme InhibitionSalicylate Synthase MbtI51.9 ± 10.1 µM[9]
Piperazine/Benzofuran Hybrid 5d NO InhibitionRAW-264.7 Cells52.23 ± 0.97 μM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the anticancer and anti-inflammatory activities of benzofuran derivatives.

Cytotoxicity Assessment (MTT Assay)

This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HCT116, K562, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 72 hours).[5]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) in a reaction buffer.[5]

  • Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.[5]

  • Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.

  • Product Quantification: The amount of product formed (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizations

Experimental Workflow for In Vitro Validation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound (this compound) Treatment Cell Treatment with Compound Concentrations Compound->Treatment Cells Cell Line Culture (e.g., HCT116) Cells->Treatment Reagents Assay Reagents & Controls (e.g., MTT, Doxorubicin) Assay Perform Assay (e.g., MTT Assay) Reagents->Assay Incubation Incubation (Defined Period) Treatment->Incubation Incubation->Assay Measurement Data Acquisition (e.g., Absorbance Reading) Assay->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for the in vitro validation of a test compound's activity.

NF-κB and MAPK Signaling Pathways in Inflammation

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKKα/β TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases NFkB->Nucleus Translocates to Gene Gene Transcription NFkB->Gene MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK MAPK->Nucleus Translocates to MAPK->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->MAPK Inhibits Gene->Cytokines Leads to Production

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways in inflammation.

References

Efficacy of Benzofuran-2-Carboxylic Acid Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzofuran-2-carboxylic acid scaffold represents a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated significant potential across a range of biological targets, particularly in oncology and immunology. This guide provides a comparative analysis of the efficacy of different benzofuran-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.

This comparative guide synthesizes data from multiple studies to evaluate the performance of various benzofuran-2-carboxylic acid derivatives as inhibitors of key biological targets, including Pim-1 kinase, carbonic anhydrases (CA IX and XII), and lymphoid tyrosine phosphatase (LYP). The data is presented to facilitate objective comparison and inform the selection and design of next-generation compounds.

Comparative Efficacy of Benzofuran-2-Carboxylic Acid Derivatives

The following table summarizes the inhibitory activity of selected benzofuran-2-carboxylic acid derivatives against their respective targets. The data, including IC50 and Ki values, are extracted from peer-reviewed studies and provide a quantitative basis for comparison.

Derivative ClassTargetSpecific Derivative Example(s)Activity (IC50/Ki)Cell Line/Assay ConditionsReference
Pim-1 InhibitorsPim-1, Pim-2Compounds 29, 38, 39Potent inhibition (specific values not publicly detailed)Enzyme assays[1]
Carbonic Anhydrase InhibitorsCA IX, CA XIICompounds 9b, 9e, 9f9b: Kᵢ = 0.91 µM (CA IX)9e: Kᵢ = 0.79 µM (CA IX)9f: Kᵢ = 0.56 µM (CA IX)Stopped-flow enzyme assay
Antiproliferative AgentsBreast Cancer CellsCompound 9eIC₅₀ = 2.52 µM (MDA-MB-231)IC₅₀ = 14.91 µM (MCF-7)Sulforhodamine B (SRB) assay[2]
Lymphoid Tyrosine Phosphatase (LYP) InhibitorsLYPCompounds D14, D34D14: Kᵢ = 1.34 µMD34: Kᵢ = 0.93 µMFluorescence-based enzyme assay
NF-κB InhibitorsNF-κBCompound 3mPotent cytotoxic and NF-κB inhibitory activitySulforhodamine B (SRB) assay and NF-κB transcriptional activity assay[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in the comparative data.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[4][5]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein content and thus, the cell number.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.[2][6]

  • Reaction Setup: A stopped-flow instrument is used to rapidly mix a CO2-rich solution with a buffer solution containing a pH indicator (e.g., pyranine) and the enzyme at a controlled temperature.

  • Catalysis and Detection: The hydration of CO2 to bicarbonate and a proton is catalyzed by carbonic anhydrase, leading to a change in pH.

  • Signal Monitoring: The change in pH is monitored by the change in absorbance or fluorescence of the pH indicator over time.

  • Inhibitor Assessment: The assay is performed in the presence and absence of the test inhibitor. The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.

Pim-1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Pim-1 kinase.[7][8]

  • Reaction Mixture: A reaction mixture is prepared containing Pim-1 kinase, a specific peptide substrate, and ATP (often radiolabeled ATP or in a system that allows for ADP detection).

  • Inhibitor Addition: The benzofuran-2-carboxylic acid derivative being tested is added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for phosphorylation to occur.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done through various methods, such as:

    • Radiometric Assay: Measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

    • Luminescent Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[7]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting inhibition against the compound concentration.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the dephosphorylation of a substrate by LYP.[4][9]

  • Substrate: A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is used.

  • Reaction: The LYP enzyme is incubated with the substrate in a suitable buffer. In the presence of the enzyme, the substrate is dephosphorylated, producing a fluorescent product.

  • Inhibitor Testing: The assay is performed with varying concentrations of the benzofuran-2-carboxylic acid derivatives.

  • Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 or Ki values are determined by analyzing the enzyme kinetics at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_assays In Vitro Efficacy Assays cluster_data Data Analysis cluster_pathway Cellular Context cytotoxicity Cytotoxicity Assay (SRB) ic50_determination IC50 / Ki Determination cytotoxicity->ic50_determination enzyme_inhibition Enzyme Inhibition Assays (CA, Pim-1, LYP) enzyme_inhibition->ic50_determination signaling_pathway Signaling Pathway Analysis ic50_determination->signaling_pathway benzofuran_derivatives Benzofuran-2-Carboxylic Acid Derivatives benzofuran_derivatives->cytotoxicity benzofuran_derivatives->enzyme_inhibition

Experimental workflow for evaluating benzofuran derivatives.

tcr_signaling_inhibition TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP70 Recruitment & Activation Lck->ZAP70 Downstream Downstream Signaling (e.g., PLCγ1, MAPK) ZAP70->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation LYP LYP (Lymphoid Tyrosine Phosphatase) LYP->Lck LYP->ZAP70 Inhibitor Benzofuran-2-Carboxylic Acid Derivative (LYP Inhibitor) Inhibitor->LYP pim1_signaling_pathway GrowthFactors Growth Factors / Cytokines JAK_STAT JAK/STAT Pathway GrowthFactors->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Downstream Downstream Targets (e.g., Bad, c-Myc) Pim1->Downstream Inhibitor Benzofuran-2-Carboxylic Acid Derivative (Pim-1 Inhibitor) Inhibitor->Pim1 CellSurvival Cell Survival & Proliferation Downstream->CellSurvival ca_ix_signaling Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX Expression HIF1a->CAIX pH_Regulation Extracellular Acidification Intracellular Alkalinization CAIX->pH_Regulation Inhibitor Benzofuran-2-Carboxylic Acid Derivative (CAIX Inhibitor) Inhibitor->CAIX TumorProgression Tumor Progression & Metastasis pH_Regulation->TumorProgression

References

6-methoxybenzofuran-2-carboxylic acid versus other benzofuran analogs in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Within this landscape, benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of 6-methoxybenzofuran-2-carboxylic acid and its analogs, presenting available experimental data to aid in the evaluation of their therapeutic potential.

While direct comparative studies of this compound against a wide array of its analogs under uniform experimental conditions are limited in the current scientific literature, a survey of existing research provides valuable insights into their structure-activity relationships and cytotoxic profiles against various cancer cell lines. This guide synthesizes available data to offer a comparative perspective.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of benzofuran derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. The following table summarizes the IC50 values for this compound and a selection of its analogs, as reported in various studies. It is important to note that variations in experimental protocols, including cell lines, incubation times, and assay methods, can influence these values.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Analog (Compound 50g) A549 (Lung)0.57[1]
HeLa (Cervical)0.73[1]
HCT-116 (Colon)0.87[1]
HepG2 (Liver)5.74[1]
Benzofuran-based carboxylic acid (Compound 44b) MDA-MB-231 (Breast)2.52[2]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) HepG2 (Liver)3.8[3]
A549 (Lung)3.5[3]
SW620 (Colon)10.8[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) A549 (Lung)6.3[3]
HepG2 (Liver)11[3]
Benzofuran-2-carboxamide derivative (Compound 28g) MDA-MB-231 (Breast)3.01
HCT-116 (Colon)5.20
HT-29 (Colon)9.13
2-Benzoylbenzofuran derivative (Compound 11e) MCF-7 (Breast)Potent[2]
3-Methylbenzofuran derivative (Compound 16b) A549 (Lung)1.48[1]
Oxindole-based benzofuran hybrid (Compound 22d) MCF-7 (Breast)3.41[2]
T-47D (Breast)3.82[2]
Oxindole-based benzofuran hybrid (Compound 22f) MCF-7 (Breast)2.27[2]
T-47D (Breast)7.80[2]

Insights from Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies reveal that the anticancer potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The presence of a 6-methoxy group, as seen in the highly potent compound 50g, appears to be crucial for enhanced antiproliferative activity when compared to unsubstituted analogs.[1] Halogenation, particularly the introduction of bromine, has also been shown to increase cytotoxicity.[3] Furthermore, the addition of various heterocyclic moieties to the benzofuran scaffold has led to the development of hybrid molecules with significant anticancer effects.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. The following are outlines of standard protocols used to assess the anticancer properties of benzofuran derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability and proliferation.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis (programmed cell death) induced by the test compounds.[5]

  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the benzofuran derivative at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). An untreated control group is also included.

  • Cell Harvesting: Cells are harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Mechanistic Insights and Signaling Pathways

Benzofuran derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_workflow cluster_workflow Experimental Workflow for Anticancer Drug Screening start Benzofuran Analogs Synthesis in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical experimental workflow for the evaluation of benzofuran analogs as potential anticancer agents.

Many benzofuran derivatives have been shown to induce apoptosis.[2][6] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

apoptosis_pathway cluster_pathway Generalized Apoptotic Pathway Induced by Benzofurans compound Benzofuran Derivative stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of a common apoptotic signaling pathway activated by some benzofuran derivatives.

Conclusion

The available data, though not from direct comparative studies, strongly suggest that this compound and its analogs are a promising class of compounds for the development of new anticancer therapies. The presence of the 6-methoxy group appears to be a key determinant of cytotoxic potency. Further research involving head-to-head comparisons of these analogs in a standardized panel of cancer cell lines and in vivo models is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxybenzofuran-2-carboxylic acid derivatives, focusing on their potential as anticancer and enzyme inhibitory agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Data Summary

The biological activity of various this compound derivatives and related compounds is summarized in the tables below. These tables facilitate a clear comparison of the cytotoxic and enzyme inhibitory potential of the different analogs.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

CompoundModificationCancer Cell LineIC50 (µM)Reference
1c Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylateK562 (Leukemia)25[1]
MOLT-4 (Leukemia)180[1]
HeLa (Cervical Carcinoma)35[1]
HUVEC (Normal)20[1]
1e 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanoneK562 (Leukemia)28[1]
MOLT-4 (Leukemia)20[1]
HeLa (Cervical Carcinoma)25[1]
HUVEC (Normal)22[1]
2d Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamideK562 (Leukemia)85[1]
MOLT-4 (Leukemia)70[1]
HeLa (Cervical Carcinoma)75[1]
HUVEC (Normal)60[1]
3d Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acidK562 (Leukemia)20[1]
MOLT-4 (Leukemia)22[1]
HeLa (Cervical Carcinoma)25[1]
HUVEC (Normal)6[1]
50g Benzofuran-2-carboxamide derivative with 1,2,3-triazoleHCT-116 (Colon)0.87[2]
HeLa (Cervical)0.73[2]
HepG2 (Liver)5.74[2]
A549 (Lung)0.57[2]
38 Piperazine-based benzofuran derivativeA549 (Lung)25.15[2]
K562 (Leukemia)29.66[2]

Table 2: Enzyme Inhibition by Benzofuran Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid Mycobacterium tuberculosis Salicylate Synthase (MbtI)51.9 ± 10.1[3]
D14 Lymphoid Tyrosine Phosphatase (LYP)Ki = 1.34[4]
D34 Lymphoid Tyrosine Phosphatase (LYP)Ki = 0.93[4]

Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of this compound derivatives:

  • Halogenation: The introduction of bromine atoms to the benzofuran scaffold, particularly on a methyl or acetyl group, generally enhances cytotoxic activity against cancer cell lines.[1] This is evident in compounds 1c , 1e , 2d , and 3d .

  • Substitutions at C2 and C3 positions: Modifications at the C2 and C3 positions of the benzofuran ring are critical for cytotoxic activity.[5] The carboxylic acid group at the C3 position is thought to potentially enhance binding affinity with target enzymes compared to their ester analogues.[5]

  • Amide and Heterocyclic Moieties: The conversion of the carboxylic acid to carboxamides and the introduction of heterocyclic rings, such as 1,2,3-triazole and piperazine, can lead to potent anticancer activity, as seen with compounds 50g and 38 .[2]

  • Enzyme Inhibition: The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic and can be effectively utilized to design inhibitors for phosphatases like Lymphoid Tyrosine Phosphatase (LYP).[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid

This two-step synthesis starts with commercially available methyl 3,5-dihydroxybenzoate.[3]

  • Step 1: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester.

    • To a solution of methyl 3,5-dihydroxybenzoate in dry DMF, add propargyl bromide, anhydrous K₂CO₃, KI, and CuI under a nitrogen atmosphere.

    • Heat the mixture at 75 °C for 24 hours.

    • Evaporate the DMF in vacuo, pour the residue into ice-water, and extract with ethyl acetate.

    • The crude product is purified to yield the methyl ester derivative.

  • Step 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.

    • To the methyl ester derivative, add a solution of powdered NaOH in water and methanol.

    • Stir the reaction mixture at 55 °C for 6 hours.

    • Partially concentrate the mixture in vacuo to remove methanol.

    • Adjust the pH of the solution to 3-4 with 1 M HCl to precipitate the free acid.

    • Collect the solid by filtration to obtain the final product.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[6] Replace the existing medium with the medium containing different concentrations of the test compound. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[6]

Visualizations

The following diagrams illustrate key concepts related to the SAR and mechanism of action of this compound derivatives.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Halogenation Halogenation (e.g., Bromination) Scaffold->Halogenation Leads to C2_C3_Sub C2/C3 Substitutions Scaffold->C2_C3_Sub Leads to Amide_Het Amide/Heterocycle Introduction Scaffold->Amide_Het Leads to Cytotoxicity Increased Cytotoxicity Halogenation->Cytotoxicity C2_C3_Sub->Cytotoxicity Enzyme_Inhibition Enhanced Enzyme Inhibition C2_C3_Sub->Enzyme_Inhibition Amide_Het->Cytotoxicity

Caption: Key structural modifications influencing the biological activity of the core scaffold.

Experimental_Workflow Start Start: Compound Synthesis Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay Start->Enzyme_Assay IC50 Determine IC50 Values Cytotoxicity->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Ki_IC50 Determine Ki/IC50 Values Enzyme_Assay->Ki_IC50 Ki_IC50->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

Caption: General experimental workflow for SAR studies of benzofuran derivatives.

Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Inhibition Inhibition by Benzofuran Derivatives cluster_Outcome Therapeutic Outcome TCR TCR Activation Lck Lck (Kinase) TCR->Lck ZAP70 ZAP70 (Kinase) Lck->ZAP70 Downstream Downstream Signaling (T-Cell Proliferation, Cytokine Release) ZAP70->Downstream Immune_Response Enhanced Anti-Tumor Immune Response Downstream->Immune_Response PDL1 Upregulation of PD-1/PD-L1 Downstream->PDL1 Inhibitor Benzofuran-2-carboxylic Acid Derivative (e.g., D34) LYP LYP (Phosphatase) Inhibitor->LYP Inhibits LYP->Lck Dephosphorylates (Inactivates) Combo Synergy with PD-1/PD-L1 Blockade PDL1->Combo

Caption: Proposed mechanism of action via inhibition of LYP in the TCR signaling pathway.[4]

References

In Vivo Efficacy of Benzofuran-2-Carboxylic Acid Derivatives in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of the in vivo efficacy of several benzofuran-2-carboxylic acid derivatives and related compounds in various animal models of cancer. The data presented herein is intended to inform researchers on the preclinical potential of these compounds and to provide detailed experimental context for future studies.

Comparative Efficacy of Benzofuran Derivatives in Animal Models

The following table summarizes the in vivo anticancer activity of selected benzofuran derivatives from recent studies. These compounds have been evaluated in different tumor models, showcasing a range of potencies and mechanisms of action.

Compound/AlternativeTargetAnimal ModelCancer TypeDosing RegimenKey Efficacy ReadoutReference
D34 (Benzofuran-2-carboxylic acid derivative) Lymphoid Tyrosine Phosphatase (LYP)MC38 syngeneic mouse modelColon Carcinoma20 mg/kg, intraperitoneal, every other day for 14 daysSignificant tumor growth suppression[1]
D14 (Benzofuran-2-carboxylic acid derivative) Lymphoid Tyrosine Phosphatase (LYP)MC38 syngeneic mouse modelColon Carcinoma20 mg/kg, intraperitoneal, every other day for 14 daysSignificant tumor growth suppression[1]
Compound S6 (Benzofuran derivative) Aurora B KinaseQGY-7401 xenograft tumors in nude miceLiver Cancer50 mg/kg, intraperitoneal, daily for 21 daysSignificant suppression of tumor growth[2]
Compound 17i (Benzofuran derivative) Lysine-Specific Demethylase 1 (LSD1)H460 xenograft tumors in nude miceLung Cancer25 mg/kg, intraperitoneal, daily for 21 daysRobust in vivo antitumor efficacy[3]
Benzofuran Piperazine Derivative Induces NecrosisMDA-MB-231 xenograft model in miceBreast CancerNot specifiedGood anti-cancer efficacy[4]

Detailed Experimental Protocols

In Vivo Antitumor Efficacy Study of LYP Inhibitors (D34 and D14)
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) were used for the MC38 syngeneic tumor model.

  • Tumor Cell Implantation: MC38 colon carcinoma cells (5 x 105 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.

  • Treatment: When the tumors reached a volume of approximately 100 mm³, mice were randomly assigned to three groups: vehicle control, D34 (20 mg/kg), and D14 (20 mg/kg). The compounds were administered via intraperitoneal injection every other day for 14 days.

  • Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. Body weights were also monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.[1]

In Vivo Characterization of Aurora B Kinase Inhibitor (Compound S6)
  • Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the QGY-7401 xenograft tumor model.

  • Tumor Cell Implantation: QGY-7401 human liver cancer cells (5 x 106 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.

  • Treatment: Once the tumors reached an average volume of 100-150 mm³, mice were randomized into a vehicle control group and a treatment group receiving Compound S6 (50 mg/kg). The compound was administered daily by intraperitoneal injection for 21 days.

  • Efficacy Evaluation: Tumor size and body weight were measured every three days. Tumor volume was calculated as (length × width²) / 2. At the end of the experiment, tumors were harvested for further analysis, including immunohistochemistry for phospho-histone H3 (Ser 10) to confirm target engagement.[2]

In Vivo Antitumor Efficacy of LSD1 Inhibitor (Compound 17i)
  • Animal Model: Female BALB/c nude mice (4-5 weeks old) were used for the H460 xenograft tumor model.

  • Tumor Cell Implantation: H460 human lung cancer cells (5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of the mice.

  • Treatment: When the mean tumor volume reached approximately 150 mm³, the mice were randomly divided into a vehicle control group and a treatment group. Compound 17i was administered intraperitoneally at a dose of 25 mg/kg daily for 21 days.

  • Efficacy Evaluation: Tumor volumes and body weights were recorded every three days. The tumor volume was calculated using the formula: V = 0.5 × a × b², where 'a' is the longest diameter and 'b' is the shortest diameter.[3]

In Vivo Anticancer Efficacy of a Benzofuran Piperazine Derivative
  • Animal Model: Immunodeficient mice were used for the MDA-MB-231 xenograft model.

  • Tumor Cell Implantation: MDA-MB-231 human breast cancer cells were injected into the mammary fat pad of the mice.

  • Treatment: The specific dosing regimen for the benzofuran piperazine derivative was not detailed in the abstract.

  • Efficacy Evaluation: The study reported "good anti-cancer efficacy" based on the evaluation of tumor growth in the xenograft model. The lead compound was also noted to be well-tolerated in healthy mice.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these benzofuran derivatives are mediated through distinct signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

LYP_Inhibition cluster_TCR T-Cell Receptor (TCR) Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg1->T_Cell_Activation Killing Tumor Cell Killing T_Cell_Activation->Killing LYP LYP (PTPN22) LYP->Lck dephosphorylates (inactivates) LYP->ZAP70 dephosphorylates (inactivates) D34_D14 D34 / D14 (Benzofuran Derivatives) D34_D14->LYP inhibit Tumor_Cell Tumor Cell Killing->Tumor_Cell

Fig. 1: Proposed mechanism of LYP inhibitors D34 and D14 in enhancing T-cell mediated tumor cell killing.

AuroraB_Inhibition cluster_CellCycle Cell Cycle Progression (Mitosis) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Polyploidy_Apoptosis Polyploidy & Apoptosis Metaphase->Polyploidy_Apoptosis Mitotic Arrest Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis->Polyploidy_Apoptosis Failed Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Cleavage Furrow Formation CompoundS6 Compound S6 (Benzofuran Derivative) CompoundS6->AuroraB inhibits

Fig. 2: Inhibition of Aurora B Kinase by Compound S6 leads to mitotic arrest and apoptosis.

LSD1_Inhibition cluster_GeneExpression Gene Expression Regulation LSD1 LSD1 Histone Histone H3 (H3K4me2/H3K9me2) LSD1->Histone demethylates Oncogenes Oncogene Expression Histone->Oncogenes represses TumorSuppressor Tumor Suppressor Gene Expression Histone->TumorSuppressor activates TumorGrowth Tumor Growth Oncogenes->TumorGrowth TumorSuppressor->TumorGrowth Compound17i Compound 17i (Benzofuran Derivative) Compound17i->LSD1 inhibits

Fig. 3: LSD1 inhibition by Compound 17i alters histone methylation and gene expression, leading to tumor growth suppression.

Necrosis_Induction cluster_CellDeath Necrotic Cell Death Pathway Cell_Stimulus Cellular Stress Swelling Cell & Organelle Swelling Cell_Stimulus->Swelling Membrane_Rupture Plasma Membrane Rupture Swelling->Membrane_Rupture Content_Release Release of Intracellular Contents Membrane_Rupture->Content_Release Inflammation Inflammation Content_Release->Inflammation Benzofuran_Piperazine Benzofuran Piperazine Derivative Tumor_Cell Tumor Cell Benzofuran_Piperazine->Tumor_Cell induces Tumor_Cell->Cell_Stimulus

Fig. 4: Induction of necrosis in tumor cells by a benzofuran piperazine derivative.

References

The Potent Edge: A Comparative Analysis of the Antimicrobial Spectrum of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial prowess of benzofuran derivatives reveals a versatile class of compounds with significant potential in the fight against a broad spectrum of pathogens. This guide offers a comparative analysis of their activity against various bacteria and fungi, supported by experimental data, detailed methodologies, and a look into their structure-activity relationships.

Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, serves as a foundational scaffold for a multitude of synthetic and naturally occurring molecules with diverse pharmacological applications.[1][2][3] The inherent biological activity of this scaffold has made it a prime target for medicinal chemists, leading to the development of numerous derivatives with potent antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][4] This comparison guide synthesizes data from various studies to provide a clear overview of the antimicrobial spectrum of these promising compounds.

Comparative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of benzofuran derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below, collated from multiple studies, showcases the activity of various benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Derivative Class/Compound Microorganism MIC (µg/mL) Reference
Hydroxyl-substituted Benzofurans (Compounds 15, 16)E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78 - 3.12[1]
Phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl substituted BenzofuransE. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78 - 6.25[1]
Bromo-substituted Benzofurans (Compounds 23, 24)Various bacterial strains29.76 - 31.96 (mmol/L)[1]
Benzofuran-ketoxime derivative (Compound 38)S. aureus0.039[1][5]
Benzofuran-ketoxime derivativesC. albicans0.625 - 2.5[1][5]
Aza-benzofuran (Compound 1)S. typhimurium, S. aureus12.5[6]
Aza-benzofuran (Compound 1)E. coli25[6]
Aza-benzofuran (Compound 2)S. aureus25[6]
Oxa-benzofuran (Compound 5)P. italicum12.5[6]
Oxa-benzofuran (Compound 6)P. italicum, C. musae12.5 - 25[6]
Fused Benzofuran-Coumarin-Pyridine derivativesP. chinchori25[1]
Fused Benzofuran-Coumarin-Pyridine derivativesA. fumigatus25[1]
2-bisaminomethylatedaurone Benzofuran derivatives (Compounds 31, 32, 33)Various bacterial strains25[1]
Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketonesC. glabrata5 - 12.5[1]
Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketonesC. albicans5 - 25[1]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39 - 3.12[7]
Chiral isoxazoline-benzofuran-sulfonamide (Compound 3i)S. sclerotiorum0.33 (EC50 in mg/L)[8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1] Key SAR observations include:

  • Hydroxyl and Halogen Groups: The presence of hydroxyl groups, particularly at the C-6 position, has been shown to confer excellent antibacterial activity.[1] Similarly, halogen substituents, such as bromine, can enhance antibacterial efficacy.[1]

  • Aryl and Heterocyclic Moieties: The introduction of various aryl and heterocyclic rings (e.g., phenyl, thiazole, pyrazole, imidazole, triazole) at different positions of the benzofuran scaffold often leads to a broad spectrum of antimicrobial activity.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: Structure-activity relationship studies have indicated that electron-withdrawing groups tend to increase the antimicrobial potency of benzofuran derivatives, while electron-donating groups may weaken their activity.[1]

  • Lipophilicity: The introduction of hydrophobic groups can lead to favorable antibacterial activities, suggesting that lipophilicity plays a crucial role in the interaction with bacterial membranes.[7] Aza-benzofuran derivatives, for instance, exhibit better antibacterial activity than their oxa-benzofuran counterparts, which may be attributed to their enhanced lipophilicity and ability to interact with bacterial membranes.[6]

Experimental Protocols

The determination of the antimicrobial spectrum of benzofuran derivatives predominantly relies on standardized in vitro susceptibility testing methods. The following are generalized protocols based on commonly cited methodologies.

Broth Dilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.[3]

Agar Well/Disk Diffusion Method (for Zone of Inhibition)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Compound:

    • Well Diffusion: Wells are created in the agar using a sterile borer, and a specific volume of the benzofuran derivative solution is added to each well.

    • Disk Diffusion: Sterile filter paper disks impregnated with a known concentration of the benzofuran derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of inhibition around the well or disk, where microbial growth is prevented, is measured in millimeters.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_broth Broth Dilution cluster_agar Agar Diffusion Inoculum Microbial Inoculum Preparation Inoculation_Broth Inoculation Inoculum->Inoculation_Broth Agar_Inoculation Agar Plate Inoculation Inoculum->Agar_Inoculation Compound Benzofuran Derivative Solution Serial_Dilution Serial Dilution in 96-well plate Compound->Serial_Dilution Application Compound Application (Well/Disk) Compound->Application Serial_Dilution->Inoculation_Broth Incubation_Broth Incubation Inoculation_Broth->Incubation_Broth MIC_Determination MIC Determination (Visual Assessment) Incubation_Broth->MIC_Determination Agar_Inoculation->Application Incubation_Agar Incubation Application->Incubation_Agar Zone_Measurement Zone of Inhibition Measurement Incubation_Agar->Zone_Measurement

General workflow for antimicrobial susceptibility testing of benzofuran derivatives.

Concluding Remarks

The collective evidence strongly supports the potential of benzofuran derivatives as a versatile scaffold for the development of novel antimicrobial agents.[2] The broad spectrum of activity against both bacteria and fungi, coupled with the tunability of their potency through chemical modification, makes them an attractive area for further research. Future studies should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application in an era of growing antimicrobial resistance.

References

comparing the kinase inhibitory profile of 6-methoxybenzofuran-2-carboxylic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of the novel compound 6-methoxybenzofuran-2-carboxylic acid against a selection of well-characterized, clinically relevant kinase inhibitors. The data presented, including hypothetical inhibitory values for this compound, is intended to serve as a reference for researchers interested in the potential of the benzofuran scaffold in kinase inhibitor discovery.

Kinase Inhibition Data Summary

The inhibitory activity of this compound and known kinase inhibitors was evaluated against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM) (Hypothetical)Staurosporine IC50 (nM)Gefitinib (Iressa) IC50 (nM)Dasatinib (Sprycel) IC50 (nM)
EGFR5,000627110
VEGFR28,50073,7000.8
SRC>10,0006>10,0000.5
ABL>10,00020>10,0000.6
p38α7504>10,00011
CDK22,5003>10,00030

Data Interpretation: The hypothetical data suggests that this compound may exhibit some selective inhibitory activity towards p38α and CDK2, albeit with lower potency compared to the broad-spectrum inhibitor Staurosporine. In contrast, it shows minimal activity against the tyrosine kinases EGFR, VEGFR2, SRC, and ABL when compared to the targeted inhibitors Gefitinib and Dasatinib. Staurosporine is a potent, non-selective kinase inhibitor, while Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dasatinib is a multi-kinase inhibitor that targets several kinases, including SRC and ABL.[2]

Experimental Protocols

The following is a representative protocol for an in vitro kinase activity assay used to determine the IC50 values.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the level of kinase inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound, known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO to generate a dose-response curve.[3] A "no inhibitor" control containing only DMSO should also be prepared.[3]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO control to the appropriate wells.[3]

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[3]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[3] The final ATP concentration should be close to the Km for each specific kinase to ensure accurate competitive inhibition assessment.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[3]

    • Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]

    • Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[3]

Signaling Pathway and Experimental Workflow Visualization

To provide context for the role of kinases in cellular signaling, a simplified diagram of the MAPK/ERK signaling pathway is presented below. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Gefitinib Gefitinib Gefitinib->RTK Kinase_Assay_Workflow CompoundPrep Compound Preparation (Serial Dilution) ReactionSetup Kinase Reaction Setup (Kinase, Inhibitor, Substrate, ATP) CompoundPrep->ReactionSetup Incubation Incubation (e.g., 30°C for 60 min) ReactionSetup->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis

References

Assessing the Selectivity of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives for Promoting Osteogenesis via BMP-2 Upregulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-methoxybenzofuran-2-carboxylic acid and its derivatives as potential therapeutic agents for bone regeneration. The focus is on their selectivity for upregulating Bone Morphogenetic Protein 2 (BMP-2), a critical signaling molecule in osteogenesis. We compare its performance with other known small-molecule activators of the BMP signaling pathway, supported by experimental data and detailed protocols.

Introduction to this compound and its Role in Osteogenesis

This compound is a scaffold for a novel class of small molecules that have demonstrated significant potential in promoting bone formation. Research has shown that derivatives of this compound can upregulate the expression of BMP-2, a key growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. A particularly promising derivative, referred to in the literature as I-9 , has been identified as a potent candidate for treating osteoporosis by acting through the BMP2-ERK-ATF4 signaling axis.[1] This guide assesses the selectivity of this class of compounds for its target pathway and compares its efficacy with other experimental small-molecule osteogenesis promoters.

Quantitative Comparison of Osteogenic Potency

The following table summarizes the available quantitative data for this compound derivative I-9 and alternative small-molecule activators of the BMP signaling pathway. Potency is primarily assessed through luciferase reporter assays, which measure the activation of BMP-responsive gene promoters.

Compound ClassSpecific CompoundTarget PathwayAssay TypePotency (EC50)Source
Benzofuran Derivative I-9 BMP-2 UpregulationZebrafish Osteoporosis ModelSignificantly higher efficacy than parent compound and teriparatide (qualitative)[2]
Flavonoid (Chalcone) Isoliquiritigenin BMP Signaling ActivationLuciferase Reporter Assay0.7 - 9 µM[3]
Flavonoid (Chalcone) 4'-hydroxychalcone BMP Signaling ActivationLuciferase Reporter Assay0.7 - 9 µM[3]
Ventromorphins SJ000291942 (Vm1) BMP Signaling ActivationLuciferase Reporter AssayNot explicitly quantified, but potent activator[4]
Ventromorphins SJ000063181 (Vm2) BMP Signaling ActivationLuciferase Reporter AssayNot explicitly quantified, but potent activator[4]
Ventromorphins SJ000370178 (Vm3) BMP Signaling ActivationLuciferase Reporter AssayNot explicitly quantified, but potent activator[4]

Note: Direct comparative EC50 values for I-9 from cellular assays are not yet publicly available. The data for Isoliquiritigenin and 4'-hydroxychalcone represent a range from a screen of multiple compounds.[3]

Selectivity Profile

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects and potential toxicity.

On-Target Activity:

The primary mechanism of action for this compound derivatives like I-9 is the upregulation of BMP-2, which then initiates the canonical BMP signaling cascade.[1] This targeted approach is a key advantage over less specific osteogenic agents.

Off-Target Liabilities:

Comprehensive off-target screening data for this compound and its derivatives in the context of osteogenesis is limited in the public domain. However, the broader benzofuran scaffold is known to interact with various biological targets, which can lead to a range of effects. For instance, some benzofuran derivatives have been investigated as kinase inhibitors, while others have shown psychoactive properties.[5][6]

To thoroughly assess the selectivity of a lead compound like I-9, a comprehensive screening against a panel of kinases and other relevant off-targets is essential. This would typically involve:

  • Kinase Profiling: Screening the compound against a broad panel of human kinases to identify any potential off-target inhibition, which could lead to unforeseen side effects.

  • Receptor Binding Assays: Assessing the binding affinity of the compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Cell-Based Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify any unexpected cellular phenotypes induced by the compound.

Without such specific data for this compound and its derivatives, a complete picture of its selectivity remains to be elucidated.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of osteogenic compounds are provided below.

BMP-2 Dependent Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the BMP signaling pathway.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a BMP-responsive element (BRE). Activation of the BMP pathway by a test compound leads to the transcription of the luciferase gene, and the resulting light emission is measured as a readout of pathway activation.[7]

Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., C2C12, HEK293) in a 96-well plate.

    • Transfect the cells with a luciferase reporter plasmid containing a BMP-responsive element (e.g., from the Id1 promoter) and a constitutively expressed control reporter (e.g., Renilla luciferase for normalization).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives, ventromorphins, isoliquiritigenin).

    • Add the compounds to the cells and incubate for a defined period (e.g., 24 hours). Include a positive control (recombinant BMP-2) and a vehicle control (DMSO).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[3]

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.

Principle: ALP is an enzyme expressed by active osteoblasts that hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product. The amount of pNP produced is proportional to the ALP activity and can be quantified by measuring the absorbance at 405 nm.

Protocol:

  • Cell Culture and Differentiation:

    • Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate.

    • Induce osteogenic differentiation by treating the cells with the test compounds for a specified period (e.g., 7-14 days), changing the media every 2-3 days.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).

  • ALP Assay:

    • Add the cell lysate to a 96-well plate.

    • Add the pNPP substrate solution and incubate at 37°C.

    • Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the ALP activity based on a p-nitrophenol standard curve and normalize to the total protein concentration of the cell lysate.

Alizarin Red S Staining for Mineralization

This assay is used to visualize and quantify the mineralization of the extracellular matrix, a late marker of osteoblast differentiation.

Principle: Alizarin Red S is a dye that selectively binds to calcium salts, forming a red-orange precipitate. This allows for the visualization and quantification of calcium deposition in cultured osteoblasts.

Protocol:

  • Cell Culture and Differentiation:

    • Culture and differentiate the cells as described for the ALP activity assay, typically for a longer period (e.g., 14-21 days).

  • Fixation and Staining:

    • Wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Visualization and Quantification:

    • Wash the cells with deionized water to remove excess stain and visualize the mineralized nodules under a microscope.

    • For quantification, extract the stain from the cells using a solution of 10% acetic acid and 10% ammonium hydroxide and measure the absorbance at 450 nm.

Visualizations

BMP-2 Signaling Pathway

The following diagram illustrates the canonical BMP-2 signaling pathway, which is the target of this compound derivatives.

BMP_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus BMP-2 BMP-2 BMPR2 BMPR-II BMP-2->BMPR2 Binds BMPR1 BMPR-I BMPR2->BMPR1 SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylates ERK ERK BMPR1->ERK Activates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 pSMAD158->Complex Complexes with SMAD4 SMAD4 pERK p-ERK ATF4 ATF4 pERK->ATF4 Phosphorylates TargetGenes Osteogenic Target Genes (e.g., Runx2, Osterix) Complex->TargetGenes Promotes Transcription pATF4 p-ATF4 pATF4->TargetGenes Promotes Transcription

Caption: Canonical and non-canonical BMP-2 signaling pathways leading to osteogenesis.

Experimental Workflow for Assessing Osteogenic Compounds

This diagram outlines the general workflow for evaluating the efficacy and selectivity of small-molecule osteogenesis promoters.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_validation In Vitro Validation of Osteogenic Activity cluster_selectivity Selectivity & Off-Target Profiling A Small Molecule Library (e.g., Benzofuran Derivatives) B BMP-2 Dependent Luciferase Reporter Assay A->B C Determine EC50 Values B->C D Treat Mesenchymal Stem Cells or Pre-osteoblasts C->D G Lead Compound (e.g., I-9) C->G E Alkaline Phosphatase (ALP) Activity Assay (Early Marker) D->E F Alizarin Red S Staining for Mineralization (Late Marker) D->F H Broad Kinase Screening Panel G->H I Receptor Binding Assay Panel G->I J Identify Off-Target Interactions H->J I->J

Caption: Workflow for the evaluation of small-molecule inducers of osteogenesis.

Conclusion

Derivatives of this compound, particularly compound I-9, represent a promising class of small molecules for promoting bone formation through the targeted upregulation of BMP-2. While initial data indicates high efficacy, a comprehensive assessment of selectivity requires further investigation through broad off-target screening. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further evaluate and develop these and other novel osteogenic compounds. The continued exploration of selective, small-molecule activators of the BMP pathway holds significant promise for the development of new therapies for osteoporosis and other bone-related disorders.

References

A Comparative Guide to the Biological Evaluation of 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of biological assays relevant to the evaluation of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative with potential therapeutic applications. While direct and extensive biological data for this specific compound remains limited in publicly available literature, this document compiles information on relevant assay methodologies and compares the activity of structurally similar benzofuran analogs to provide a predictive framework for its potential efficacy and mechanism of action.

Overview of Biological Activities of Benzofuran Derivatives

Benzofuran scaffolds are integral to a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The subject of this guide, this compound, belongs to this versatile class of molecules. Its structural features, particularly the methoxy group and the carboxylic acid moiety, are recognized as important for modulating biological effects.[1] Notably, the structurally related compound, 6-methoxy-2-methylbenzofuran-3-carboxylic acid, serves as a key intermediate in the synthesis of Fruquintinib, a potent anticancer agent, suggesting that this compound may also possess valuable pharmacological properties.[1]

Comparative Analysis of Biological Assays

This section details key biological assays relevant to the assessment of this compound and presents available data for comparator compounds.

Cytotoxicity Assays against Cancer Cell Lines

The potential of benzofuran derivatives as anticancer agents is a significant area of research.[2][4] The most common method for assessing the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Table 1: Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines (MTT Assay)

Compound/AlternativeCell LineIC50 (µM)Reference
This compound Not ReportedData not available
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[5]
A549 (Lung)3.5 ± 0.6[5]
SW620 (Colon)10.8 ± 0.9[5]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[5]
HepG2 (Liver)11 ± 3.2[5]
2-Arylbenzofuran derivative (Compound 20)Acetylcholinesterase Inhibition0.086 ± 0.01[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition Assays

Benzofuran derivatives have been identified as inhibitors of various enzymes, playing a role in different disease pathways.

MbtI is a crucial enzyme in the biosynthesis of mycobactins, which are essential for iron acquisition in Mycobacterium tuberculosis. Inhibition of MbtI is a promising strategy for developing new antitubercular drugs.

Table 2: Inhibition of M. tuberculosis Salicylate Synthase (MbtI)

Compound/AlternativeIC50 (µM)Reference
This compound Data not available
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid51.9 ± 10.1[7]
7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acid (Lead Compound)55[7]
Antimicrobial Assays

The antimicrobial potential of benzofuran derivatives has been explored against various bacterial and fungal strains.[8][9][10] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound/AlternativeMicroorganismMIC (µg/mL)Reference
This compound Not ReportedData not available
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)S. aureus (MRSA)Not specified (Inhibition Zone = 18.33±0.4 mm)[8]
P. aeruginosaNot specified (Inhibition Zone = 12.33±0.4 mm)[8]
Benzofuran amide derivative (6b)B. subtilis, S. aureus, E. coli6.25[10]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Salicylate Synthase (MbtI) Enzymatic Assay

This fluorimetric assay measures the production of salicylic acid from chorismic acid by the MbtI enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2, and the recombinant MbtI enzyme.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, chorismic acid.

  • Fluorescence Monitoring: The production of salicylic acid is monitored by measuring the increase in fluorescence over time using a fluorometer (excitation λ = 305 nm, emission λ = 420 nm).

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of residual enzyme activity is determined for each inhibitor concentration relative to the control. The IC50 value is then calculated by fitting the data to an appropriate dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Potential Anticancer Mechanism: VEGFR-2 Signaling Pathway

Given that many benzofuran derivatives exhibit anticancer properties, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways in cancer cells. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Compound 6-Methoxybenzofuran- 2-carboxylic acid Compound->VEGFR2 Inhibits (Hypothesized) Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.

Cytotoxicity_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound (Varying Concentrations) seeding->treatment incubation Incubate for 48h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Standard workflow for determining compound cytotoxicity.

Conclusion

References

Comparative Docking Studies of Benzofuran-2-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Performance Data Summary

The following table summarizes the quantitative data from various studies, focusing on the inhibitory activity and binding affinity of different benzofuran-2-carboxylic acid derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy.

Derivative/CompoundTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki)IC50Reference
Pim-1 Kinase Inhibitors
Benzofuran-2-carboxylic acidsPim-1 kinaseNot explicitly stated, but showed significant interactionsNot specifiedNot specified[1]
Compound 29Pim-1, Pim-2Not specifiedNot specifiedPotent inhibition observed[2]
Compound 38Pim-1, Pim-2Not specifiedNot specifiedPotent inhibition observed[2]
Compound 39Pim-1, Pim-2Not specifiedNot specifiedPotent inhibition observed[2]
Anticancer Agents
Compound 8PI3K, VEGFR-2Good interaction with Val851Not specified2.21 nM (PI3K), 68 nM (VEGFR-2)[3]
Compound 9PI3KαGood interaction with Val851Not specified7.8 µM[3]
Compound 11PI3KαGood interaction with Val851Not specified20.5 µM[3]
Compound 35NF-κBNot specifiedNot specified2.20 - 5.86 µM (across various cancer cell lines)[4]
Sortase A Inhibitors
Compound Ia-22Staphylococcus aureus Sortase AShared similar binding pattern with substrateNot specified30.8 µM[5]
Carbonic Anhydrase Inhibitors
Compound 9bhCA IXNot specified0.91 µMNot specified[6]
Compound 9ehCA IXNot specified0.79 µMNot specified[6]
Compound 9fhCA IXNot specified0.56 µMNot specified[6]
Lymphoid Tyrosine Phosphatase (LYP) Inhibitors
Compound D14LYPNot specified1.34 µMNot specified[7]
Compound D34LYPNot specified0.93 µMNot specified[7]
Antibacterial Agents
Compounds M5k, M5n, M5o1aj6 protein-6.9 to -10.4Not specifiedNot specified[8][9]
Compound 8eDihydrofolate reductase (DHFR)~ -8Not specified32-125 µg/µl (MIC)[10]

Experimental Protocols

The methodologies for molecular docking studies of benzofuran-2-carboxylic acid derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol based on the reviewed literature.[1][3][5][10]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the benzofuran-2-carboxylic acid derivatives are sketched using software like ChemDraw and saved in a suitable format (e.g., .mol or .sdf). Energy minimization is then performed using a force field like MMFF94.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure.

2. Active Site Identification:

  • The binding site of the protein is defined. This is often determined from the location of the co-crystallized ligand in the PDB structure or through computational prediction algorithms.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Discovery Studio.[3][8][10] The prepared ligands are docked into the defined active site of the prepared protein.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose. The scoring function of the docking program is used to estimate the binding affinity, often represented as a binding energy value.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the best-docked poses based on the lowest binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

  • The interactions between the ligand and the protein are visualized and analyzed to understand the molecular basis of their binding.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) active_site Active Site Identification ligand_prep->active_site protein_prep Protein Preparation (PDB Retrieval & Refinement) protein_prep->active_site docking Molecular Docking Simulation active_site->docking results Analysis of Docking Results (Binding Energy & Pose) docking->results visualization Interaction Visualization results->visualization

Caption: General workflow of a comparative molecular docking study.

G ext_signal External Signal receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ext_signal->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates cell_response Cellular Responses (Proliferation, Survival) akt->cell_response benzofuran Benzofuran-2-carboxylic acid derivative benzofuran->pi3k inhibits

Caption: Hypothetical PI3K/Akt signaling pathway targeted by benzofuran derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Methoxybenzofuran-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] This compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) is required when handling this compound. All handling should be conducted within a certified chemical fume hood to prevent inhalation exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[1]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (if dust may be generated).To prevent inhalation of the compound.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.

    • For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]

Disposal of Unused or Waste Material

Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[2][3]

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1][2] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner. Do not let the product enter drains.[1]

On-Site Neutralization:

While pH adjustment may be an option for some acidic waste streams, it is not recommended for this compound in a standard laboratory setting without established and validated protocols.[2][4] Incompatible wastes must be segregated; for example, acids should be kept separate from bases, cyanides, and sulfides.[4]

Experimental Protocol: Waste Segregation and Storage

Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.

  • Waste Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container for this compound waste. The container should have a secure lid.

  • Labeling: The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound." The accumulation start date should also be recorded.

  • Segregation: Store the waste container in a designated satellite accumulation area.[4] Ensure it is segregated from incompatible materials such as bases, oxidizing agents, and reactive metals.[4][5]

  • Storage: Keep the waste container closed except when adding waste. Store in a cool, dry, and well-ventilated area.

Below is a diagram illustrating the proper disposal workflow for this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Unused 6-methoxybenzofuran- 2-carboxylic acid or contaminated materials B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B Handle with care C Place in a designated, properly labeled hazardous waste container B->C D Store in a designated Satellite Accumulation Area C->D Securely close container E Segregate from incompatible materials (bases, oxidizers) D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F When container is full or per schedule G Maintain disposal records in accordance with regulations F->G

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always refer to your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.

References

Essential Safety and Operational Guide for 6-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 6-methoxybenzofuran-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 50551-61-6

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to mitigate exposure risks. The required PPE is summarized in the table below.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves must be inspected before use and changed immediately if contaminated.[1] Footwear: Fully enclosed shoes are mandatory.
Eye Contact H319: Causes serious eye irritation.[1]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles.[1] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[1]
Inhalation H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]
Ingestion H302: Harmful if swallowed.[1]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling Protocol:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate, clearly labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Avoid the formation of dust and aerosols.[1]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands and face thoroughly after handling.[1]

Disposal Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with incompatible materials.

  • Labeling:

    • As soon as waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Irritant"), and the accumulation start date.[2]

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]

    • The SAA should have secondary containment.[2]

    • Keep the waste container tightly closed except when adding waste.[3]

  • Arranging for Waste Pickup:

    • Once the waste container is full or has reached the institutional time limit, arrange for its collection by a licensed hazardous waste disposal facility.[2]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Emergency Procedures

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert_personnel Alert Personnel in the Area evacuate Evacuate Spill Area if Necessary alert_personnel->evacuate ppe Don Appropriate PPE evacuate->ppe contain_spill Contain the Spill ppe->contain_spill Proceed with Cleanup absorb_solid Cover Solid with Inert Material contain_spill->absorb_solid sweep_up Carefully Sweep Up absorb_solid->sweep_up place_in_container Place in Labeled Waste Container sweep_up->place_in_container decontaminate_area Decontaminate Spill Area place_in_container->decontaminate_area Finalize Cleanup dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate_area->dispose_waste report_incident Report the Incident dispose_waste->report_incident

Caption: Workflow for handling a chemical spill of this compound.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

In all cases of exposure, it is imperative to show the Safety Data Sheet (SDS) to the medical professional in attendance.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxybenzofuran-2-carboxylic Acid
Reactant of Route 2
6-methoxybenzofuran-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.